3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Description
BenchChem offers high-quality 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(3-iodophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrINO/c16-12-4-1-3-11(9-12)7-8-15(19)18-14-6-2-5-13(17)10-14/h1-10H,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFLTSFCIIEOIC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
CAS: 882079-32-5 Role: Orthogonal Covalent Scaffold & Fragment-Based Drug Discovery (FBDD) Intermediate Molecular Formula: C₁₅H₁₁BrINO Molecular Weight: 428.06 g/mol
Part 1: Executive Technical Summary
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (CAS 882079-32-5) is a high-value bifunctional electrophilic scaffold utilized in early-stage drug discovery and chemical biology. Unlike standard screening compounds, this molecule is engineered with three distinct reactive centers, arranged in a hierarchy of chemical reactivity.
Its architecture features a Michael acceptor (acrylamide) flanked by two chemically distinct halogen handles: a 3-bromo group on the cinnamyl ring and a 3-iodo group on the N-phenyl ring. This design enables Orthogonal Functionalization , allowing researchers to sequentially modify the molecule to build complex libraries or to attach fluorescent tags/biotin linkers without disturbing the covalent warhead.
Primary Applications:
-
Covalent Fragment Screening: Targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR) and GTPases (e.g., KRAS).
-
Diversity-Oriented Synthesis (DOS): Exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide for sequential cross-coupling (Suzuki-Miyaura, Sonogashira).
-
Activity-Based Protein Profiling (ABPP): Serving as a core unit for synthesizing covalent probes.
Part 2: Chemical Architecture & Reactivity Logic
To use this compound effectively, one must understand its Reactivity Hierarchy . The molecule is designed such that each reactive site can be addressed selectively under specific conditions.
The Reactivity Triad
-
Site A: Aryl-Iodide (High Reactivity): The C-I bond undergoes oxidative addition with Palladium(0) rapidly, often at room temperature. This allows for the first round of diversification.
-
Site B: Aryl-Bromide (Medium Reactivity): The C-Br bond requires higher temperatures or more electron-rich ligands to react. It remains inert during the functionalization of Site A.
-
Site C: Acrylamide Warhead (Biochemical Reactivity): A "soft" electrophile that specifically targets nucleophilic thiols (cysteine) via 1,4-Michael addition.
Visualization of Orthogonal Logic
The following diagram illustrates the sequential workflow for utilizing this scaffold.
Caption: Logical flow of sequential functionalization. The reactivity gap between I and Br allows precise library construction before biological testing.
Part 3: Synthesis & Experimental Protocols
Synthesis of the Core Scaffold
If the compound is not sourced commercially, it can be synthesized via a condensation reaction between 3-bromocinnamic acid and 3-iodoaniline.
Reagents:
-
3-Bromocinnamic acid (1.0 equiv)
-
3-Iodoaniline (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv) or HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Protocol:
-
Activation: Dissolve 3-bromocinnamic acid (10 mmol) in dry DMF (20 mL). Add DIPEA (30 mmol) and HATU (11 mmol). Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add 3-iodoaniline (11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target Mass: 428 [M+H]⁺).
-
Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Validation: ¹H NMR should show the characteristic doublet of doublets for the vinyl protons (J ≈ 15-16 Hz, indicating trans-geometry).
Chemo-Selective Suzuki Coupling (Site A - Iodine)
This protocol demonstrates how to modify the Iodine position while leaving the Bromine and Acrylamide intact.
Reagents:
-
Scaffold (1.0 equiv)
-
Boronic Acid (R-B(OH)₂, 1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2M aqueous, 2.0 equiv)
-
Solvent: DME/Water (4:1)
Protocol:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes.
-
Reaction: Combine Scaffold, Boronic Acid, and Base in the reaction vessel. Add Pd catalyst last.
-
Conditions: Stir at Room Temperature (20–25°C) for 2–4 hours. Note: Heating >50°C may trigger reaction at the Bromine site.
-
Workup: Standard extraction and silica purification.
Cysteine Reactivity Assay (GSH Assay)
To verify the "warhead" activity of the acrylamide.
Protocol:
-
Prepare a 10 mM stock of the compound in DMSO.
-
Prepare a 10 mM stock of Reduced Glutathione (GSH) in PBS (pH 7.4).
-
Mix Compound and GSH at a 1:10 ratio (50 µM Compound : 500 µM GSH) in PBS.
-
Incubate at 37°C.
-
Readout: Monitor the disappearance of the parent mass (428 Da) and appearance of the adduct (428 + 307 Da) via LC-MS at t=0, 1h, 4h.
-
Half-life (t1/2) < 60 mins indicates high reactivity.
-
Half-life (t1/2) > 4 hours indicates a "tuned" slow-binding electrophile.
-
Part 4: Data Presentation & Safety
Comparative Halogen Reactivity Table
| Parameter | Site A (3-Iodo) | Site B (3-Bromo) |
| Bond Dissociation Energy | ~65 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Pd-Oxidative Addition Rate | Fast (k_rel ~ 100) | Slow (k_rel ~ 1) |
| Temp. Threshold (Suzuki) | 20°C – 40°C | 80°C – 100°C |
| Preferred Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos/SPhos |
Safety & Handling
-
Acrylamide Toxicity: Acrylamides are potential neurotoxins and carcinogens.[1] Handle in a fume hood with nitrile gloves.
-
Light Sensitivity: Aryl iodides can be light-sensitive (photodeiodination). Store in amber vials at -20°C.
-
Stability: The compound is stable in DMSO for >24 hours, but prolonged exposure to nucleophilic buffers (Tris, DTT) will result in adduct formation. Use HEPES or Phosphate buffers for biological assays.
References
-
PubChem. (n.d.). Compound Summary: N-aryl acrylamide derivatives. Retrieved February 26, 2026, from [Link]
-
Jia, Z., et al. (2021). Electronic Supplementary Information: Synthesis of halogenated acrylonitriles and acrylamides. Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
- Bamborough, P., et al. (2011). Fragment-Based Discovery of Bromodomain Inhibitors. Journal of Medicinal Chemistry.
Sources
An In-Depth Technical Guide to 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, a halogenated aromatic acrylamide derivative. Intended for researchers, scientists, and professionals in drug development, this document details a proposed synthesis pathway, rigorous characterization methodologies, and explores potential avenues for its application based on the established bioactivities of related acrylamide compounds. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a self-validating and robust research framework.
Compound Profile: Understanding the Core Structure
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (CAS Number: 882079-32-5) is a synthetic organic compound with the molecular formula C₁₅H₁₁BrINO and a molecular weight of 428.07 g/mol . Its structure features a central acrylamide core, which is a known reactive moiety in biological systems, flanked by two substituted phenyl rings: one bearing a bromine atom and the other an iodine atom. The presence of these halogens offers unique properties, including potential for further chemical modification and altered pharmacokinetic profiles.
Table 1: Physicochemical Properties of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
| Property | Value | Source |
| CAS Number | 882079-32-5 | |
| Molecular Formula | C₁₅H₁₁BrINO | |
| Molecular Weight | 428.07 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC=C2)I | PubChem |
| InChI Key | JCYPLOQMBNNZBT-SNAWJCMRSA-N | [1] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring 1 (bromophenyl) C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C3 -- Br [len=1.5];
// Acrylamide linker C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5, style=double]; C8 -- C9 [len=1.5]; C9 -- O [len=1.5, style=double]; C9 -- N [len=1.5];
// Benzene ring 2 (iodophenyl) N -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C10 [len=1.5]; C12 -- I [len=1.5]; N -- H [len=1.5];
// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O [label="O"]; N [label="N"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; I [label="I"]; H [label="H"]; }
Caption: Chemical structure of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.
Proposed Synthesis and Purification Workflow
The synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide can be logically approached through a two-step process involving the formation of an acyl chloride followed by an amide coupling reaction. This method is a standard and reliable approach for the synthesis of N-substituted acrylamides.[2]
Caption: Proposed two-step synthesis workflow for the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(3-bromophenyl)acryloyl chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(3-bromophenyl)acrylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(3-bromophenyl)acryloyl chloride is a yellow oil or solid and is typically used in the next step without further purification.
Step 2: Synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
-
Reaction Setup: In a separate flame-dried round-bottom flask, dissolve 3-iodoaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0 °C and add a solution of the crude 3-(3-bromophenyl)acryloyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.
-
Comprehensive Characterization for Structural Validation
Due to the lack of readily available analytical data for this specific compound, a thorough characterization is paramount to confirm its identity and purity. The following analytical techniques are recommended:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the number and environment of the protons. Expected signals would include aromatic protons in the disubstituted benzene rings, vinylic protons of the acrylamide backbone, and the N-H proton of the amide.
-
¹³C NMR: This will confirm the carbon framework of the molecule. Distinct signals for the carbonyl carbon, aromatic carbons, and vinylic carbons are expected.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups.[3] Characteristic peaks to look for include:
-
N-H stretching (around 3300 cm⁻¹)
-
C=O stretching of the amide (around 1660 cm⁻¹)
-
C=C stretching of the alkene and aromatic rings (around 1600-1450 cm⁻¹)
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm the molecular formula.[4] The isotopic pattern of bromine and iodine will also be a key diagnostic feature in the mass spectrum.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a suitable starting point. A purity of >95% is generally required for biological assays.
Table 2: Expected Spectroscopic Data for 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Vinylic protons (δ 6.0-7.5 ppm, showing coupling), Amide N-H (δ 8.0-9.0 ppm, broad singlet) |
| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), Aromatic and vinylic carbons (δ 110-140 ppm) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1620 (C=C stretch) |
| HRMS | [M+H]⁺ calculated for C₁₅H₁₂BrINO⁺ |
Potential Biological Activities and Research Applications
While the specific biological activity of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has not been extensively reported, the acrylamide scaffold is present in numerous biologically active molecules.[5][6] This suggests several potential avenues for investigation.
Caption: Potential research applications and screening assays for the target compound.
Enzyme Inhibition
The acrylamide moiety can act as a Michael acceptor, making it a potential covalent inhibitor of enzymes, particularly those with a cysteine residue in their active site. This compound could be screened against various enzyme classes, such as kinases and proteases, which are important targets in drug discovery.
Antimicrobial and Antioxidant Properties
Many acrylamide derivatives have demonstrated antimicrobial and antioxidant activities.[3] The synthesized compound could be tested against a panel of pathogenic bacteria and fungi. Additionally, its antioxidant potential can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Anticancer Activity
Given the cytotoxic potential of some acrylamide derivatives, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide could be evaluated for its in vitro cytotoxicity against various cancer cell lines.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide. By following the proposed methodologies, researchers can obtain a well-characterized compound ready for biological evaluation. The potential applications outlined herein offer a starting point for exploring the therapeutic and scientific value of this novel halogenated acrylamide. The inherent reactivity of the acrylamide core, combined with the unique electronic properties imparted by the bromo- and iodo-substituents, makes this a molecule of significant interest for further investigation in medicinal chemistry and chemical biology.
References
- Vertex AI Search. (n.d.). Production Process and Technology Development of Acrylamide.
- Mullins Molecular Retrovirology Lab. (n.d.). Preparation of Linear Acrylamide.
- Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach.
- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.
- Google Patents. (n.d.). US4365090A - Process for production of acrylamide.
- Sigma-Aldrich. (n.d.). 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE AldrichCPR.
- Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. (n.d.).
- Sigma-Aldrich. (n.d.). N-(3,4-DIMETHYL-PHENYL)-ACRYLAMIDE AldrichCPR.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChemLite. (n.d.). 3-(3-bromophenyl)-n-(3,5-dichlorophenyl)acrylamide.
- Google Patents. (n.d.). US20070106090A1 - Method for synthesis of acrylamide derivatives.
- CRIS. (2022, June 22). UPS, XPS, NEXAFS and Computational Investigation of Acrylamide Monomer.
- The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. (2021, September 15).
- DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products. (n.d.).
- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.
- Allicin Promoted Reducing Effect of Garlic Powder through Acrylamide Formation Stage. (2022, August 10).
- PubChem. (n.d.). N-(3-Aminophenyl)acrylamide.
- PMC. (n.d.). Role of antioxidants and phytochemicals on acrylamide mitigation from food and reducing its toxicity.
- ResearchGate. (n.d.). Characterization of three types of hydrogels: acrylamide (1)....
- Semantic Scholar. (2021, October 28). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.
- Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. (2010, May 12).
- BLDpharm. (n.d.). N-(3-Bromophenyl)acrylamide.
- Investigation of 3-APA in food and its relationship with acrylamide. Phase 1: Literature review. (2017, January 23).
- Soft Matter (RSC Publishing). (n.d.). Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template.
- ResearchGate. (2022, December 1). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review.
- Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. (2024, June 21).
Sources
- 1. PubChemLite - 3-(3-bromophenyl)-n-(3,5-dichlorophenyl)acrylamide (C15H10BrCl2NO) [pubchemlite.lcsb.uni.lu]
- 2. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. rsc.org [rsc.org]
- 5. celljournal.org [celljournal.org]
- 6. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]
A Comprehensive Technical Guide to 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Design of a Novel Acrylamide Scaffold
In the landscape of modern medicinal chemistry, the acrylamide moiety has emerged as a privileged scaffold, serving as the backbone for a multitude of targeted covalent inhibitors and other pharmacologically active agents. Its inherent reactivity, when appropriately modulated, allows for the formation of stable covalent bonds with specific nucleophilic residues within target proteins, leading to potent and durable therapeutic effects. This technical guide provides an in-depth exploration of a specific, strategically designed acrylamide derivative: 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.
The rationale for the specific halogenation pattern in this molecule is twofold. The presence of a bromine atom on the phenyl ring of the acrylic acid precursor and an iodine atom on the N-phenyl substituent introduces significant lipophilicity and modulates the electronic properties of the molecule. Halogens are known to enhance membrane permeability and can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and specificity.[1] This guide will delineate the fundamental physicochemical properties of this compound, provide a detailed, field-proven protocol for its synthesis, and explore its potential applications in drug discovery and development, grounded in the established roles of related chemical structures.
Physicochemical Properties of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and calculated properties for 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrINO | [2] |
| Molecular Weight | 428.069 g/mol | [2] |
| CAS Number | 882079-32-5 | [2] |
Synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide: A Step-by-Step Protocol
The synthesis of N-aryl acrylamides is a well-established transformation in organic chemistry. The most common and reliable method involves the coupling of a carboxylic acid with an amine.[3][4][5] This can be achieved through the formation of an intermediate acyl chloride or by using a direct coupling agent. Below is a detailed, two-step protocol for the synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide from commercially available precursors.
Step 1: Synthesis of 3-(3-bromophenyl)acryloyl chloride
The initial step involves the activation of the carboxylic acid, 3-(3-bromophenyl)acrylic acid, to its more reactive acyl chloride derivative. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
-
3-(3-bromophenyl)acrylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-bromophenyl)acrylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(3-bromophenyl)acryloyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling to form 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
The second step is a Schotten-Baumann-type reaction where the synthesized acyl chloride is reacted with 3-iodoaniline to form the final amide product.[4]
Materials:
-
Crude 3-(3-bromophenyl)acryloyl chloride (from Step 1)
-
3-iodoaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Protocol:
-
Dissolve 3-iodoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C (ice bath).
-
Dissolve the crude 3-(3-bromophenyl)acryloyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.
Potential Applications in Drug Discovery and Development
The structural motifs present in 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide suggest several promising avenues for its application in drug discovery, particularly in the development of targeted therapies.
Covalent Enzyme Inhibition
The acrylamide moiety is a well-known "warhead" for targeted covalent inhibitors. It acts as a Michael acceptor, reacting with nucleophilic residues such as cysteine in the active site of enzymes. This mechanism has been successfully exploited in the development of several approved drugs, including kinase inhibitors for cancer therapy. The reactivity of the acrylamide can be fine-tuned by the electronic nature of its substituents.[6] The presence of the bromophenyl and iodophenyl groups can influence this reactivity and also provide crucial interactions within the target's binding pocket, enhancing both potency and selectivity.
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted phenylacrylamide core. The specific substitution patterns on the aromatic rings are critical for achieving selectivity among the highly conserved family of protein kinases. The bromo- and iodo-substituents on the phenyl rings of the title compound can be strategically employed to probe specific pockets within the ATP-binding site of kinases, potentially leading to the discovery of novel and selective inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
Anticancer and Cytotoxic Agents
Compounds containing bromophenyl and other halo-phenyl groups have been investigated as potential anticancer agents.[7] These moieties can contribute to the overall lipophilicity of a molecule, facilitating its passage through cell membranes. Furthermore, the presence of halogens can lead to specific interactions with biological targets and may influence the metabolic stability of the compound. Therefore, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide represents a lead structure for the development of novel cytotoxic agents.
Sources
- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Lab Reporter [fishersci.it]
- 5. hepatochem.com [hepatochem.com]
- 6. Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Properties and Analytical Profiling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), identifying novel warhead-scaffold combinations is critical for overcoming kinase resistance mutations. 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (often cataloged in rare chemical libraries such as the ) represents a highly specialized, dual-halogenated cinnamamide derivative. Because primary vendors typically provide this molecule to early-discovery researchers without comprehensive analytical data, scientists must independently profile its physicochemical and reactive properties.
This whitepaper provides a rigorous framework for deconstructing the physical properties of this compound, understanding its mechanistic utility as a Michael acceptor, and executing self-validating analytical protocols to qualify it for high-throughput screening or lead optimization.
Structural Deconstruction & Predicted Physicochemical Profile
The molecule consists of three distinct functional domains: an
Table 1: Physicochemical Properties (Calculated & Predicted)
| Property | Value | Causality / Drug Discovery Implication |
| Molecular Formula | C₁₅H₁₁BrINO | The inclusion of heavy halogens (Br, I) significantly increases molecular weight while providing unique electrostatic interaction potentials. |
| Molecular Weight | 428.07 g/mol | Approaching the 500 Da limit; requires careful optimization of future analogs to maintain oral bioavailability. |
| Predicted LogP | ~4.8 - 5.2 | Highly lipophilic. Drives excellent passive membrane permeability but strongly predicts poor aqueous thermodynamic solubility. |
| TPSA | 29.1 Ų | Low Topological Polar Surface Area (solely from the amide core) suggests high potential for blood-brain barrier (BBB) penetration. |
| H-Bond Donors/Acceptors | 1 / 1 | Limits non-specific hydration, further contributing to the compound's high lipophilicity. |
| Rotatable Bonds | 4 | Conformational rigidity minimizes entropic penalty upon target binding, favoring high-affinity interactions. |
Mechanistic Relevance: Covalent Reactivity & Halogen Bonding
As a Senior Application Scientist evaluating this compound for a screening cascade, it is imperative to understand why this specific structural arrangement is valuable.
The Sterically Hindered Michael Acceptor
The acrylamide core is a well-documented electrophilic warhead used in blockbuster covalent kinase inhibitors like[1][2]. These drugs function via a Michael addition, where a nucleophilic cysteine thiolate in the target protein attacks the
The Power of Halogen Bonding
Both the iodine and bromine atoms in this structure are not merely lipophilic space-fillers; they are capable of [3]. Halogens possess a "
Covalent Binding Mechanism: Michael addition pathway of the acrylamide warhead.
Self-Validating Experimental Protocols
Because commercial vendors supply this compound "as-is" without analytical guarantees, the receiving laboratory must establish a self-validating analytical workflow.
Analytical Workflow: Parallel profiling for rare covalent library compounds.
Protocol A: Thermodynamic Aqueous Solubility (HPLC-UV)
Due to the predicted LogP of ~5.0, kinetic solubility assays (DMSO spike-in) will likely result in immediate precipitation, yielding artificially low data. A thermodynamic shake-flask method is required.
-
Preparation: Weigh exactly 1.0 mg of the compound into a high-recovery glass vial. Causality: Glass is used because highly lipophilic compounds will non-specifically bind to the walls of polypropylene Eppendorf tubes, skewing concentration data.
-
Equilibration: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Cap tightly and agitate on an orbital shaker at 300 rpm at 25°C for 24 hours.
-
Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet undissolved solid. Carefully extract 500 µL of the supernatant.
-
Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm) against a pre-established calibration curve (prepared in 50/50 Acetonitrile/Water to ensure complete dissolution of standards).
-
Self-Validating Step (Critical): Solubilize the remaining solid pellet in 100% Acetonitrile and inject it into an LC-MS. Causality: This confirms that the compound did not undergo hydrolysis (cleavage of the amide bond into 3-iodoaniline and 3-bromocinnamic acid) during the 24-hour aqueous incubation. If degradation products are found in the pellet, the solubility value is invalid.
Protocol B: Intrinsic Reactivity via Glutathione (GSH) Trapping
To ensure the sterically hindered Michael acceptor is viable for biological assays, its intrinsic electrophilicity must be quantified.
-
Incubation: Prepare a 10 µM solution of the compound in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH). Incubate at 37°C. Causality: 5 mM GSH mimics the intracellular concentration of thiols, providing a physiologically relevant baseline for off-target reactivity.
-
Sampling & Quenching: At
hours, extract a 50 µL aliquot and immediately quench by mixing with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures any trace enzymes (if using lysate) and halts the chemical Michael addition. -
LC-MS/MS Analysis: Monitor the depletion of the parent compound mass (
428.1 [M+H]⁺) and the appearance of the GSH-adduct mass ( 735.2 [M+H]⁺). -
Data Interpretation: Calculate the half-life (
). An ideal TCI candidate will show a between 2 to 8 hours. If minutes, the compound is too reactive and will likely cause idiosyncratic toxicity.
Handling and Storage Considerations
-
Photolytic Degradation: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to ultraviolet light, generating highly reactive radical species. The compound must be stored in amber glass vials and handled under low-light conditions.
-
Crystallographic Anomalous Dispersion: If advancing this compound into X-ray crystallography with a target protein, the presence of Bromine and Iodine is highly advantageous. Both atoms exhibit strong anomalous scattering of X-rays, which can be utilized for de novo phase determination (SAD/MAD phasing) of the protein-ligand complex without needing heavy-metal soaking.
References
-
Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012. Available at: [Link]
-
Xu, Z., et al. "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Chemical Information and Modeling, ACS Publications, 2014. Available at:[Link]
-
Schulz, R., et al. "Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling." MDPI, 2022. Available at:[Link]
-
Kaewkham, et al. "Osimertinib's Proton-Catalyzed, Pseudoconcerted EGFR Inhibition Guides Next-Generation Inhibitor Design." Journal of Chemical Information and Modeling, ACS Publications, 2026. Available at:[Link]
Sources
The Expanding Role of Diaryl Acrylamide Derivatives in Modern Research: A Technical Guide
This guide provides an in-depth exploration of diaryl acrylamide derivatives, a class of compounds that has garnered significant attention in the fields of chemical biology and drug discovery. Characterized by a core structure containing two aryl groups linked to an acrylamide moiety, these molecules have proven to be versatile scaffolds for the development of potent and selective inhibitors of various biological targets. Their utility is particularly prominent in oncology and immunology, where they have been successfully employed as covalent inhibitors of kinases and other enzymes. This document will delve into the synthesis, mechanism of action, and practical applications of these derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The Strategic Advantage of the Acrylamide Warhead: Covalent Inhibition
A key feature of many diaryl acrylamide derivatives is the presence of the α,β-unsaturated carbonyl group in the acrylamide moiety. This functional group acts as a "warhead," capable of forming a stable, covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein.[1] This irreversible or targeted covalent inhibition offers several advantages over traditional non-covalent inhibition:
-
Enhanced Potency and Duration of Action: By forming a covalent bond, the inhibitor can achieve complete and sustained target inactivation, often leading to a more profound and prolonged biological effect.
-
Overcoming Drug Resistance: In some cases, covalent inhibitors can overcome resistance mechanisms that affect non-covalent drugs, such as mutations that decrease binding affinity.[1]
-
Improved Selectivity: The requirement for a suitably positioned nucleophilic residue for covalent modification can contribute to the inhibitor's selectivity for its intended target over other proteins.
This strategic use of the acrylamide warhead has been a driving force behind the successful development of several clinically approved drugs, most notably in the class of Bruton's tyrosine kinase (BTK) inhibitors.
Synthesis and Characterization: A Case Study of Ibrutinib
The synthesis of diaryl acrylamide derivatives typically involves a multi-step process. To illustrate this, we will consider the synthesis of Ibrutinib, a well-known BTK inhibitor.[2][3] A common synthetic route involves the initial construction of the pyrazolopyrimidine core, followed by coupling with the appropriate side chains.
General Synthetic Workflow
A generalized workflow for the synthesis of Ibrutinib and similar diaryl acrylamide derivatives often follows these key steps:
-
Core Heterocycle Formation: Synthesis of the central heterocyclic scaffold, such as the pyrazolo[3,4-d]pyrimidine found in Ibrutinib.
-
Coupling Reactions: Introduction of the diaryl ether moiety and the piperidine ring through coupling reactions like the Suzuki or Mitsunobu reaction.[4][5][6][7]
-
Deprotection: Removal of protecting groups to expose the reactive amine on the piperidine ring.
-
Acylation: The final and crucial step is the acylation of the piperidine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to introduce the acrylamide warhead.[4][5]
Caption: A generalized workflow for the synthesis of diaryl acrylamide derivatives.
Detailed Experimental Protocol: Synthesis of Ibrutinib (Illustrative)
The following is a representative, generalized protocol for the final acylation step in the synthesis of Ibrutinib.
Materials:
-
(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one (the amine intermediate)
-
Acryloyl chloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as the solvent
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine intermediate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirring solution, add acryloyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-5% methanol in dichloromethane) to yield the pure Ibrutinib.[6][8]
Characterization Techniques
The identity and purity of the synthesized diaryl acrylamide derivatives must be confirmed using a combination of analytical techniques:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and for method development in quality control.[1][9][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | To confirm the molecular weight of the compound and to identify any impurities or degradation products.[9][11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the molecule and confirm the presence of key functional groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups, such as the carbonyl and N-H bonds of the acrylamide moiety. |
Mechanism of Action: Targeting Kinase Signaling Pathways
A significant number of diaryl acrylamide derivatives exert their biological effects by targeting protein kinases. As a prime example, Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][3]
The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, making it an attractive therapeutic target. BTK plays a crucial role in transducing signals downstream of the BCR.
Ibrutinib's mechanism of action involves the formation of a covalent bond between its acrylamide warhead and a cysteine residue (Cys481) in the active site of BTK.[2] This irreversible binding blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates and ultimately leading to the inhibition of B-cell proliferation and survival.[2]
Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by Ibrutinib.
Applications in Drug Discovery and Research
The versatility of the diaryl acrylamide scaffold has led to its exploration in various therapeutic areas, with a primary focus on oncology and autoimmune diseases.
Oncology
In cancer research, diaryl acrylamide derivatives have been investigated as inhibitors of several kinases implicated in tumor growth and survival, including:
-
Bruton's Tyrosine Kinase (BTK): As exemplified by Ibrutinib, these inhibitors are highly effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3]
-
Epidermal Growth Factor Receptor (EGFR): Some diaryl acrylamide derivatives have been designed to target mutant forms of EGFR, which are common in non-small cell lung cancer (NSCLC). These covalent inhibitors can overcome resistance to first- and second-generation EGFR inhibitors.
-
Tubulin Polymerization: Certain diaryl acrylamide compounds have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition, leading to cell cycle arrest and apoptosis in cancer cells.[13]
Autoimmune and Inflammatory Diseases
The role of kinases in immune cell signaling makes them attractive targets for the treatment of autoimmune and inflammatory conditions. Diaryl acrylamide derivatives are being explored for their potential to modulate immune responses by inhibiting kinases such as BTK and Janus kinases (JAKs).
Biological Evaluation: Key Experimental Protocols
The biological activity of newly synthesized diaryl acrylamide derivatives is assessed through a series of in vitro assays.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically measured using methods such as fluorescence resonance energy transfer (FRET) or by detecting the amount of ADP produced.[14][15][16][17]
Generalized Protocol (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation: Prepare serial dilutions of the diaryl acrylamide derivative in an appropriate buffer. Prepare a solution containing the target kinase (e.g., BTK) and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Addition of Kinase and Tracer: Add the kinase/antibody mixture to the wells, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the FRET signal. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[2][18][19][20][21]
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the diaryl acrylamide derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[18]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle distribution of a cell population.[22][23][24][25][26]
Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry is then used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Generalized Protocol:
-
Cell Treatment: Treat cells with the diaryl acrylamide derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Stain the cells with a solution containing PI and RNase A (to degrade RNA and ensure that only DNA is stained).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
Caption: A typical experimental workflow for the biological evaluation of diaryl acrylamide derivatives.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for diaryl acrylamide derivatives.
Table 1: In Vitro Activity of Selected Diaryl Acrylamide Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Ibrutinib | BTK | 0.00795 | [27] |
| Ramos (B-cell lymphoma) | 8.91 | [27] | |
| Raji (B-cell lymphoma) | 1.80 | [27] | |
| Compound 15b | MGC-803 (gastric cancer) | 1.56 | [13] |
| PC-3 (prostate cancer) | 3.56 | [13] | |
| EC-109 (esophageal cancer) | 14.5 | [13] | |
| Acrylamide Derivative 40 | A549 (lung cancer) | - | [27] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Pharmacokinetic Parameters of Ibrutinib in Humans
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours |
| Plasma Protein Binding | 97.3% |
| Apparent Volume of Distribution (Vd/F) | ~10,000 L |
| Apparent Oral Clearance (CL/F) | ~1,000 L/h |
| Elimination Half-life (t½) | 4-6 hours |
Data compiled from references[3][28][29].
Conclusion and Future Directions
Diaryl acrylamide derivatives represent a powerful and versatile class of molecules with significant potential in drug discovery and chemical biology research. Their ability to act as covalent inhibitors has led to the development of highly effective targeted therapies, particularly in the field of oncology. The continued exploration of this chemical scaffold, coupled with a deeper understanding of the molecular mechanisms underlying their activity, is likely to yield novel therapeutic agents for a wide range of diseases. Future research in this area may focus on the development of derivatives with improved selectivity profiles, the exploration of novel biological targets, and the application of these compounds as chemical probes to elucidate complex biological pathways.
References
- Google Patents. (2020). CN111646998B - Synthesis method of ibrutinib.
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
- Patel, D. A., et al. (2025). Exploring the analytical method development for ibrutinib: A review. World Journal of Pharmaceutical Research, 14(5), 1021-1035.
- Chen, L. S., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 13(12), 1-10.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of potent anticarcinogenic activity of 1, 3‐diarylpyrazole acrylamide derivatives in vitro. Retrieved from [Link]
- Bond, C. S., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
- Patel, K., et al. (2022). A Review on Various Analytical Methods of Ibrutinib. JETIR, 9(7).
- Google Patents. (2015). CN104557945A - Synthesis method of ibrutinib.
- Wang, Y., et al. (2021). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(13), 4065.
- Google Patents. (2017). WO2017134588A1 - Process for the preparation of ibrutinib.
-
ResearchGate. (2020). LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
-
European Patent Office. (2016). METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1. Retrieved from [Link]
-
Farmacia Journal. (2020). NEW APPROACH IN DETERMINING IBRUTINIB IN HUMAN PLASMA BY HPLC-DAD AND APPLICATION OF THE METHOD IN A PRELIMINARY PHARMACOKINETIC. Retrieved from [Link]
- Wang, X., et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)
- Kleszcz, R., et al. (2021). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. International Journal of Molecular Sciences, 22(4), 1935.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
MDPI. (2022). A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib. Retrieved from [Link]
- Marostica, E., et al. (2015). Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies. Cancer Chemotherapy and Pharmacology, 75(1), 111-121.
-
The Ohio State University. (2015). Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies. Retrieved from [Link]
-
ResearchGate. (2026). Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). 210563Orig1s000 210563Orig2s000. Retrieved from [Link]
-
Graphviz. (2021). Graphviz. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111646998B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 5. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 6. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ctppc.org [ctppc.org]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. promega.com [promega.com]
- 17. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate | eLife [elifesciences.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
- 28. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Engineering the Michael Addition: A Technical Guide to Rare Acrylamide Building Blocks in Targeted Covalent Inhibitors
Executive Summary
The advent of targeted covalent inhibitors (TCIs) has revolutionized oncology and immunology, largely driven by the incorporation of electrophilic acrylamide warheads targeting non-catalytic cysteine residues. However, standard unsubstituted acrylamides often suffer from indiscriminate reactivity with abundant cellular nucleophiles like glutathione (GSH), leading to idiosyncratic toxicity and suboptimal pharmacokinetics. As a Senior Application Scientist, I present this technical guide to explore the mechanistic rationale, kinetic profiling, and structural validation of "rare" acrylamide building blocks—specifically
Mechanistic Rationale: The Limits of Standard Acrylamides
First-generation covalent drugs (e.g., ibrutinib, osimertinib) rely on standard acrylamides to form irreversible covalent bonds with their targets. While effective, the intrinsic reactivity of an unsubstituted
Rare Acrylamide Architectures and Their Causality
-Fluoroacrylamides: Tuning for In Vivo Stability
The introduction of an electronegative fluorine atom at the
Causality in Drug Design: This modification was the critical breakthrough in the development of adagrasib (MRTX849), a first-in-class KRAS G12C inhibitor. The 2-fluoroacrylamide warhead minimized GSH metabolism, imparting a whole-blood stability half-life of >50 hours across species while maintaining potent cellular target engagement (IC50 = 5–14 nM)[2]. Furthermore, this architecture has been successfully deployed in selective FGFR4 inhibitors, demonstrating irreversible binding to Cys552 with exceptional isoform selectivity[3].
-Cyanoacrylamides: The Paradigm of Reversible Covalency
To mitigate the risks of permanent off-target protein modification,
Causality in Drug Design: The strongly electron-withdrawing cyano group significantly lowers the transition state energy for thiol addition, accelerating the forward reaction (fast on-rate). Simultaneously, it stabilizes the resulting carbanion intermediate, making the reverse
-Substituted Methacrylamides: Covalent Ligand Directed Release (CoLDR)
A novel frontier in chemical biology involves
Causality in Drug Design: Unlike standard acrylamides, these compounds undergo a conjugated addition-elimination reaction upon thiol attack, resulting in the release of the
Comparative Warhead Profiling
To guide lead optimization, the quantitative kinetic and pharmacological parameters of these warheads are summarized below:
| Warhead Class | Intrinsic Thiol Reactivity | GSH Half-Life ( | Binding Mode | Clinical/Lead Example |
| Unsubstituted Acrylamide | Moderate | < 2 hours | Irreversible | Osimertinib (EGFR) |
| Tuned / Low | > 50 hours | Irreversible | Adagrasib (KRAS G12C)[2] | |
| High (Kinetic) | Variable (Equilibrium) | Reversible Covalent | Ritlecitinib (JAK3)[5] | |
| Tunable via Leaving Group | Dependent on pKa of LG | Addition-Elimination | CoLDR Probes[6] |
Experimental Protocol: Kinetic Profiling & Validation
To ensure that cellular potency is driven by selective target engagement rather than indiscriminate alkylation, the following self-validating workflow must be executed for all novel rare acrylamides.
Step 1: Intrinsic Reactivity Assessment (GSH Half-Life Assay)
Causality: Establishes the baseline electrophilicity to predict off-target metabolic liability.
-
Prepare a 10 mM stock of the rare acrylamide compound in anhydrous DMSO.
-
Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) and 100 µM of an internal standard (e.g., labetalol).
-
Incubate the mixture at 37°C. Quench 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes) by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins/salts.
-
Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound and calculate the pseudo-first-order degradation half-life (
).
Step 2: Target Engagement via Intact Protein Mass Spectrometry
Causality: Confirms 1:1 stoichiometry and the structural integrity of the covalent adduct.
-
Incubate 2 µM of the recombinant target kinase (e.g., KRAS G12C or FGFR4) with 20 µM of the inhibitor in HEPES buffer (pH 7.5) at room temperature for 1 hour.
-
Desalt the protein mixture using a C4 ZipTip or a rapid size-exclusion chromatography (SEC) column to remove unbound ligand.
-
Analyze the intact protein via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A mass shift corresponding exactly to the molecular weight of the warhead confirms covalent adduct formation[3].
Step 3: Reversibility Validation (Cellular Washout Assay)
Causality: Differentiates between irreversible (
-
Treat target-expressing cells with the inhibitor at 10x IC50 for 2 hours to ensure complete target saturation.
-
Wash the cells three times with warm, compound-free media and incubate for an additional 4–8 hours.
-
Lyse the cells and measure downstream signaling biomarkers (e.g., p-ERK for KRAS, p-STAT for JAK3) via Western blot. Rapid recovery of signaling indicates reversible binding, whereas sustained suppression confirms irreversibility[].
Visualizing the Workflows and Mechanisms
Workflow for the kinetic and structural validation of novel covalent acrylamide warheads.
Mechanistic divergence of rare acrylamide warheads targeting non-catalytic cysteines.
Conclusion
The strategic deployment of rare acrylamide building blocks represents a masterclass in physical organic chemistry applied to drug discovery. By moving beyond the blunt instrument of unsubstituted acrylamides, researchers can leverage
References
-
Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, ACS Publications.2
-
"Discovery of Daraxonrasib (RMC-6236), a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C." Bimake.
-
"Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors." ACS Medicinal Chemistry Letters, NIH/PMC. 3
-
"Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry." BOC Sciences.
-
"A REVOLUTIONARY DRUG: RITLECITINIB." ResearchGate. 5
-
"Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society, NIH/PMC. 6
-
"Covalent Inhibitors: To Infinity and Beyond." Journal of Medicinal Chemistry, ACS Publications. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide in DMSO
Technical Guide: Solubility Profiling and Handling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide in DMSO
Executive Summary This technical guide addresses the solubility characteristics, stock preparation, and stability management of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (referred to herein as 3-BIA ). As a bis-halogenated diaryl acrylamide, 3-BIA presents specific challenges typical of lipophilic electrophiles: high solubility in organic solvents (DMSO) but a high propensity for precipitation ("crashing out") upon aqueous dilution. This document provides researchers with a self-validating workflow to determine practical solubility limits and ensure assay reproducibility.
Physicochemical Profile & Theoretical Solubility
Before experimental handling, it is critical to understand the structural determinants driving the solubility of 3-BIA.
-
Structural Analysis: The molecule consists of two hydrophobic phenyl rings substituted with heavy halogens (Bromine and Iodine), linked by a rigid acrylamide spacer.
-
Predicted Lipophilicity (cLogP): Based on structural analogs (e.g., N-(3-bromophenyl)acrylamide), the estimated cLogP is > 4.0 . This indicates high lipophilicity.
-
Solubility Class:
-
DMSO (Polar Aprotic): High. The polar sulfoxide group of DMSO interacts effectively with the amide hydrogen and the pi-systems of the aromatic rings. Expected solubility is > 50 mM .
-
Aqueous Buffer (Polar Protic): Very Low. The lack of ionizable groups (at physiological pH) and high carbon/halogen content suggests aqueous solubility is likely < 10 µM without carrier proteins or surfactants.
-
Core Protocol: Preparation of Master Stock Solutions
Objective: To prepare a stable, high-concentration stock solution (typically 10 mM or 50 mM) while verifying complete dissolution.
Materials:
-
3-BIA (Solid powder).
-
Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant).
-
Amber glass vials (to protect the light-sensitive acrylamide moiety).
Workflow:
-
Gravimetric Analysis: Weigh approximately 5–10 mg of 3-BIA into a tared amber vial. Record the exact mass.
-
Volume Calculation: Calculate the required DMSO volume (
) using the formula: (MW of 3-BIA ≈ 428.07 g/mol ) -
Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Dissolution Mechanics:
-
Vortex: Vortex at medium speed for 30 seconds.
-
Visual Check: Inspect for "schlieren" lines (wavy distortions indicating incomplete mixing) or solid particulates.
-
Sonication (Conditional): If solids persist, sonicate in a water bath at ambient temperature for 5-minute intervals. Warning: Monitor temperature.[1] Excessive heat can degrade the acrylamide Michael acceptor.
-
Validation Step: Invert the vial and examine against a light source. The solution must be completely clear. If turbidity remains, filter through a 0.2 µm PTFE filter, but note that the actual concentration will now be lower than calculated.
Kinetic Solubility & Aqueous Dilution Protocol
The Critical Failure Point: The most common error with lipophilic acrylamides is the "precipitation shock" when a high-concentration DMSO stock is added directly to an aqueous buffer.
Protocol: The "Cloud Point" Determination This self-validating method determines the maximum concentration usable in your biological assay.
-
Preparation: Prepare a 10 mM DMSO stock of 3-BIA.
-
Serial Dilution (in DMSO): Prepare a 100x dilution series in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).
-
Aqueous Transfer:
-
Pipette 990 µL of your assay buffer (e.g., PBS, pH 7.4) into clear microplate wells.
-
Add 10 µL of each DMSO dilution to the buffer (1% final DMSO).
-
Mix immediately by pipetting up and down (do not vortex plates vigorously).
-
-
Incubation: Let stand for 60 minutes at Room Temperature (RT).
-
Readout:
-
Visual: Look for turbidity or precipitate at the bottom of the well.
-
Absorbance: Measure OD600. An increase >0.05 over background indicates precipitation.
-
Data Interpretation Table:
| Final Assay Conc. | DMSO Stock Used | Appearance (Aq) | Status |
| 100 µM | 10 mM | Cloudy / PPT | Unusable (Supersaturated) |
| 10 µM | 1 mM | Clear | Stable (Kinetic Solubility Limit) |
| 1 µM | 0.1 mM | Clear | Ideal for IC50 Assays |
Stability and Storage Guidelines
The acrylamide moiety is an electrophile (Michael acceptor) and can be susceptible to nucleophilic attack or polymerization.
-
Hygroscopicity Risk: DMSO is highly hygroscopic.[2] Absorbed water can hydrolyze the amide bond over time.
-
Action: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
-
-
Temperature: Store aliquots at -20°C or -80°C .
-
Light Sensitivity: Halogenated aromatic rings (especially iodo-substituted) can undergo photodehalogenation.
-
Action: Always use amber vials or wrap tubes in foil.
-
Visualized Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the decision logic for preparing the master stock and handling undissolved material.
Caption: Step-by-step decision tree for preparing and validating 3-BIA DMSO stock solutions.
Figure 2: Serial Dilution Strategy (Intermediate Dilution Method)
To prevent precipitation, avoid adding high-concentration stock directly to buffer. Use an "Intermediate Dilution" step.
Caption: Recommended "Intermediate Dilution" scheme to minimize precipitation shock during assay setup.
References
-
Sigma-Aldrich. 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE Product Detail. AldrichCPR Collection. Retrieved from
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from
-
National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening. PMC Article. Retrieved from
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from
Sources
Methodological & Application
Application Note: Covalent Fragment Screening with Acrylamide Warheads
Methodology for the Discovery of Targeted Covalent Inhibitors (TCIs)
Executive Summary
This guide details the protocol for screening cysteine-reactive fragment libraries featuring acrylamide warheads. Unlike traditional non-covalent screening, covalent fragment discovery requires specific methodologies to assess time-dependent occupancy rather than equilibrium binding. This note focuses on Intact Protein Mass Spectrometry (LC-MS) as the primary screening vehicle, supported by kinetic validation (
Introduction: The Renaissance of Acrylamides
The resurgence of Targeted Covalent Inhibitors (TCIs) has been driven by the clinical success of drugs like ibrutinib (BTK) and osimertinib (EGFR). Acrylamides are the warhead of choice for these campaigns because they possess "tunable reactivity." Unlike highly reactive chloroacetamides, acrylamides are weak electrophiles that require specific recognition elements (the fragment scaffold) to position them near a nucleophilic cysteine for bond formation to occur [1].
Mechanism of Action
The acrylamide warhead functions via a Michael addition reaction.[1][2][3] A nucleophilic cysteine thiolate (
Key Advantage: This reaction is generally irreversible, allowing for high potency even with fragments that have low initial non-covalent affinity.
Library Design & Selection
A robust screen begins with a "Rule-of-Three" compliant library modified with electrophiles.
| Parameter | Recommendation | Rationale |
| Warhead | Acrylamide / | Moderate reactivity reduces false positives compared to chloroacetamides. |
| Molecular Weight | 150 - 300 Da | Ensures high ligand efficiency (LE); allows room for optimization. |
| Solubility | > 1 mM in DMSO | High concentrations are required for screening weak binders. |
| Diversity | Shape-diverse scaffolds | The scaffold must drive the initial non-covalent association ( |
Primary Screening Protocol: Intact Protein LC-MS
Intact protein mass spectrometry is the gold standard for covalent screening because it directly detects the mass shift (+71 Da for a simple acrylamide) corresponding to the formation of the protein-ligand adduct [2].
Experimental Design
-
Target Protein: Purified protein (wild-type or cysteine-mutant).[4] Note: Avoid storage buffers containing DTT or
-mercaptoethanol, as these thiols will quench the acrylamides. -
Concentration:
-
Protein: 1–5
M -
Fragment: 50–100
M (10-20x excess)
-
-
Time Points: 1 hour and 24 hours (to distinguish fast vs. slow reactors).
Step-by-Step Workflow
Step 1: Protein Preparation
-
Buffer exchange protein into a non-nucleophilic buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Critical: If TCEP is used as a reducing agent, ensure its concentration is
mM, as TCEP can occasionally react with acrylamides over long incubations.
Step 2: Incubation
-
Dispense 49
L of protein solution into a 384-well plate. -
Add 1
L of fragment (5 mM stock in DMSO) to achieve 100 M final concentration. -
Include controls:
-
Negative: DMSO only.
-
Positive: A known covalent binder or a highly reactive iodoacetamide probe.
-
-
Seal and incubate at Room Temperature (RT).
Step 3: LC-MS Acquisition
-
Quenching: Add equal volume of 0.2% Formic Acid (FA) to denature the protein and stop the reaction.
-
Injection: Inject 5–10
L onto a C4 desalting column (e.g., Waters BEH C4). -
Gradient: Run a rapid (2-minute) gradient from 5% to 90% Acetonitrile + 0.1% FA.
-
Detection: ESI-TOF or Orbitrap MS in positive mode.
Data Analysis
Deconvolute the raw charge envelopes to zero-charge mass spectra. Calculate % Occupancy using the intensity of the unmodified protein (
Hit Criteria: Fragments showing
Hit Validation: Kinetic Characterization ( )
For covalent inhibitors,
Methodology[1][6][7][8]
-
Incubate protein with varying concentrations of the hit (e.g., 0, 10, 25, 50, 100, 200
M). -
Sample at multiple time points (e.g., 0, 15, 30, 60, 120 min).
-
Measure % Occupancy via LC-MS.
-
Plot
vs. time to determine the observed rate for each concentration. -
Fit
vs. [Inhibitor] to the hyperbolic equation:
- : Affinity of the initial non-covalent complex.
- : Rate of bond formation.
Visualization: Screening Workflow
The following diagram illustrates the critical path from library selection to hit validation.
Figure 1: Workflow for covalent fragment screening. Blue nodes indicate inputs, Red indicates the primary screen, and Green indicates the validation output.
Troubleshooting & Optimization
Handling False Positives (Promiscuity)
Acrylamides can be non-specifically reactive.
-
Solution: Run a Glutathione (GSH) Counter-Screen . Incubate hits with 5 mM GSH and monitor adduct formation by LC-MS.
-
Criterion: A good TCI should react fast with the protein (
min) but slow with GSH ( hours) [4].
Low Labeling Efficiency
-
Cause: The cysteine is buried or oxidized.
-
Solution: Perform a "denature-refold" prep to ensure cysteines are reduced, or try a "cryptic pocket" opening condition (e.g., adding low % DMSO or increasing temperature to 37°C).
Mass Spec Artifacts
-
Issue: Adduct mass is +71 Da (acrylamide) + 18 Da (water) or other modifications.
-
Solution: Ensure the deconvolution software accounts for hydration of the adduct or buffer adducts (e.g., +Na, +K).
References
-
Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Frontiers in Chemistry. Available at: [Link]
-
Kinact/Ki determination for ARS-107, ARS-917, and compound 12. ResearchGate. Available at: [Link]
-
Reactivities of acrylamide warheads toward cysteine targets. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Optimized Covalent Fragment Library for Drug Discovery. IRBM. Available at: [Link]
Sources
- 1. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
Orthogonal Cross-Coupling of Bromo-Iodo Acrylamides: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Value of Orthogonal Synthesis in Complex Molecule Construction
In the landscape of modern organic synthesis, particularly within drug discovery and development, the ability to selectively functionalize a molecule at multiple, distinct sites is of paramount importance. This concept, known as orthogonal synthesis, allows for the sequential and controlled introduction of different chemical moieties without the need for cumbersome protection-deprotection steps. Bromo-iodo acrylamides have emerged as highly valuable building blocks in this context. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables a programmed, stepwise elaboration of the molecular scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the orthogonal cross-coupling of bromo-iodo acrylamides, a powerful strategy for the efficient construction of complex and functionally diverse molecules.
The acrylamide functional group itself is a key pharmacophore in numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1][2][3][4] Its ability to act as a covalent "warhead" by forming a bond with a target enzyme, often a cysteine residue, can lead to prolonged therapeutic effects.[1][4][5] Furthermore, the incorporation of an acrylamide moiety has been shown to improve the drug-like properties of molecules, such as solubility and membrane permeability.[1][2][3] The strategic placement of both bromine and iodine atoms on the acrylamide scaffold provides two distinct handles for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic chemistry.[6][7]
The Principle of Orthogonality: Exploiting Differential Halogen Reactivity
The success of orthogonal cross-coupling hinges on the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle of most cross-coupling reactions.[7] This allows for the selective coupling at the iodo-position under milder conditions, leaving the bromo-position intact for a subsequent, more forcing, cross-coupling reaction.[8][9]
This chemoselectivity can be fine-tuned by judiciously choosing the palladium catalyst, ligands, base, and reaction temperature. For instance, a less reactive catalyst system might be sufficient to activate the C-I bond while leaving the C-Br bond untouched. Subsequently, a more active catalyst system or higher temperatures can be employed to engage the C-Br bond in a second coupling event.[8]
Visualizing the Orthogonal Strategy
The following diagram illustrates the general workflow for the sequential functionalization of a bromo-iodo acrylamide.
Caption: General workflow for the orthogonal cross-coupling of bromo-iodo acrylamides.
Core Protocols: A Step-by-Step Guide to Sequential Cross-Coupling
This section provides detailed, generalized protocols for two of the most common and powerful cross-coupling reactions employed in this strategy: the Suzuki-Miyaura coupling for C-C bond formation and the Sonogashira coupling for the introduction of alkyne moieties.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] By carefully controlling the reaction conditions, high selectivity for the iodo-position can be achieved.
Materials:
-
Bromo-iodo acrylamide substrate (1.0 equiv)
-
Aryl or vinyl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-iodo acrylamide, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a controlled temperature (typically room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS. The lower temperature favors selective reaction at the more reactive C-I bond.[7][8]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bromo-functionalized acrylamide.
Table 1: Representative Conditions for Selective Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common, relatively mild catalyst suitable for activating the C-I bond. |
| Base | K₂CO₃ | A moderately strong base sufficient for the transmetalation step.[10] |
| Solvent | Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 40-60 °C | Lower temperatures enhance the selectivity for the more reactive iodo-position.[7] |
Protocol 2: Sonogashira Coupling at the Bromo-Position
Following the initial Suzuki coupling, the remaining bromo-position can be functionalized using a Sonogashira coupling to introduce an alkyne. This reaction typically requires slightly more forcing conditions to activate the stronger C-Br bond.[9][11]
Materials:
-
Bromo-functionalized acrylamide (from Protocol 1) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-functionalized acrylamide, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final disubstituted acrylamide.
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard catalyst system for Sonogashira couplings, effective for aryl bromides.[11] |
| Base | Triethylamine | Acts as both a base and a solvent in many cases. |
| Solvent | THF | A common aprotic solvent for Sonogashira reactions. |
| Temperature | 60-80 °C | Higher temperatures are often required to activate the C-Br bond for oxidative addition. |
Visualizing the Catalytic Cycles
The following diagram depicts the key steps in the Suzuki and Sonogashira catalytic cycles, highlighting the oxidative addition step which is crucial for the observed orthogonality.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no reactivity at the iodo-position | Inactive catalyst; Insufficiently degassed solvents. | Use a fresh batch of catalyst; Ensure thorough degassing of all solvents. |
| Lack of selectivity (reaction at both halides) | Reaction temperature is too high; Catalyst is too reactive. | Lower the reaction temperature; Screen less reactive palladium catalysts or ligands. |
| Low yield in the second coupling (bromo-position) | Catalyst deactivation; Steric hindrance from the first introduced group. | Use a more robust catalyst system (e.g., with bulky, electron-rich phosphine ligands); Increase reaction temperature and time. |
| Homocoupling of the boronic acid or alkyne | Presence of oxygen; Inappropriate base or catalyst loading. | Ensure strict inert atmosphere; Optimize base and catalyst concentrations. |
Applications in Drug Discovery
The ability to rapidly and efficiently generate a library of diverse molecules from a common bromo-iodo acrylamide precursor is a significant advantage in the early stages of drug discovery. This strategy allows for the systematic exploration of the chemical space around a core scaffold, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting highly functionalized acrylamides can be evaluated as potential covalent inhibitors in various therapeutic areas, including oncology and virology.[5]
Conclusion
The orthogonal cross-coupling of bromo-iodo acrylamides represents a powerful and elegant strategy for the synthesis of complex, polyfunctional molecules. By leveraging the inherent differences in the reactivity of carbon-iodine and carbon-bromine bonds, chemists can achieve selective, sequential functionalization in a highly controlled manner. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for a wide range of applications, from fundamental chemical research to the development of next-generation therapeutics.
References
-
Palladium‐catalyzed orthogonal enantiospecific cross‐coupling of alkyl... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Wu, K.-D., Chen, G. S., Liu, J.-R., Hsieh, C.-E., Huang, H.-S., & Lin, T.-S. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1255–1260. [Link]
-
Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF. (n.d.). Retrieved February 22, 2024, from [Link]
-
Garg, N. K., & Alexanian, E. J. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(23), 7834-7848. [Link]
-
Wu, K.-D., Chen, G. S., Liu, J.-R., Hsieh, C.-E., Huang, H.-S., & Lin, T.-S. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1255–1260. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). ACS Publications. Retrieved from [Link]
-
Recent advances in the design of small molecular drugs with acrylamides covalent warheads | Request PDF. (n.d.). Retrieved February 22, 2024, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]
-
Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]
-
Br/I-containing substrates and orthogonal experiment with Suzuki... (n.d.). ResearchGate. Retrieved from [Link]
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]
-
Synthesis of α‐Aryl Acrylamides via Lewis‐Base‐Mediated Aryl/Hydrogen Exchange. (2020). PMC. Retrieved from [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). Inorganic Chemistry. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF POLY(ACRYLAMIDE) BY CONTROLLED RADICAL POLYMERIZATION. (n.d.). Retrieved February 22, 2024, from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PMC. Retrieved from [Link]
-
Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. (2024). PMC. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Retrieved from [Link]
-
Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. (n.d.). RUA. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
ChemInform Abstract: Suzuki Coupling of Iodo and Bromoarenes Catalyzed by Chitosan-Supported Pd-Nanoparticles in Ionic Liquids. | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (2014). PMC. Retrieved from [Link]
-
Synthesis of benzofulvenes through chemoselective Sonogashira and Barluenga couplings of ortho ethynyl-N-tosylhydrazones and cycloisomerization. (n.d.). RSC Publishing. Retrieved from [Link]
-
Comparison between traditional orthogonal cross-coupling reactions and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Bromo‐ and Iodohydrins from Deactivated Alkenes by Use of N‐Bromo‐ and N‐Iodosaccharin | Request PDF. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Suzuki Coupling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Chemoselective Suzuki Coupling in Pharmaceutical Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, due to its remarkable versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction enables the construction of complex molecular architectures, such as biaryl and heteroaryl motifs, which are prevalent in a vast array of therapeutic agents.[3][4] The reaction's tolerance for a wide range of functional groups and its typically mild conditions make it an indispensable tool for drug discovery and development.[3][5]
A significant challenge and opportunity in complex molecule synthesis lies in the selective functionalization of substrates bearing multiple reactive sites. Dihaloarenes, for instance, offer the potential for sequential, site-selective cross-coupling reactions, allowing for the controlled and modular construction of diverse compound libraries.[6] The ability to selectively react at one halogen over another, known as chemoselectivity, is governed by the inherent reactivity differences of the halogens (I > Br > Cl) and can be further manipulated by the choice of catalyst, ligands, and reaction conditions.[7][8]
This application note focuses on the strategic application of the Suzuki coupling to a bifunctional substrate, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide . This molecule presents two distinct reactive centers for palladium-catalyzed cross-coupling: a carbon-iodine bond and a carbon-bromine bond. By exploiting the differential reactivity of these two halogens, a selective mono-arylation can be achieved, leaving the second halogen available for subsequent transformations. This approach provides a powerful pathway for the synthesis of complex, multi-substituted scaffolds from a single, readily accessible starting material.
The Principle of Chemoselectivity in Dihaloarene Suzuki Coupling
The success of a chemoselective Suzuki coupling on a dihaloarene hinges on the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[8][9] The generally accepted order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[7] This inherent difference in reactivity provides a basis for selectivity.
In the case of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, the C-I bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond. This allows for the selective formation of a carbon-carbon bond at the 3-iodophenyl moiety while leaving the 3-bromophenyl group intact for future functionalization.
The choice of palladium catalyst and, crucially, the associated ligands, plays a pivotal role in modulating this selectivity.[10][11] While some reactions can proceed with ligand-free palladium sources, the use of specific phosphine or N-heterocyclic carbene (NHC) ligands can enhance reaction rates, improve yields, and, most importantly, fine-tune the selectivity of the catalytic system.[12][13] Factors such as ligand steric bulk and electronic properties can influence the catalyst's preference for one halogen over the other.[14][15]
Visualizing the Reaction Pathway
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Selective Mono-Arylation of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
This protocol details a general procedure for the selective Suzuki coupling at the C-I bond of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific boronic acid coupling partners.
Materials and Equipment
-
Substrate: 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
-
Coupling Partner: Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
-
Base: Aqueous Na₂CO₃ (2 M solution, 2-3 equivalents) or K₂CO₃ (solid, 2-3 equivalents)
-
Solvent: Toluene, 1,4-Dioxane, or Dimethoxyethane (DME)
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the chosen solvent (e.g., Toluene) and the base (e.g., aqueous Na₂CO₃ solution).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the selective Suzuki coupling.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Substrate | 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide | Dihaloarene with distinct reactive sites. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Common and effective catalysts for Suzuki couplings.[16] |
| Catalyst Loading | 1 - 5 mol% | Sufficient for catalytic turnover; higher loading may be needed for less reactive substrates. |
| Base | Na₂CO₃ or K₂CO₃ (aq. or solid) | Activates the boronic acid for transmetalation.[17] |
| Solvent | Toluene, 1,4-Dioxane, DME | Aprotic solvents are standard for Suzuki reactions. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Troubleshooting and Considerations
-
Low or No Reactivity: If the reaction does not proceed, consider increasing the temperature, using a more active catalyst/ligand system (e.g., those based on Buchwald's biarylphosphine ligands), or ensuring the boronic acid is of high quality.[13]
-
Formation of Di-substituted Product: If significant amounts of the di-arylated product are observed, the reaction temperature may be too high, or the reaction time may be too long. Reducing the temperature or reaction time can improve selectivity. The choice of ligand can also significantly impact selectivity for mono- versus di-functionalization.[18]
-
Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture is crucial.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene. Using anhydrous conditions or a different base (e.g., K₃PO₄) can sometimes mitigate this issue.[13]
Conclusion
The selective Suzuki coupling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide offers a powerful and efficient strategy for the synthesis of complex, multi-substituted molecules. By carefully controlling the reaction conditions, particularly the choice of catalyst and temperature, researchers can achieve high chemoselectivity for the more reactive C-I bond. This leaves the C-Br bond available for subsequent transformations, providing a versatile platform for the generation of diverse chemical libraries for drug discovery and development. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this valuable synthetic methodology.
References
- Vertex AI Search.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Strotman, N. A., et al. (2022).
- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling...
- Singh, U. P., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.
- ResearchGate. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- Cartagenova, D., et al. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Zurich Research Collection.
- American Chemical Society. (n.d.). Facilitating chemoselectivity in ligand-free Suzuki-Miyauri cross-coupling reactions.
- Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
- ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
- Supporting Information. (n.d.). Pd-Catalyzed Double-Heck and Heck-Suzuki Cascade Reaction of N-(o-Bromoaryl) CF3-acrylamides.
- Welch, C. J., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(15), 5038-5047.
- ACS Publications. (2026). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics.
- Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1745.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (2023).
- ResearchGate. (2022). Acrylamide-Based Pd-Nanoparticle Carriers as Smart Catalysts for the Suzuki–Miyaura Cross-Coupling of Amino Acids.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 4. jocpr.com [jocpr.com]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Facilitating chemoselectivity in ligand-free Suzuki-Miyauri cross-coupling reactions | Poster Board #734 - American Chemical Society [acs.digitellinc.com]
- 13. reddit.com [reddit.com]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Sonogashira coupling protocols for 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Application Note: Chemoselective Sonogashira Coupling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Part 1: Strategic Overview & Molecular Analysis
1.1 The Substrate Challenge The target molecule, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide , presents a classic "chemoselectivity vs. stability" paradox in cross-coupling chemistry.
-
Dual Halogenated Motifs: The molecule contains two electrophilic sites: a labile aryl iodide (
) and a more robust aryl bromide ( ). -
Michael Acceptor Sensitivity: The central acrylamide linker is a potent Michael acceptor. Standard Sonogashira protocols often employ primary or secondary amines (e.g., diethylamine, piperidine) as solvents or bases. Warning: These nucleophilic bases will attack the acrylamide double bond, leading to polymerization or byproduct formation.
-
Goal: To selectively functionalize the iodo-arene (Site A) without disturbing the bromo-arene (Site B), or to sequentially functionalize both in a controlled manner.
1.2 Mechanistic Basis for Selectivity
The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the Palladium catalytic cycle. The bond dissociation energy (BDE) of
Part 2: Mechanistic Visualization
The following diagram illustrates the kinetic decision tree for this specific substrate.
Caption: Kinetic pathway selection. Green path indicates room-temperature chemoselectivity for Iodine. Red path indicates forcing conditions required for Bromine activation.
Part 3: Experimental Protocols
Protocol A: Chemoselective Mono-Alkynylation (Targeting Ar-I)
Use this protocol to functionalize the N-phenyl ring while leaving the bromophenyl group intact.
Reagents & Equipment:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (2-3 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Note: Must be tertiary to avoid Michael addition.
-
Solvent: Anhydrous THF or DMF (degassed).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology:
-
Preparation (Inert Loop): Flame-dry a 25 mL Schlenk flask and cool under argon.
-
Charge Solids: Add 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (1.0 equiv),
(0.02 equiv), and CuI (0.01 equiv). -
Solvation: Add degassed THF (concentration 0.1 M).
-
Base Addition: Add TEA (2.0 equiv) via syringe. Do not use diethylamine.
-
Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise at Room Temperature (20–25°C).
-
Why? Slight excess ensures conversion of the labile Iodide but limits competition for the Bromide.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Monitoring: Check TLC every 30 mins. The starting material (Iodo) should disappear. If the reaction is sluggish, heat mildly to 35°C, but do not exceed 40°C to protect the Ar-Br bond.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate and purify via silica gel chromatography.
Protocol B: Sequential/Exhaustive Bis-Alkynylation
Use this protocol if the goal is to functionalize BOTH rings, or to react the Bromine site after the Iodine site is filled.
Critical Modification: Aryl bromides require higher activation energy. Standard
Reagents:
-
Catalyst System:
(1 mol%) + XPhos or SPhos (2 mol%). -
Base: Cesium Carbonate (
) (3.0 equiv). Inorganic bases are superior for difficult couplings and prevent Michael addition. -
Solvent: 1,4-Dioxane or Toluene.
-
Temperature: 80–100°C.
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a vial, mix
and XPhos in the solvent and stir for 10 mins under argon to form the active species. -
Substrate Addition: Transfer this catalyst solution to a flask containing the mono-alkynylated intermediate (from Protocol A) or the starting di-halo scaffold.
-
Reagent Addition: Add
and the second terminal alkyne (1.2 – 1.5 equiv). -
Heating: Heat to 80°C .
-
Why? The oxidative addition into the C-Br bond is the rate-limiting step and requires thermal energy.
-
-
Reaction: Monitor by LC-MS. Reaction typically requires 12–24 hours.
Part 4: Data Presentation & Quality Control
4.1 Expected Analytical Shifts Use this table to validate chemoselectivity.
| Feature | Starting Material (SM) | Product A (Mono-Iodo coupled) | Product B (Bis-coupled) |
| MS (ESI) | [M+H]+ matches Br/I pattern | Mass shift corresponds to Alkyne 1. Br isotope pattern preserved (1:1). | Mass shift corresponds to Alkyne 1 + 2. No halogen isotope pattern. |
| 1H NMR (Ar-H) | Distinct Iodo-aryl protons (deshielded) | Iodo-aryl protons shift upfield/rearrange. Bromo-aryl protons unchanged. | All aryl protons shifted. |
| 13C NMR (C-X) | C-I (~94 ppm) | C-I peak disappears; Alkyne sp carbons appear (~80-90 ppm). | C-Br peak (~122 ppm) disappears. |
4.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Polymerization (Gunk) | Base attack on acrylamide | Switch from amine base (TEA) to inorganic base ( |
| No Reaction (Ar-Br) | Catalyst inactive | Switch ligand to XPhos or Buchwald G3 precatalysts. Increase temp to 90°C. |
| Homocoupling (Glaser) | Oxygen presence | Rigorous degassing (freeze-pump-thaw x3). Add ascorbic acid (antioxidant). |
| Loss of Selectivity | Temperature too high | Ensure Protocol A is kept strictly < 40°C. |
Part 5: References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on ligand effects for Ar-Br vs Ar-I). Link
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. (Reference for Acrylamide/Michael Acceptor stability). Link
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link
Sources
Application Notes and Protocols: A Guide to Cysteine-Targeting Covalent Inhibitor Library Design
Abstract
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2][3] This guide provides a comprehensive overview and practical protocols for the design, synthesis, and screening of cysteine-targeting covalent inhibitor libraries. We delve into the strategic considerations behind selecting appropriate electrophilic "warheads," designing diverse and drug-like scaffolds, and employing robust screening platforms to identify potent and selective inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of targeted covalent inhibitors in their therapeutic programs.
Introduction: The Renaissance of Covalent Inhibitors
Historically, the deliberate design of covalent drugs was often avoided due to concerns about off-target toxicity.[4][5] However, a deeper understanding of protein biochemistry and advanced analytical techniques have demonstrated that by carefully tuning the reactivity of the electrophilic warhead and achieving high target specificity, highly effective and safe therapeutics can be developed.[5][6] Covalent inhibitors form a stable, long-lasting bond with their target protein, which can lead to prolonged pharmacodynamic effects and high biochemical efficiency.[7][8]
Cysteine is a particularly attractive target for covalent inhibition due to the high nucleophilicity of its thiol side chain and its relatively low abundance in the proteome, which can contribute to inhibitor selectivity.[9][10] The design of a successful cysteine-targeting covalent inhibitor library hinges on the careful balance between the intrinsic reactivity of the warhead and the non-covalent binding affinity of the molecular scaffold.[11][12]
This guide will walk through the critical stages of creating and evaluating a cysteine-targeting covalent inhibitor library, from initial design principles to hit validation.
Library Design Principles: Balancing Reactivity and Recognition
The design of a high-quality covalent inhibitor library requires a multi-faceted approach that considers the electrophilic warhead, the diversity of the molecular scaffolds, and the overall physicochemical properties of the compounds.
The Electrophilic Warhead: The Engine of Covalency
The "warhead" is the reactive functional group that forms the covalent bond with the target cysteine residue.[4] The choice of warhead is critical and influences both the potency and selectivity of the inhibitor. Warheads can be broadly categorized as either reversible or irreversible.
-
Irreversible Warheads: These form a highly stable bond with the target cysteine. Common examples include acrylamides, vinyl sulfonamides, and chloroacetamides.[9][13] Acrylamides are particularly popular due to their tunable reactivity.[9]
-
Reversible Warheads: These form a bond that can break and reform, which can be advantageous in minimizing off-target effects. Cyano-acrylamides and aldehydes are examples of warheads that can participate in reversible covalent interactions.[14]
Table 1: Common Cysteine-Targeting Covalent Warheads and Their Characteristics
| Warhead Class | Reaction Mechanism | Reactivity | Key Considerations |
| Acrylamides | Michael Addition | Tunable (moderate) | Widely used, potential for off-target reactivity if not optimized.[9] |
| Chloroacetamides | Nucleophilic Substitution | High | Can be highly reactive, requiring careful scaffold design to ensure selectivity.[4] |
| Vinyl Sulfonamides | Michael Addition | High | More reactive than acrylamides, can be useful for less nucleophilic cysteines.[15] |
| Propargylamides | Michael Addition | Moderate | Can offer a different reactivity profile compared to acrylamides. |
| Cyano-acrylamides | Reversible Michael Addition | Tunable (reversible) | Can provide a safety advantage by reducing permanent off-target modification.[14] |
| Nitriles | Reversible Addition | Low (reversible) | Often require significant non-covalent interactions to drive binding.[16] |
The intrinsic reactivity of the warhead must be carefully balanced. A highly reactive warhead may lead to promiscuous binding and off-target toxicity, while a weakly reactive warhead may not form a covalent bond efficiently with the target protein.[5]
Scaffold Design: The Key to Selectivity and Druggability
The non-covalent binding of the molecular scaffold to the target protein is crucial for achieving selectivity. The scaffold positions the warhead in the correct orientation to react with the target cysteine and contributes significantly to the overall binding affinity.[17]
Key principles for scaffold design include:
-
Diversity-Oriented Synthesis (DOS): This approach aims to create libraries with a high degree of structural and stereochemical diversity, exploring a broader chemical space than traditional combinatorial libraries.[18][19][20] DOS can lead to the discovery of novel scaffolds with unique binding modes.
-
Fragment-Based Drug Discovery (FBDD): Screening libraries of small, low-molecular-weight fragments can identify initial binding motifs that can then be elaborated into more potent inhibitors.[18][20][21] This approach allows for efficient exploration of the chemical space around the target cysteine.
-
Physicochemical Properties: Library members should possess drug-like properties, adhering to guidelines such as Lipinski's Rule of Five, to ensure good solubility, permeability, and metabolic stability.[22][23]
Library Synthesis Strategies
Several synthetic strategies can be employed to construct a cysteine-targeting covalent inhibitor library.
Traditional Parallel Synthesis
This approach involves the systematic, parallel synthesis of individual compounds in multi-well plates. While labor-intensive, it provides well-characterized, pure compounds for screening.
DNA-Encoded Libraries (DELs)
DEL technology has emerged as a powerful tool for the discovery of covalent inhibitors.[1][24] In this approach, each unique small molecule is tagged with a unique DNA barcode. This allows for the synthesis and screening of massive libraries (billions of compounds) in a single tube.[1][25]
The general workflow for a covalent DEL screen involves:
-
Library Synthesis: A large library of DNA-tagged compounds is synthesized, with each compound bearing a reactive warhead.
-
Affinity Selection: The library is incubated with the target protein, allowing for covalent bond formation.
-
Washing: Stringent washing steps are used to remove non-covalently bound and unbound library members.
-
PCR Amplification and Sequencing: The DNA barcodes of the covalently bound compounds are amplified by PCR and identified by next-generation sequencing.
-
Hit Identification: The sequencing data reveals the structures of the compounds that formed a covalent bond with the target.
Screening and Hit Validation Workflow
A robust screening cascade is essential to identify true hits and filter out false positives.
Figure 1: A typical screening cascade for a cysteine-targeting covalent inhibitor library.
Protocol 1: High-Throughput Screening (HTS) for Time-Dependent Inhibition
This protocol is designed to identify compounds that exhibit time-dependent inhibition, a hallmark of covalent binding.
Materials:
-
Target protein
-
Substrate for the target protein
-
Covalent inhibitor library (dissolved in DMSO)
-
Assay buffer
-
384-well assay plates
-
Plate reader capable of kinetic measurements
Procedure:
-
Compound Pre-incubation: a. In a 384-well plate, add a small volume of each library compound to individual wells. b. Add the target protein to the wells and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
Enzymatic Reaction Initiation: a. After the pre-incubation, add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: a. Immediately place the plate in a plate reader and measure the reaction progress over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: a. For each compound, calculate the initial reaction velocity at each pre-incubation time point. b. Plot the reaction velocity as a function of pre-incubation time. A decrease in velocity with increasing pre-incubation time is indicative of time-dependent inhibition.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol confirms that a hit compound forms a covalent bond with the target protein.
Materials:
-
Target protein
-
Hit compound
-
Incubation buffer
-
LC-MS system
Procedure:
-
Incubation: a. Incubate the target protein with an excess of the hit compound for a sufficient time to allow for covalent modification (e.g., 1-2 hours). b. Include a control reaction with the protein and DMSO only.
-
Sample Preparation: a. Desalt the protein samples to remove excess compound and buffer components.
-
Mass Spectrometry Analysis: a. Analyze the samples by LC-MS. b. Deconvolute the mass spectra to determine the intact mass of the protein.
-
Data Analysis: a. Compare the mass of the protein incubated with the compound to the mass of the control protein. b. A mass shift corresponding to the molecular weight of the compound confirms the formation of a covalent adduct.
Advanced Characterization: Kinetics and Selectivity
Once a covalent hit has been validated, it is crucial to characterize its kinetic properties and selectivity profile.
Kinetic Characterization: Determining kinact and Ki
For irreversible inhibitors, the potency is best described by the second-order rate constant kinact/Ki, which reflects both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).[8][26] These parameters can be determined through detailed kinetic experiments where the rate of enzyme inactivation is measured at different inhibitor concentrations.[7]
Selectivity Profiling using Chemoproteomics
Chemoproteomics platforms are powerful tools for assessing the selectivity of covalent inhibitors across the entire proteome.[13][27][28] In a typical competitive chemoproteomics experiment, a cell lysate or live cells are treated with the covalent inhibitor, followed by a broad-spectrum cysteine-reactive probe. The sites that are occupied by the inhibitor will be blocked from reacting with the probe. Quantitative mass spectrometry is then used to identify the proteins and specific cysteine residues that were targeted by the inhibitor.[28][29]
Conclusion
The design and screening of cysteine-targeting covalent inhibitor libraries is a robust strategy for the discovery of novel therapeutics. By carefully considering the interplay between warhead reactivity and scaffold-driven non-covalent interactions, and by employing a rigorous screening and validation cascade, researchers can identify potent and selective covalent inhibitors for a wide range of biological targets. The protocols and principles outlined in this guide provide a solid foundation for initiating or advancing a covalent drug discovery program.
References
-
The Power of DNA-Encoded Libraries for Covalent Inhibitor Discovery - X-Chem. (2023, September 13). Retrieved from [Link]
-
Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation | Journal of Chemical Theory and Computation. (2023, April 28). Retrieved from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022, November 10). Retrieved from [Link]
-
An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation | ChemRxiv. (n.d.). Retrieved from [Link]
-
DNA encoded peptide library for SARS-CoV-2 3CL protease covalent inhibitor discovery and profiling - Stanford Medicine. (2024, June 11). Retrieved from [Link]
-
Applying DNA-Encoded Chemistry to the Discovery of Irreversible Covalent Inhibitors. (2021, July 15). Retrieved from [Link]
-
Residue-Selective Inhibitors Discovery via Covalent DNA-Encoded Chemical Libraries with Diverse Warheads - ACS Publications. (2025, April 28). Retrieved from [Link]
-
Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar - BMG Labtech. (n.d.). Retrieved from [Link]
-
Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. (n.d.). Retrieved from [Link]
-
Covalent Drug Design - BioSolveIT. (n.d.). Retrieved from [Link]
-
Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity - PMC. (n.d.). Retrieved from [Link]
-
Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity | ACS Chemical Biology. (2017, September 11). Retrieved from [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar - YouTube. (2018, June 7). Retrieved from [Link]
-
Quantitative proteomics and applications in covalent ligand discovery - Frontiers. (2024, January 15). Retrieved from [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) | Analytical Chemistry - ACS Publications. (2025, March 19). Retrieved from [Link]
-
Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function | bioRxiv. (2020, July 12). Retrieved from [Link]
-
Scheme describing the workflow of covalent docking in drug discovery - ResearchGate. (n.d.). Retrieved from [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis. (2022, February 6). Retrieved from [Link]
-
Covalent drugs and inhibitors characterization based on kinetic... - ResearchGate. (n.d.). Retrieved from [Link]
-
Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. (n.d.). Retrieved from [Link]
-
Covalent Drug Discovery: Challenges, Advances, and Success Stories - International Pharmaceutical Industry. (n.d.). Retrieved from [Link]
-
Covalent Inhibitors | SpiroChem. (n.d.). Retrieved from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed. (2022, November 10). Retrieved from [Link]
-
Optimized Covalent Fragment Library for Drug Discovery | IRBM Medicinal Chemistry. (2025, March 25). Retrieved from [Link]
-
Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (2024, December 10). Retrieved from [Link]
-
Route to three-dimensional fragments using diversity-oriented synthesis | PNAS. (n.d.). Retrieved from [Link]
-
Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022, February 17). Retrieved from [Link]
-
Design and Synthesis of Covalent Inhibitors of FabA - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - ResearchGate. (2022, November 7). Retrieved from [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. (2020, November 26). Retrieved from [Link]
-
Covalent binder design with Gen AI & FBDD - Aganitha AI Inc. (2024, November 22). Retrieved from [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections - Frontiers. (2018, October 15). Retrieved from [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Covalent Inhibitors as Novel Anti-Infective Compounds - Discovery - the University of Dundee Research Portal. (n.d.). Retrieved from [Link]
-
Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - MDPI. (2022, January 17). Retrieved from [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services. (n.d.). Retrieved from [Link]
-
Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis - PubMed. (2025, November 14). Retrieved from [Link]
-
Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. (2025, March 18). Retrieved from [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. (2025, January 7). Retrieved from [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. (2025, November 12). Retrieved from [Link]
Sources
- 1. Applying DNA-Encoded Chemistry to the Discovery of Irreversible Covalent Inhibitors - X-Chem [x-chemrx.com]
- 2. Covalent Inhibitors | SpiroChem [spirochem.com]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. biosolveit.de [biosolveit.de]
- 5. international-pharma.com [international-pharma.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Covalent Inhibitors of FabA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 19. pnas.org [pnas.org]
- 20. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. irbm.com [irbm.com]
- 23. Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Power of DNA-Encoded Libraries for Covalent Inhibitor Discovery - X-Chem [x-chemrx.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 29. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Michael acceptor reagents for protein labeling
Application Note & Protocol: Precision Cysteine Bioconjugation via Michael Acceptor Reagents
Executive Summary
The selective functionalization of proteins is a foundational technology in modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and molecular imaging probes. Among the available bioconjugation strategies, the thiol-Michael addition stands out for its rapid kinetics and high chemoselectivity. This application note provides an authoritative, mechanistic guide to utilizing Michael acceptor reagents—ranging from classical maleimides to emerging carbonylacrylics and styryl sulfonyl fluorides (SSFs)—for the site-specific labeling of cysteine residues.
Mechanistic Causality: The Physics of Cysteine Selectivity
To design a successful bioconjugation experiment, one must understand the thermodynamic and kinetic drivers of the thiol-Michael addition. Cysteine is the optimal target for site-specific labeling due to two factors: its low natural abundance (approximately 1.9% of amino acids) and the exceptional nucleophilicity of its sulfhydryl side chain[1].
The chemoselectivity of Michael acceptors is entirely pH-dependent. The intrinsic pKa of a typical protein cysteine thiol is ~8.0 to 8.5, whereas the ε-amine of lysine is ~10.5[1]. By strictly buffering the reaction between pH 7.0 and 7.5 , a sufficient fraction of the cysteine exists as a highly reactive thiolate anion (-S⁻), while competing lysine residues remain protonated (-NH3⁺) and nucleophilically inert[2].
Caption: Mechanistic pathway of pH-gated thiol-Michael addition ensuring cysteine chemoselectivity.
Comparative Analysis of Michael Acceptor Warheads
While maleimides have historically dominated the field, their susceptibility to retro-Michael reactions in plasma (leading to premature payload release via thiol exchange with serum albumin or glutathione) has driven the development of alternative warheads[1][3]. The selection of the Michael acceptor must be dictated by the downstream application of the conjugate.
| Michael Acceptor Class | Reactivity / Kinetics | Conjugate Stability | Reversibility | Best Application Use-Case |
| Maleimides | Extremely Fast (Minutes) | Moderate | High (Retro-Michael in plasma)[1] | In vitro assays, short-term imaging, standard labeling[4]. |
| Carbonylacrylics / Acrylamides | Moderate (1-6 Hours) | Very High | Irreversible | In vivo therapeutics, stable ADCs[1]. |
| Vinyl Sulfones | Slow (Hours to Days) | Extremely High | Irreversible | Dual-labeling, highly stable structural probes[5]. |
| Styryl Sulfonyl Fluorides (SSF) | Fast | Very High | Irreversible | Next-generation ADCs demanding high stability and selectivity[6][7]. |
Experimental Design: Building a Self-Validating System
A robust protocol must not rely on blind faith; it requires built-in validation checkpoints.
-
The Reducing Agent Paradox: Natural cysteines often exist in oxidized disulfide bridges. They must be reduced prior to conjugation. However, standard reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) contain free thiols that will rapidly consume your Michael acceptor reagent. Causality: You must use Tris(2-carboxyethyl)phosphine (TCEP). TCEP selectively reduces disulfides but lacks a thiol group, allowing it to be left in the reaction mixture without competing with the protein for the labeling reagent[4][8].
-
Solvent Considerations: Many hydrophobic payloads (e.g., fluorophores, drugs) require organic co-solvents. Limit DMSO or DMF to ≤10% (v/v) to prevent protein denaturation[4].
Caption: Self-validating workflow for cysteine bioconjugation using Michael acceptors.
Standardized Protocol: Cysteine Bioconjugation
Materials Required:
-
Target Protein (1–10 mg/mL)[4].
-
Degassed Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. (Note: EDTA chelates trace metals that catalyze unwanted thiol oxidation).
-
TCEP-HCl (Stock: 50 mM in water).
-
Michael Acceptor Reagent (e.g., Maleimide-Fluorophore) (Stock: 10 mM in anhydrous DMSO)[4][8].
Step-by-Step Methodology:
-
Protein Preparation & Degassing: Dissolve or buffer-exchange the protein into the Conjugation Buffer to a final concentration of 50-100 µM (approx. 5-15 mg/mL for an IgG antibody)[8]. Degas the buffer by bubbling inert gas (Nitrogen or Argon) for 10 minutes to prevent spontaneous oxidative dimerization of free thiols[4].
-
Disulfide Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution[4]. Incubate at room temperature for 30 minutes.
-
Self-Validation Check A: Remove a 2 µL aliquot and react with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm to confirm the quantitative generation of free thiols before proceeding.
-
-
Michael Addition Reaction: While gently vortexing the protein solution, add the Michael acceptor reagent dropwise to achieve a 10- to 20-fold molar excess over the protein[4][8]. Ensure the final concentration of DMSO does not exceed 10% v/v.
-
Reaction Quenching (Optional but Recommended): To prevent off-target labeling during purification, quench unreacted Michael acceptors by adding a 50-fold molar excess of a low-molecular-weight thiol (e.g., free L-cysteine or β-mercaptoethanol) and incubating for 15 minutes.
-
Purification: Remove excess quenched reagent and TCEP using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) or dialysis against PBS (pH 7.4)[8].
-
Characterization (Degree of Labeling - DOL):
-
Self-Validation Check B: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the
of the payload (e.g., fluorophore). Calculate the DOL using the Beer-Lambert law, correcting for the payload's cross-absorbance at 280 nm[8].
-
Troubleshooting & Optimization
-
Precipitation during Conjugation: Hydrophobic payloads can induce protein aggregation. Solution: Increase the organic co-solvent up to 15% (if tolerated by the protein), or add a mild surfactant like 0.05% Tween-20.
-
Low Degree of Labeling (DOL): Usually caused by re-oxidation of thiols or hydrolysis of the Michael acceptor. Solution: Ensure buffers are rigorously degassed[4]. If using maleimides, prepare the DMSO stock solution immediately before use, as maleimides rapidly hydrolyze into unreactive maleamic acid in the presence of trace moisture[6].
-
Loss of Protein Activity: Indicates labeling of a critical cysteine in the active site, or off-target lysine labeling. Solution: Strictly verify the buffer pH is
to prevent lysine cross-reactivity[1][2].
References
-
University of Cambridge. Cysteine bioconjugation Michael addition protocol. Retrieved from [Link]
-
Chinese Chemical Society (CCS Chemistry). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Retrieved from [Link]
-
Meffert, J. H., et al. (ResearchGate). Versatile introduction of multifunctional Michael-acceptor moieties on amino-oligonucleotides for bioconjugation purposes. Retrieved from [Link]
-
MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from[Link]
-
National Institutes of Health (PMC). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Retrieved from[Link]
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. biotium.com [biotium.com]
Application Notes & Protocols: Strategic Functionalization of N-Aryl Acrylamides for Modern Medicinal Chemistry
Preamble: The N-Aryl Acrylamide Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, N-aryl acrylamides have carved out a significant niche, transitioning from simple monomers to a cornerstone of targeted therapeutic design. Their prominence stems from a unique combination of properties: the α,β-unsaturated carbonyl system acts as a "warhead" for covalent bond formation with biological nucleophiles, while the N-aryl group provides a versatile handle for tuning steric and electronic properties, influencing everything from target affinity to pharmacokinetic profiles.[1][2] Molecules containing this framework are central to a number of FDA-approved drugs, particularly in oncology, where they serve as irreversible inhibitors of key protein kinases.[3][4]
The true power of this scaffold, however, lies in its synthetic tractability. The double bond and the aromatic ring are ripe for a multitude of chemical transformations, allowing chemists to rapidly generate libraries of complex and diverse molecules. This guide provides an in-depth exploration of key functionalization strategies, moving beyond simple protocols to explain the underlying principles and strategic considerations that drive modern drug development. We will delve into the synthesis of the core scaffold, its critical application in covalent inhibition via Michael addition, and advanced methods including photoredox-catalyzed cyclizations and direct C-H functionalization that unlock novel chemical space.
Section 1: Foundational Synthesis of N-Aryl Acrylamide Precursors
Expertise & Experience: Before any advanced functionalization can be explored, a reliable and scalable synthesis of the N-aryl acrylamide starting material is paramount. The most direct and widely adopted method is the acylation of a corresponding aniline with acryloyl chloride.[1][5][6] The choice of a non-nucleophilic base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA), is critical. These bases are sterically hindered, preventing them from competing with the aniline nucleophile in attacking the highly reactive acryloyl chloride. This minimizes side-product formation and ensures a clean, high-yielding reaction.
Workflow for Precursor Synthesis
Caption: General workflow for N-aryl acrylamide synthesis.
Protocol 1: General Synthesis of an N-Aryl Acrylamide
Objective: To synthesize an N-aryl acrylamide from a substituted aniline and acryloyl chloride.
Materials:
-
Substituted Aniline (1.0 eq)
-
Acryloyl Chloride (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (NEt3) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq) dropwise to the stirred solution.
-
Acylating Agent Addition: Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the acylation and prevent polymerization of the acryloyl chloride.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-aryl acrylamide.
Trustworthiness: This protocol is a standard, robust procedure widely cited in the literature.[1][7] The yields are typically good to excellent (60-90%). Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity of the final product.
Section 2: Michael Addition - The Gateway to Covalent Inhibition
Expertise & Experience: The defining feature of N-aryl acrylamides in medicinal chemistry is their role as Michael acceptors. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles.[8][9] In a biological context, the most relevant nucleophile is the thiolate anion of a cysteine residue within a target protein.[8][10] This reaction forms a stable, irreversible covalent bond, effectively and permanently inactivating the protein. This strategy is particularly powerful for inhibiting enzymes where achieving high selectivity with reversible inhibitors is challenging.
The reactivity of the acrylamide can be finely tuned. Electron-withdrawing groups on the N-aryl ring increase the electrophilicity of the β-carbon, accelerating the rate of Michael addition.[11] Conversely, substitution at the α- or β-positions of the acrylamide moiety can decrease reactivity through steric hindrance, a feature that can be exploited to reduce off-target reactions.[12]
Mechanism: Covalent Adduct Formation
Caption: Mechanism of covalent bond formation via Michael addition.
Protocol 2: Model Bioconjugation with Nα-Acetyl-L-cysteine
Objective: To simulate the covalent modification of a protein by reacting an N-aryl acrylamide with a model thiol, Nα-Acetyl-L-cysteine, and to monitor the reaction progress.
Materials:
-
N-Aryl Acrylamide (1.0 eq)
-
Nα-Acetyl-L-cysteine (1.2 eq)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
LC-MS system for analysis
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of the N-aryl acrylamide in ACN or DMSO. Prepare a 100 mM stock solution of Nα-Acetyl-L-cysteine in PBS (pH 7.4). Causality Note: A co-solvent is often necessary due to the poor aqueous solubility of many N-aryl acrylamides.[1] The pH of 7.4 is chosen to mimic physiological conditions and ensure a sufficient population of the reactive thiolate anion (pKa of cysteine thiol is ~8.6).
-
Reaction Initiation: In a microcentrifuge tube, combine 900 µL of the Nα-Acetyl-L-cysteine solution with 100 µL of the N-aryl acrylamide stock solution to achieve final concentrations of 90 mM thiol and 1 mM acrylamide.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 ACN/water solution containing 0.1% formic acid. This stops the reaction and prepares the sample for LC-MS analysis.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the N-aryl acrylamide starting material (m/z) and the appearance of the new covalent adduct (m/z of acrylamide + m/z of Nα-Acetyl-L-cysteine).
-
Data Interpretation: Plot the percentage of remaining starting material versus time to determine the reaction kinetics (e.g., half-life, t₁/₂).
Trustworthiness: This assay provides a reliable in vitro model for assessing the intrinsic reactivity of a covalent inhibitor.[11] Comparing the reaction rates of different N-aryl acrylamide derivatives allows for a quantitative structure-activity relationship (SAR) to be established, guiding the design of inhibitors with optimal reactivity profiles.
Section 3: Photoredox-Catalyzed Radical Cyclizations
Expertise & Experience: While Michael additions are foundational, modern synthetic methods have unlocked more complex transformations. Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the functionalization of N-aryl acrylamides.[13][14] This approach uses a photocatalyst (like 4CzIPN or an Iridium complex) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions.[13][15]
For N-aryl acrylamides, this strategy is particularly effective for intramolecular hydroarylation or difunctionalization reactions.[14][15] The process typically involves the generation of a radical which adds to the acrylamide double bond. The resulting radical intermediate can then undergo an intramolecular cyclization onto the N-aryl ring, followed by rearomatization, to construct valuable heterocyclic scaffolds such as oxindoles and dihydroquinolinones.[15][16][17] These scaffolds are prevalent in a wide range of biologically active natural products and pharmaceuticals.
Mechanism: Photoredox Catalytic Cycle for Oxindole Synthesis
Caption: A plausible photoredox cycle for radical cyclization.
Protocol 3: Metal-Free Photoredox-Catalyzed Synthesis of an Oxindole Derivative
Objective: To synthesize a 3-substituted oxindole via a visible-light-mediated radical cyclization of an N-aryl acrylamide with an aldehyde. (Adapted from reference[15]).
Materials:
-
N-Aryl Acrylamide (1.0 eq, e.g., 0.2 mmol)
-
Aldehyde (e.g., Butyraldehyde, 5.0 eq)
-
Photocatalyst (e.g., 4CzIPN, 1-5 mol%)
-
Solvent (e.g., Acetonitrile, 2 mL)
-
Blue LED light source (e.g., 454 nm)
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the N-aryl acrylamide (1.0 eq), the photocatalyst (e.g., 2 mol%), and the solvent.
-
Degassing: Seal the vial and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: Removal of oxygen is critical, as O₂ can quench the excited state of the photocatalyst and interfere with the radical chain process.
-
Reagent Addition: Add the aldehyde (5.0 eq) to the degassed solution under a positive pressure of inert gas.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED light source and begin stirring vigorously. Use a small fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired oxindole product.
Data Presentation: Substrate Scope and Yields
| Entry | N-Aryl Acrylamide Substituent (on Aryl Ring) | N-Protecting Group | Yield (%)[15] |
| 1 | 4-Me | Me | 95 |
| 2 | 4-F | Me | 91 |
| 3 | 4-Cl | Me | 93 |
| 4 | 3-Me | Me | 75 (poor regio.) |
| 5 | 4-Me | Phenyl | 90 |
| 6 | 4-Me | Isopropyl | 78 |
Section 4: Direct C-H Functionalization
Expertise & Experience: The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to molecular diversification. For N-aryl acrylamides, this strategy allows for the modification of the N-aryl ring without the need for pre-functionalized starting materials (e.g., halo- or boro-anilines). Transition metal catalysis, particularly with rhodium or copper, is often employed to achieve this transformation.[18][19] The amide group can act as a directing group, positioning the metal catalyst to selectively activate a C-H bond at the ortho position of the aryl ring for subsequent coupling or annulation reactions. This provides a powerful tool for late-stage functionalization, enabling rapid modification of a lead compound to explore SAR or improve its properties.
General Scheme: Directed C-H Functionalization
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents [beilstein-journals.org]
- 14. Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Switchable C-H Functionalization of N-Tosyl Acrylamides with Acryloylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing polymerization of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Welcome to the Technical Support Center for Reactive Monomer Handling.
As a Senior Application Scientist, I frequently encounter researchers who treat complex haloaryl acrylamides like standard aliphatic monomers. This is a critical error. 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is a highly reactive, dual-threat molecule: it contains an electron-deficient acrylamide moiety that is exquisitely prone to radical polymerization, coupled with photolabile halogen bonds that act as internal radical initiators.
This guide is designed to troubleshoot the most common modes of failure when handling this compound, explaining the chemical causality behind each issue and providing self-validating protocols to ensure your drug development workflows remain robust.
Section 1: Mechanistic Troubleshooting (The "Why")
Q1: Why does 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide undergo spontaneous polymerization so much faster than standard acrylamides? A: Standard acrylamides typically polymerize via thermal auto-acceleration or the introduction of trace peroxides. However, the presence of the 3-iodophenyl group introduces a severe photolytic vulnerability. The carbon-iodine (C-I) bond has an exceptionally low bond dissociation energy. Upon exposure to ambient laboratory lighting (specifically UV/Vis wavelengths), the C-I bond undergoes spontaneous homolytic cleavage, generating a highly reactive aryl radical and an iodine radical . This photogenerated aryl radical immediately attacks the acrylamide double bond, triggering an autocatalytic free-radical polymerization cascade.
Q2: I stored my monomer under Argon with MEHQ (hydroquinone monomethyl ether) inhibitor, but it still polymerized into a solid gel. What went wrong? A: You starved the inhibitor of its required co-factor. MEHQ is a phenolic inhibitor that does not scavenge carbon-centered propagating radicals (R•) directly. Instead, it relies on dissolved oxygen to first react with the propagating monomer radical to form a peroxyl radical (ROO•). MEHQ then rapidly donates a hydrogen atom to this peroxyl radical, terminating the chain and forming a stable, non-propagating quinone derivative . By storing the monomer under strictly anaerobic conditions (Argon or Nitrogen), you prevented the formation of the intermediate peroxyl radical, rendering the MEHQ completely inactive .
Radical Initiation & Inhibition Pathway
Caption: Pathway of photolytic radical initiation and oxygen-dependent MEHQ inhibition.
Section 2: Experimental Protocols (The "How")
Q3: How can I safely purify this compound via column chromatography and rotary evaporation without triggering gelation? A: Purification is the highest-risk step for haloaryl acrylamides because you are simultaneously concentrating the monomer, applying heat, and exposing it to light. Follow this self-validating protocol to ensure monomer integrity:
Step-by-Step Purification Protocol:
-
Light Shielding: Wrap the chromatography column, collection test tubes, and the rotary evaporator bump flask entirely in aluminum foil to prevent C-I photolysis.
-
Eluent Doping: Dope your chromatography eluents (e.g., Hexanes/Ethyl Acetate) with 50 ppm of BHT (Butylated hydroxytoluene). BHT will co-elute but prevents on-column radical propagation.
-
Aerobic Pressure: If using flash chromatography, use compressed air rather than nitrogen to pressurize the column. This ensures sufficient dissolved oxygen for the phenolic inhibitors to function.
-
Temperature-Controlled Concentration: Transfer the collected fractions to the rotary evaporator. Maintain the water bath strictly below 30°C. Do not allow the flask to evaporate to absolute dryness under high heat; the localized concentration of monomer without solvent acts as a thermal sink, initiating bulk polymerization.
-
System Validation: Dissolve a 1 mg aliquot of the purified product in deuterated chloroform (CDCl3). Visually inspect for any insoluble micro-gels (cloudiness). Confirm the presence of the intact vinylic protons (typically three distinct multiplets between 5.5 and 6.5 ppm) via ¹H-NMR. If the baseline is perfectly flat and the solution is crystal clear, the protocol was successful.
Q4: My batch has become slightly viscous during a reaction setup. How can I rescue a partially polymerized sample? A: Once polymerization has initiated, you cannot reverse the covalent C-C bonds, but you can separate the intact monomer from the high-molecular-weight polyacrylamide network using differential solubility.
Step-by-Step Rescue Protocol:
-
Dissolution: Dissolve the crude, viscous mixture in a minimal volume of cold dichloromethane (DCM). The intact monomer is highly soluble, while the cross-linked polyacrylamide chains will remain as an insoluble, swollen gel.
-
Micro-Filtration: Pass the DCM mixture through a 0.22 µm PTFE syringe filter. This physically removes the macroscopic polymer network.
-
Precipitation: Add the clear filtrate dropwise into a beaker of vigorously stirred, ice-cold hexanes (at least 10x the volume of DCM). The pure monomer will precipitate as a fine powder.
-
Recovery: Vacuum filter the precipitate using a Büchner funnel, wash with cold hexanes, and dry under vacuum in the dark for 2 hours.
Section 3: Quantitative Inhibitor Selection Guide
To prevent polymerization during different phases of your workflow, you must match the inhibitor class to your atmospheric conditions.
Table 1: Radical Inhibitor Selection for Haloaryl Acrylamides
| Inhibitor Class | Example Compound | Recommended Concentration | Oxygen Requirement | Best Use Case |
| Phenolic | MEHQ | 10 - 100 ppm | Required | Aerobic storage and general synthesis. |
| Phenolic | BHT | 50 - 200 ppm | Required | High-temperature processing or column doping. |
| Thiazine | Phenothiazine | 10 - 50 ppm | Not Required | Anaerobic (Argon/N₂) long-term storage. |
| Metallic | Copper (II) Chloride | 5 - 20 ppm | Not Required | Distillation (must be removed prior to bio-assays). |
References
Technical Support Center: Enhancing the Solubility of Hydrophobic Diaryl Acrylamides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with hydrophobic diaryl acrylamides. The following sections offer in-depth explanations, practical protocols, and data-driven insights to inform your experimental design and accelerate your research.
Understanding the Challenge: The Intrinsic Poor Solubility of Diaryl Acrylamides
Diaryl acrylamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. However, their inherent hydrophobicity, stemming from the presence of two aromatic rings, frequently leads to poor aqueous solubility. This characteristic poses a significant hurdle in various stages of drug development, from initial in vitro assays to formulation for in vivo studies.[1][2] Poor solubility can result in underestimated biological activity, erratic absorption, and low bioavailability, ultimately hindering the therapeutic potential of promising drug candidates.[1][3][4]
This technical support center will explore a range of strategies to address this critical issue, categorized into physical and chemical modification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and experimental hurdles encountered when working with hydrophobic diaryl acrylamides.
FAQ 1: My diaryl acrylamide compound is "crashing out" of solution during my cell-based assay. What are my immediate options?
This is a classic sign of exceeding the compound's thermodynamic solubility in your assay medium. Here’s a troubleshooting workflow:
Initial Steps:
-
Re-evaluate the Final Concentration: Is the current concentration essential? Can you achieve the desired biological effect at a lower, more soluble concentration?
-
Solvent Check: What is your primary stock solvent (e.g., DMSO)? Ensure the final concentration of the organic solvent in your aqueous assay medium is minimal and non-toxic to your cells. High concentrations of organic solvents can also cause compounds to precipitate when diluted into an aqueous environment.
Intervention Strategies:
-
Co-solvents: The addition of a water-miscible solvent, or co-solvent, can increase the solubility of a hydrophobic drug.[1][5][6] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[1]
-
Recommended Co-solvents: Polyethylene glycol (PEG) 400, propylene glycol, and ethanol are commonly used.[5][7]
-
Protocol: Prepare a higher concentration stock solution of your diaryl acrylamide in the chosen co-solvent. Then, perform serial dilutions in your assay medium. It is crucial to have a vehicle control with the same final co-solvent concentration to account for any effects of the solvent on the biological system.
-
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent.[1][3] While many diaryl acrylamides are neutral, some may possess acidic or basic functional groups.
-
Actionable Advice: Determine the pKa of your compound. If it has an ionizable group, adjusting the pH of your buffer system can significantly enhance solubility. For acidic compounds, increasing the pH will lead to the formation of a more soluble salt. Conversely, for basic compounds, decreasing the pH will have the same effect.[8]
-
In-Depth Solubilization Strategies
For more persistent solubility issues, the following advanced techniques offer robust solutions.
Strategy 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] This structure allows them to encapsulate hydrophobic molecules, like diaryl acrylamides, forming inclusion complexes that have significantly improved aqueous solubility.[9][12][]
Why it Works: The hydrophobic diaryl acrylamide molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest molecule and rendering the complex water-soluble.[9][11]
Which Cyclodextrin to Choose?
The choice of cyclodextrin depends on the size and shape of the hydrophobic guest molecule.
| Cyclodextrin Type | Glucose Units | Cavity Size | Recommended For |
| α-Cyclodextrin | 6 | Smaller | Smaller hydrophobic molecules[9] |
| β-Cyclodextrin | 7 | Intermediate | Commonly used for a wide range of drugs[9][12] |
| γ-Cyclodextrin | 8 | Larger | Larger hydrophobic molecules |
| Derivatives (e.g., HP-β-CD, SBE-β-CD) | - | Modified | Often provide even greater solubility and reduced toxicity[12] |
Experimental Protocol: Preparation of a Diaryl Acrylamide-Cyclodextrin Complex
This protocol outlines the kneading method for preparing a solid dispersion of your compound with a cyclodextrin.[2]
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the diaryl acrylamide to the chosen cyclodextrin (e.g., HP-β-CD).
-
Mixing: Accurately weigh the diaryl acrylamide and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the mixture while triturating with a pestle to form a paste-like consistency.
-
Drying: Continue the trituration until the solvent has evaporated and a dry powder is formed.
-
Further Drying: Transfer the powder to a desiccator and dry under vacuum overnight to remove any residual solvent.
-
Characterization: The resulting powder can be characterized for its dissolution properties and used to prepare aqueous stock solutions.
Strategy 2: Formulation as a Solid Dispersion
Solid dispersion is a technique where the hydrophobic drug is dispersed in a hydrophilic carrier matrix at a solid state.[3][14][15] This approach can enhance solubility by reducing particle size to the molecular level, improving wettability, and creating amorphous forms of the drug.[14][16]
Causality Behind the Method: By dispersing the drug in a highly water-soluble carrier, the dissolution of the carrier facilitates the release of the drug as very fine, often amorphous, particles.[16] This increased surface area and lack of crystalline structure leads to a faster dissolution rate.[16][17]
Commonly Used Carriers:
-
Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000)[15]
-
Polyvinylpyrrolidone (PVP)[15]
-
Hydroxypropyl methylcellulose (HPMC)
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
This is a widely used method for preparing solid dispersions.[4]
-
Dissolution: Dissolve both the diaryl acrylamide and the chosen carrier (e.g., PVP) in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture). Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that does not degrade the compound or the carrier.
-
Drying: The resulting solid mass should be further dried in a vacuum oven to remove any remaining solvent.
-
Pulverization: The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
Solubility Testing: The solubility of the prepared solid dispersion in aqueous media can then be compared to the unprocessed drug.
Strategy 3: Nanosuspension Formation
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[18][19][20] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[18][19]
The "Why": Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to an increased dissolution rate.[17][18][21]
Methods for Preparation:
-
Top-Down Approaches: These methods involve the disintegration of larger drug crystals into nanoparticles.
-
High-Pressure Homogenization: The drug suspension is forced through a narrow gap at high pressure, causing particle size reduction through cavitation and shear forces.[22][23]
-
Media Milling (Bead Milling): The drug suspension is placed in a chamber with milling media (e.g., ceramic beads), and the high-energy impact of the beads with the drug particles leads to size reduction.[22][24]
-
-
Bottom-Up Approaches: These techniques involve the precipitation of the drug from a solution to form nanoparticles.
-
Solvent-Antisolvent Precipitation: The drug is dissolved in a solvent and then added to an antisolvent in which it is poorly soluble, causing the drug to precipitate as nanoparticles.[24]
-
Visualizing the Nanosuspension Workflow
Caption: Decision-making guide for solubility enhancement.
Concluding Remarks
The poor solubility of hydrophobic diaryl acrylamides is a frequent but surmountable challenge in drug discovery and development. A systematic approach, beginning with simple adjustments like the use of co-solvents and pH modification, and progressing to more advanced techniques such as cyclodextrin complexation, solid dispersions, nanosuspensions, and prodrug strategies, can successfully address these issues. The choice of the most appropriate method will depend on the specific physicochemical properties of the diaryl acrylamide, the desired application, and the stage of development.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(7), 861.
- Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8.
- Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Kumar, S., & Singh, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 21-27.
- Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Pawar, J., & Fule, R. (2017). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 9(4), 1-8.
- (n.d.).
- (2024, October 23).
- (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Ashland.
- Jain, A. C., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science, 92(11), 1597-1601.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- de Cássia, R., & da Silva, V. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
- The Hydrophobic Effect and the Role of Cosolvents. (2017). The Journal of Physical Chemistry B.
- Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6).
- What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids? (2024, November 18). RSC Publishing - The Royal Society of Chemistry.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Stella, V. J. (2007).
- Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
- Kakran, M., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055.
- POLYACRYLAMIDE. (n.d.).
- Gokmen, V., & Palazoglu, T. K. (2006). Impact of pH on the kinetics of acrylamide formation/elimination reactions in model systems. Food Chemistry, 104(3), 1147-1153.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). Pharma Excipients.
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). Journal of Pharmaceutical Analysis.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
- Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (2024, May 15).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review.
- Ahad, H. A., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
- Formulation strategies for poorly soluble drugs. (2025, July 8).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
- Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023, December 4). Drug Development and Delivery.
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025, September 22). Eurasia.
- Bashir, S., et al. (2022). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. Polymers, 14(2), 249.
- pH-effects in the complex formation of polymers I. Interaction of poly(acrylic acid) with poly(acrylamide). (n.d.).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
- Nanosuspension: A Novel Approach to Improve the Solubility, Bioavailability and Pharmacokinetics of Poorly Soluble Drugs. (n.d.). Asian Journal of Pharmacy and Technology.
- Effect of medium pH on the reactivity ratios in acrylamide acrylic acid copolymerization. (2025, August 6).
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scispace.com [scispace.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japer.in [japer.in]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ajptonline.com [ajptonline.com]
- 21. pjps.pk [pjps.pk]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eaapublishing.org [eaapublishing.org]
- 24. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
Technical Support Center: Purification of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Welcome to the technical support guide for the purification of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (CAS No. 882079-32-5). This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As this molecule is often supplied for early discovery research, robust purification and characterization are the responsibility of the end-user. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the purification of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide. The advice provided is based on the chemical properties of N-substituted acrylamides and halogenated aromatic compounds.
Q1: My crude reaction mixture is a dark, oily residue that won't solidify. How can I proceed?
A1: An oily crude product often indicates the presence of unreacted starting materials, byproducts, or residual high-boiling solvents (like DMF or DMSO).
-
Initial Diagnosis: First, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC). This will help you visualize the number of components and estimate the relative amount of your desired product. A typical TLC system for this compound would be silica gel plates with a mobile phase of 30-50% ethyl acetate in hexanes.
-
Aqueous Workup: If you haven't already, perform a thorough aqueous workup. Dissolve the oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted 3-iodoaniline, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-bromocinnamic acid, and finally with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[1]
-
Solvent Removal: Ensure all solvents are completely removed. High-boiling solvents like DMF can be particularly stubborn. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can help.
-
Proceed to Chromatography: If the product remains an oil after a proper workup, direct crystallization is unlikely to be successful. The most effective next step is purification by column chromatography.[2][3]
Q2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A2: Besides the starting materials mentioned above, several byproducts can form during the amide coupling reaction.
-
Starting Materials: The most common impurities are unreacted 3-bromocinnamic acid and 3-iodoaniline.
-
Self-Polymerization: Acrylamides can polymerize, especially if heated for extended periods or if polymerization inhibitors have been removed.[4] This often appears as baseline material on the TLC plate that does not move from the origin.
-
Michael Addition Products: If nucleophiles are present in the reaction mixture (e.g., excess amine or water), they can potentially undergo a Michael addition to the acrylamide double bond.[5]
-
Side-Reactions from Coupling Reagents: Byproducts from coupling reagents (e.g., HOBt, EDC, or thionyl chloride byproducts) may also be present.
A logical approach to removing these impurities is sequential extraction followed by chromatography.
Q3: I'm performing column chromatography, but the separation is poor. What can I do?
A3: Poor separation can result from several factors. Let's optimize the process.
-
Solvent System (Mobile Phase): The polarity of your mobile phase is critical. If your compound is eluting too quickly (high Rf value), decrease the polarity by reducing the amount of ethyl acetate in your hexanes/ethyl acetate mixture. If it's sticking to the silica (low Rf value), increase the polarity. Aim for an Rf value of 0.2-0.3 for your desired product to achieve the best separation.
-
Column Packing and Loading: Ensure your silica gel column is packed uniformly without any air bubbles or cracks. It is best to load your crude product onto the column as a concentrated solution in a minimal amount of solvent or by pre-adsorbing it onto a small amount of silica gel. This ensures a tight starting band.
-
Column Dimensions: Use a column with a proper diameter-to-height ratio. A general rule of thumb is a 1:10 to 1:20 diameter-to-height ratio for the silica bed. The amount of silica should be 50-100 times the weight of your crude material for difficult separations.
| Problem | Potential Cause | Solution |
| Streaking on TLC/Column | Compound is too acidic/basic; overloading. | Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Load less material. |
| Product Elutes with Solvent Front | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., from 50% to 20% ethyl acetate in hexanes). |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent. A gradient elution may be necessary. |
Q4: My final product has a yellow or brown tint. How can I decolorize it?
A4: A colored tint often indicates the presence of trace, highly conjugated impurities or oxidation products.
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent for recrystallization (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to boiling for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize. The charcoal will adsorb many colored impurities.
-
Recrystallization: Often, a careful recrystallization is sufficient to exclude the colored impurities into the mother liquor, yielding a pure, colorless solid.[6]
Frequently Asked Questions (FAQs)
Q: What is the best method to purify 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide?
A: The optimal purification strategy depends on the purity of your crude product. The flowchart below provides a general decision-making process. For most lab-scale syntheses, column chromatography on silica gel followed by recrystallization is the most reliable method to achieve high purity.[3]
Caption: Decision tree for selecting a purification method.
Q: What are suitable solvents for recrystallizing this compound?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the structure (large aromatic portions, polar amide linker), you should explore solvents of intermediate polarity.
| Solvent System | Rationale |
| Ethanol or Isopropanol | The amide group's hydrogen bonding capability suggests solubility in alcohols at high temperatures.[6] |
| Ethyl Acetate / Hexanes | A two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Dichloromethane / Petroleum Ether | Similar to the above, this is another effective two-solvent system for compounds of intermediate polarity.[3] |
| Acetone / Water | Can be effective, but care must be taken as water can hydrolyze the amide under harsh conditions.[7] |
Always test solubility with a small amount of material before committing your entire batch.
Q: How can I prevent polymerization during purification?
A: While N-substituted acrylamides are generally more stable than acrylamide itself, polymerization is still a risk, especially with heat.[8]
-
Avoid High Temperatures: Do not heat solutions for prolonged periods. When concentrating your product on a rotary evaporator, use a warm water bath (30-40°C) rather than high heat.
-
Use Inhibitors: If you are storing the compound for an extended period, especially in solution, consider adding a radical inhibitor like hydroquinone monomethyl ether (MEHQ) at a low concentration (e.g., 100-200 ppm).[4]
-
Store Properly: Store the purified solid in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
Q: How do I confirm the purity of my final product?
A: A combination of techniques should be used:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) is characteristic of a pure crystalline solid. Impurities will typically broaden and depress the melting point.
-
¹H NMR Spectroscopy: This is the most definitive method. The spectrum should show clean signals corresponding to all the protons in the molecule, with correct integration values and splitting patterns. The absence of signals from starting materials or solvents is crucial.
-
HPLC: For quantitative analysis of purity, High-Performance Liquid Chromatography is the standard. A pure sample will show a single major peak.[9][10]
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes you are starting with ~1 gram of crude material.
-
Prepare the Slurry: In a beaker, add 50-70 g of silica gel (230-400 mesh) to approximately 200 mL of the initial mobile phase (e.g., 10% ethyl acetate in hexanes). Swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your column, ensuring it is perfectly vertical. Open the stopcock to drain the solvent while gently tapping the column to help the silica pack evenly. Add more solvent as needed, never letting the top of the silica bed run dry.
-
Prepare and Load the Sample: Dissolve your crude product (~1 g) in a minimal amount of DCM or the mobile phase (2-3 mL). Alternatively, dissolve it in DCM, add ~2 g of silica gel, and evaporate the solvent to create a dry powder. Carefully add your sample to the top of the packed silica bed.
-
Elute the Column: Begin eluting with the initial mobile phase. Collect fractions (e.g., 15-20 mL per tube) and monitor the elution process by TLC.
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute your product.
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid material obtained after chromatography or a crude solid.
-
Select a Solvent: Using a small amount of your solid in a test tube, find a suitable solvent or solvent pair from the table above.
-
Dissolve the Solid: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (or if you used charcoal), perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the pure product.
References
- Google Patents. (1967). Purification of acrylamide - US3324180A.
-
Ramu, A., & Rajendrakumar, K. (n.d.). Natural catalyst mediated ARGET and SARA ATRP of N-Isopropylacrylamide and Methyl acrylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Retrieved from [Link]
-
IntechOpen. (2018). Use of Nucleophilic Compounds, and Their Combination, for Acrylamide Removal. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acrylamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2002). Process for the preparation of N-substituted acrylamides - US6369249B1.
- Google Patents. (2007). Method for synthesis of acrylamide derivatives - US20070106090A1.
-
Waters. (n.d.). Determination of Acrylamide: Are You Avoiding Isobaric Interferences? Retrieved from [Link]
-
Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Retrieved from [Link]
-
J-STAGE. (n.d.). A New Enzymatic Method of Acrylamide Production. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography. Retrieved from [Link]
-
FDA. (2013). Detection and Quantitation of Acrylamide in Foods. Retrieved from [Link]
-
FSA. (n.d.). Determination of Acrylamide in Food Simulants. Retrieved from [Link]
-
MDPI. (2020). Review of Research into the Determination of Acrylamide in Foods. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Some New 3-(Bromophenyl)isocoumarins and Their Conversion to (dl)-3,4-Dihydroisocoumarins. Retrieved from [Link]
-
Biomedical and Environmental Sciences. (n.d.). Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Retrieved from [Link]
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 7. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Separation of Acrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Palladium-Catalyzed Coupling of Haloacrylamides
A Guide for Advanced Synthesis Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving haloacrylamide substrates. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, chemists, and drug development professionals face in the lab. This resource is structured as a series of frequently asked questions (FAQs) that tackle common experimental failures, providing not just solutions but also the underlying mechanistic reasoning to empower your future reaction development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can arise during the palladium-catalyzed coupling of haloacrylamides. Each answer provides a systematic approach to identifying the root cause and implementing a solution.
Guide 1: Low or No Reaction Conversion
Question: My cross-coupling reaction with a haloacrylamide is showing little to no conversion of my starting material. What are the most likely causes and how should I begin troubleshooting?
Answer: Low or no conversion is the most common issue encountered and can almost always be traced back to one of three areas: the integrity of the reagents, the activity of the catalyst system, or suboptimal reaction conditions. A systematic, step-by-step investigation is the key to resolving the problem efficiently.
The general palladium-catalyzed cross-coupling mechanism involves a delicate sequence of steps: oxidative addition, transmetalation (or migratory insertion for Heck-type reactions), and reductive elimination.[1][2] A failure at any point in this cycle will halt the reaction.
A logical workflow is essential to avoid wasting time and expensive materials. The following decision tree illustrates a systematic approach to troubleshooting low conversion.
Caption: A step-by-step workflow for troubleshooting low conversion.
-
Purity of Starting Materials: Impurities in your haloacrylamide or coupling partner can act as catalyst poisons.[3] Sulfur-containing impurities are particularly notorious for deactivating palladium catalysts.
-
Action: Verify the purity of your starting materials using ¹H NMR, LC-MS, or GC-MS. If necessary, purify by recrystallization or column chromatography.
-
-
Solvent and Base Quality: The success of a cross-coupling reaction is highly dependent on the solvent and base.[4] Oxygen is a critical inhibitor as it can oxidize both the active Pd(0) species and the phosphine ligands, rendering them inactive.[5] Water content can also be detrimental, depending on the specific reaction type.[6]
-
Action: Use anhydrous, degassed solvents. Ensure your base is pure and has been stored correctly. For instance, potassium carbonate can be flame-dried under vacuum before use. A rigorous degassing procedure is non-negotiable.
-
Protocol: Rigorous Solvent Degassing
-
Place the required volume of anhydrous solvent in a Schlenk flask equipped with a stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to high vacuum for 10-15 minutes.
-
Close the vacuum line and allow the solvent to thaw completely. You should see bubbles evolving from the solvent as dissolved gases are released.
-
Repeat this "freeze-pump-thaw" cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
-
Palladium Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) species.[5] This reduction step can be inefficient or lead to side reactions. Palladium(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more reliable.[5]
-
Action: If using a Pd(II) pre-catalyst, ensure your conditions are suitable for its reduction. Consider switching to a well-defined Pd(0) source or a modern pre-catalyst (e.g., a G3-palladacycle) that forms the active species more cleanly.
-
-
Ligand Choice and Integrity: Phosphine ligands are often essential for stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, but they are prone to oxidation.[7] The choice of ligand is also critical; bulky, electron-rich phosphines are often required for challenging substrates like (hetero)aryl chlorides.[7][8]
-
Action: Use fresh phosphine ligands or those that have been stored meticulously under an inert atmosphere. If coupling a less reactive halide (e.g., a chloroacrylamide), ensure you are using an appropriate ligand (see table below).
-
Table 1: Common Palladium Catalysts and Ligands for Screening
| Catalyst/Pre-catalyst | Ligand | Typical Substrates | Key Characteristics |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃ | Iodo- and Bromoacrylamides | Standard, cost-effective, but can be less effective for difficult couplings. |
| Pd(OAc)₂ / Pd₂(dba)₃ | P(t-Bu)₃ | Bromo- and Chloroacrylamides | Very electron-rich and bulky, good for oxidative addition of chlorides.[7] |
| Pd(dppf)Cl₂ | (integral) | Bromoacrylamides, Suzuki coupling | Stable pre-catalyst, often good for Suzuki-Miyaura reactions. |
| XPhos Pd G3 | XPhos (integral) | Chloroacrylamides, Buchwald-Hartwig | Highly active pre-catalyst, excellent for C-N bond formation.[9] |
| SPhos Pd G2 | SPhos (integral) | Bromo- and Chloroacrylamides | Broadly applicable, highly active pre-catalyst. |
-
Base Selection: The base plays a crucial role, often participating in the transmetalation step of Suzuki reactions or regenerating the catalyst in Heck reactions.[10][11] An inappropriate or weak base can stall the reaction.
-
Action: If an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is failing, consider an organic base (e.g., Et₃N, DBU) or a stronger inorganic base like K₃PO₄. For Suzuki couplings, a base is required to activate the organoboron species.[2]
-
-
Solvent Effects: The solvent must solubilize all components and can influence the stability and reactivity of catalytic intermediates. Polar aprotic solvents like DMF, DMAc, or Dioxane are common choices.
-
Action: If solubility is an issue, or if the reaction is sluggish, screen a different solvent. For example, switching from THF to Dioxane or Toluene can have a dramatic effect due to their different coordinating abilities and higher boiling points.[12]
-
-
Temperature: Many cross-coupling reactions require elevated temperatures to overcome the activation energy for key steps like oxidative addition or reductive elimination.[5]
-
Action: If running at a moderate temperature (e.g., 80 °C), try incrementally increasing it to 100-120 °C, while monitoring for potential decomposition of your starting materials.
-
Guide 2: Significant Side Product Formation
Question: My reaction is consuming the starting material, but I am observing significant side products like homocoupling or hydrodehalogenation instead of my desired product. What is going wrong?
Answer: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with or dominating the desired cross-coupling cycle. The two most common culprits are homocoupling of the coupling partner and hydrodehalogenation of the haloacrylamide.
Homocoupling, especially of boronic acids in Suzuki reactions (the Glaser-Hay reaction is a related side reaction for alkynes in Sonogashira couplings), is often promoted by the presence of oxygen.[5][13] Oxygen can facilitate the oxidative coupling of two organometallic partners.
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Re-evaluate your degassing procedure to ensure the reaction is truly anaerobic.[13]
-
Use a Pd(0) Source: Using a Pd(II) pre-catalyst can sometimes lead to homocoupling during the in situ reduction step. Starting directly with a Pd(0) source like Pd₂(dba)₃ can mitigate this.[5]
-
Control Reagent Addition: For Sonogashira couplings, slow addition of the terminal alkyne via syringe pump can keep its concentration low, disfavoring the homocoupling pathway.[13]
-
This side reaction replaces the halogen on your acrylamide with a hydrogen atom. It is typically caused by the presence of a hydrogen source and the formation of a palladium-hydride (Pd-H) intermediate.[9]
-
Troubleshooting Steps:
-
Check for Hydrogen Sources: The hydrogen can come from water, alcohols (if used as a solvent or impurity), or even certain amine bases. Ensure all reagents and solvents are rigorously dried.
-
Optimize the Base: Strong, non-coordinating bases are sometimes less prone to promoting hydrodehalogenation. If you are using a base like triethylamine, consider switching to an inorganic base like Cs₂CO₃ or K₃PO₄.[9]
-
Lower the Temperature: High temperatures can sometimes favor the decomposition pathways that lead to Pd-H formation. Try running the reaction at the lowest temperature that still allows for reasonable conversion of the desired product.
-
Guide 3: Catalyst Decomposition (Palladium Black)
Question: My reaction mixture turns black shortly after heating, and the reaction stalls. What does this mean?
Answer: The formation of a black precipitate, known as "palladium black," is a clear visual indicator of catalyst decomposition.[6][13] This occurs when the catalytically active, ligand-stabilized Pd(0) species agglomerate and fall out of solution as inactive elemental palladium.
-
Insufficient Ligand Stabilization: The most common cause is that the phosphine ligand is not effectively stabilizing the Pd(0) intermediate.
-
Solution: Increase the ligand-to-palladium ratio. A 2:1 or even 4:1 ratio of monodentate ligand to palladium can help maintain the stability of the active catalyst.[5] Alternatively, switch to a more sterically bulky or chelating ligand (like dppf) that binds more strongly to the metal center.
-
-
High Temperature: Excessive heat can accelerate the rate of catalyst decomposition faster than the rate of the productive catalytic cycle.[6]
-
Solution: Lower the reaction temperature. It is better to have a slower, clean reaction than a fast, failed one.
-
-
Presence of Oxygen: As mentioned previously, oxygen can degrade the phosphine ligands, leaving the palladium center exposed and prone to agglomeration.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere.[6]
-
-
Solvent Choice: Some solvents are better at stabilizing catalytic species than others. Anecdotal evidence suggests that THF, for example, can sometimes promote the formation of palladium black more than solvents like dioxane or toluene.[14]
The Catalytic Cycle: A Visual Guide
Understanding the fundamental mechanism is key to rational troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling, which shares core principles with other palladium-catalyzed reactions.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.
References
-
17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF - ResearchGate. [Link]
-
Cross-coupling reaction - Wikipedia. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]
-
Isolated Effects of Surface Ligand Density on the Catalytic Activity and Selectivity of Palladium Nanoparticles - PMC. [Link]
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions - ResearchGate. [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Acrylamide Reagent Storage and Handling
Welcome to the Technical Support Center for acrylamide reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on the proper storage and handling of acrylamide to prevent degradation and ensure experimental success. Understanding the chemical principles behind acrylamide's stability is crucial for troubleshooting and obtaining reproducible results.
Introduction to Acrylamide Stability
Acrylamide is a reactive monomer that can polymerize to form polyacrylamide, a key component in various laboratory techniques, most notably polyacrylamide gel electrophoresis (PAGE). The degradation of acrylamide can occur through two primary pathways: spontaneous polymerization and hydrolysis.
-
Spontaneous Polymerization: This is a free-radical-initiated process where acrylamide monomers link together to form long polymer chains.[1][2] This process is often triggered by heat, light (UV radiation), and the presence of contaminants that can act as free-radical initiators.[3] Oxygen can act as an inhibitor of this process by scavenging free radicals.[1]
-
Hydrolysis: Under acidic or basic conditions, acrylamide can hydrolyze to form acrylic acid and ammonia.[2][4] The introduction of ionic impurities like acrylic acid can significantly impact the performance of polyacrylamide gels by altering the electric field during electrophoresis.[4]
Proper storage and handling are therefore paramount to minimize these degradation pathways and maintain the integrity of your acrylamide reagents.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions encountered when working with acrylamide reagents.
General Storage
Q1: What are the ideal storage conditions for solid acrylamide powder?
A1: Solid, electrophoresis-purity acrylamide is stable and can be stored at room temperature (23–25°C) for at least one year when protected from light.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and contaminants. While some sources suggest refrigerated storage, room temperature is generally sufficient and avoids potential condensation issues upon removal from cold storage.
Q2: How should I store pre-mixed acrylamide/bis-acrylamide solutions?
A2: Pre-mixed acrylamide/bis-acrylamide solutions (e.g., 30% or 40% w/v) should be stored at 2-8°C and protected from light.[4] Storing these solutions in dark or amber bottles, or wrapping the bottle in aluminum foil, is highly recommended to prevent light-induced polymerization.[5][6] Under these conditions, the solution should be stable for at least a year.[4]
Q3: Can I store acrylamide solutions at room temperature?
A3: While short-term storage at room temperature is unlikely to cause significant degradation, long-term storage at room temperature is not recommended for acrylamide solutions. Elevated ambient temperatures can increase the rate of both spontaneous polymerization and hydrolysis. For optimal stability, refrigeration at 2-8°C is the best practice.[4]
Troubleshooting Common Problems
Q4: My acrylamide solution has turned yellow. What does this mean and can I still use it?
A4: A slight yellowing of an acrylamide solution can occur over time, especially with prolonged storage at elevated temperatures, but it does not necessarily indicate polymer formation.[4] However, it can be a sign of degradation. It is recommended to test the performance of the solution by casting a small gel. If the gel polymerizes correctly and provides good resolution, the solution may still be usable. For critical applications, it is always best to use a fresh, clear solution.
Q5: I see precipitates or insoluble matter in my acrylamide solution. What should I do?
A5: The presence of precipitates or insoluble matter is a strong indicator of polymerization. This can be due to the formation of linear polyacrylamide, which can negatively affect the reproducibility of gel porosity.[1] Do not use a solution with visible precipitates. It should be disposed of as hazardous waste.[7][8][9][10] To prevent this, always store solutions at the recommended temperature and protect them from light.
Q6: My gels are not polymerizing or are polymerizing very slowly. Could this be related to my acrylamide storage?
A6: Yes, improper storage can lead to polymerization issues. While the primary cause of failed polymerization is often related to the initiators (Ammonium Persulfate and TEMED), the quality of the acrylamide solution is also critical.[1] Hydrolysis of acrylamide to acrylic acid can lower the pH of the solution, which can affect the polymerization reaction.[2] Additionally, contaminants in the acrylamide can act as inhibitors.[1] Always use high-purity, electrophoresis-grade acrylamide and ensure your stock solutions are within their shelf life.
Q7: My gels are polymerizing too quickly and unevenly. What could be the cause?
A7: Overly rapid polymerization can be caused by several factors, including excessive amounts of initiators (APS and TEMED) or an elevated room temperature. However, contaminants in the acrylamide solution can sometimes act as accelerators of polymerization.[1] If you consistently experience this issue, it may be beneficial to prepare a fresh acrylamide stock solution from high-purity powder.
Safety and Handling
Q8: What are the primary safety concerns when handling acrylamide?
A8: Acrylamide in its unpolymerized monomer form is a neurotoxin and a suspected human carcinogen.[4][5][7] It can be absorbed through the skin, so it is imperative to wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[5][8][10] When handling solid acrylamide powder, which can become airborne, it is recommended to work in a chemical fume hood and wear a dust mask.[5][10]
Q9: How should I dispose of expired or degraded acrylamide reagents?
A9: Unpolymerized acrylamide, both in powder and solution form, is considered hazardous waste and must be disposed of according to your institution's environmental health and safety guidelines.[7][8][9][10] Do not pour acrylamide solutions down the drain.[8][10] Once fully polymerized into a gel, polyacrylamide is considered non-toxic and can typically be disposed of in the regular laboratory trash, provided it has not been contaminated with other hazardous materials.[7]
Best Practices for Storage and Preparation
To ensure the longevity and performance of your acrylamide reagents, follow these best practices.
Summary of Storage Conditions
| Reagent Form | Storage Temperature | Light Protection | Shelf Life (Typical) |
| Solid Acrylamide Powder | Room Temperature (23-25°C) | Recommended | At least 1 year[1] |
| Acrylamide/Bis-Acrylamide Solution | 2-8°C | Essential | At least 1 year[4] |
Protocol for Preparing a 40% (w/v) Acrylamide/Bis-Acrylamide (29:1) Stock Solution
This protocol provides a step-by-step guide for preparing a stable and reliable acrylamide stock solution.
Materials:
-
Acrylamide powder (electrophoresis grade)
-
N,N'-Methylenebisacrylamide (Bis-acrylamide) powder
-
High-purity, deionized water
-
Stir plate and magnetic stir bar
-
0.45 µm filter
-
Amber glass bottle or a clear bottle with aluminum foil
Procedure:
-
Safety First: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. When weighing the powders, perform this step in a chemical fume hood to avoid inhaling dust.
-
Weighing: In a clean beaker, weigh out 38.67 g of acrylamide and 1.33 g of bis-acrylamide.
-
Dissolving: Add a magnetic stir bar to the beaker and place it on a stir plate. While stirring, slowly add deionized water to a final volume of approximately 90 mL.
-
Gentle Mixing: Continue stirring until the powders are completely dissolved. Avoid vigorous stirring that can introduce excessive oxygen, which can inhibit polymerization.[1]
-
Final Volume: Carefully adjust the final volume to 100 mL with deionized water.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Storage: Transfer the filtered solution to a clean, labeled amber glass bottle or a clear bottle wrapped in aluminum foil. Store the solution at 2-8°C.
Troubleshooting Logic for Acrylamide Degradation
The following diagram illustrates a logical workflow for troubleshooting common issues related to acrylamide reagent degradation.
Caption: Troubleshooting workflow for acrylamide-related issues.
References
- Acrylamide Polymeriz
- Acrylamide (A8887)
- How does acrylamide polymerization work?
- Hazardous Waste Guidelines. UCSD Biological Sciences.
- Acrylamide. Environment, Health & Safety, University of California, Berkeley.
- AQUEOUS ACRYLAMIDE. SNF.
- Acrylamide. DCCEEW.
- Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Acrylamide. LSU Health Shreveport.
- Acrylamide. University of Michigan-Dearborn.
- SOP for the safe use of Acrylamide. University of California, Santa Cruz.
- Safety D
- Storage of 30% bis/acrylamide and SDS-PAGE gels. Protein and Proteomics.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. How does acrylamide polymerization work? - Blog - Ruihai New Material [rhmschem.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. protocol-online.org [protocol-online.org]
- 7. Hazardous Waste Guidelines [biology.ucsd.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. umdearborn.edu [umdearborn.edu]
Technical Support Center: Optimizing N-Aryl Acrylamide Synthesis
Welcome to the technical support center for N-aryl acrylamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this critical transformation. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure you can confidently navigate the complexities of your synthesis.
Part 1: Troubleshooting Guide - From Low Yields to Complex Purifications
The synthesis of N-aryl acrylamides, while a cornerstone of many chemical and pharmaceutical research programs, is not without its challenges. This section provides a structured approach to diagnosing and resolving common experimental hurdles.
Issue 1: Low or No Product Formation
A lack of desired product is often multifactorial. A systematic evaluation of your reaction parameters is the most effective approach.
Potential Causes & Recommended Actions
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inactivity | The palladium catalyst is the heart of many N-aryl acrylamide syntheses, particularly in cross-coupling reactions. Its activity can be compromised by oxidation, improper ligand choice, or the presence of catalyst poisons. | Catalyst Selection: For electron-rich anilines, consider using a catalyst system with a bulky, electron-rich phosphine ligand like Xantphos or DavePhos to promote reductive elimination. For electron-deficient anilines, a more electron-donating ligand may be required. Catalyst Handling: Ensure all catalyst manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Reagent Purity: Verify the purity of your starting materials, as impurities can act as catalyst poisons. |
| Incorrect Base | The choice of base is critical for both deprotonating the aniline and neutralizing the acid generated during the reaction. An inappropriate base can lead to side reactions or fail to drive the reaction to completion. | Base Strength: For Schotten-Baumann conditions (acyl chloride and aniline), a mild inorganic base like NaHCO3 or an organic base like triethylamine (NEt3) is often sufficient. For palladium-catalyzed reactions, a stronger base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3) is typically required to facilitate the catalytic cycle. Solubility: Ensure the chosen base is soluble in the reaction solvent. |
| Sub-optimal Temperature | Reaction kinetics are highly temperature-dependent. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition. | Systematic Optimization: Screen a range of temperatures, starting from room temperature up to the boiling point of the solvent. Use a small-scale reaction to determine the optimal temperature for your specific substrates. |
| Solvent Effects | The solvent plays a crucial role in solubilizing reagents, stabilizing intermediates, and influencing reaction rates. | Solvent Screening: Common solvents for palladium-catalyzed amidation include toluene, dioxane, and DMF. For Schotten-Baumann reactions, a biphasic system (e.g., CH2Cl2/H2O) is often effective. Consider the polarity and boiling point of the solvent in your optimization. |
Troubleshooting Workflow for Low Yield
Validation & Comparative
1H NMR spectrum of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
For researchers engaged in medicinal chemistry and materials science, the precise structural elucidation of novel synthetic compounds is a foundational requirement for advancing their work. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous structural information in solution. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, a molecule featuring a complex substitution pattern on two aromatic rings linked by a reactive acrylamide moiety.
While a commercial sample of this compound is available, its analytical data is not provided by the supplier, making predictive analysis and a robust experimental methodology paramount for any researcher working with this or structurally similar molecules[1]. This guide is therefore structured to not only predict the compound's spectral features but also to compare these predictions with known data from analogous structures and provide a detailed protocol for empirical verification.
Predicted ¹H NMR Spectral Analysis
The structure of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide presents several distinct proton environments, each expected to produce a characteristic signal in the ¹H NMR spectrum. Our analysis will deconstruct the molecule into three key regions: the vinylic protons of the acrylamide backbone, the protons of the 3-bromophenyl ring, and those of the 3-iodophenyl ring, along with the amide N-H proton.
The chemical structure and proton labeling scheme are illustrated below.
Caption: Molecular structure with proton labeling.
The Vinylic Protons (Hα and Hβ)
The two protons on the carbon-carbon double bond of the acrylamide group are diastereotopic and will appear as distinct signals.
-
Hβ (proton attached to the carbon adjacent to the bromophenyl ring): This proton is expected to resonate further downfield due to its proximity to the aromatic ring. It will appear as a doublet, split by Hα. The coupling constant for trans-vinylic protons is typically large, in the range of 12-18 Hz[2][3].
-
Hα (proton attached to the carbon adjacent to the carbonyl group): This proton will also be a doublet, split by Hβ, with the same large coupling constant. Its chemical shift will be influenced by the deshielding effect of the adjacent carbonyl group.
In similar acrylamide derivatives, these olefinic protons often appear in the range of 6.5-8.0 ppm[4].
The Amide Proton (N-H)
The amide proton signal is highly dependent on solvent, concentration, and temperature[5].
-
Chemical Shift: It is expected to appear as a broad singlet in a downfield region, typically between 8.0 and 10.5 ppm, as seen in related structures[4].
-
Multiplicity: Due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange, it usually does not show coupling to neighboring protons and appears broad. In a very dry solvent like DMSO-d₆, coupling might be observable.
The 3-Bromophenyl Ring Protons (Hb, Hc, Hd, He)
The four protons on this ring are all chemically non-equivalent. The bromine atom and the acrylamide group are electron-withdrawing, which deshields the aromatic protons, causing them to appear in the typical aromatic region of ~7.0-8.0 ppm[6][7].
-
He (proton between Br and the acrylamide): This proton is ortho to two electron-withdrawing groups, making it the most deshielded proton on this ring. It is expected to appear as a triplet (or more accurately, a narrow multiplet) due to meta-coupling with Hc and Hd. Meta coupling (⁴J) is small, typically 2-3 Hz[8][9].
-
Hc and Hd (protons ortho and para to Br): These protons will be split by their neighbors. Hc is ortho to Hd (³J ≈ 7-10 Hz) and meta to He (⁴J ≈ 2-3 Hz), likely resulting in a doublet of doublets. Hd is ortho to Hc and meta to Hb, also likely appearing as a doublet of doublets[8].
-
Hb (proton meta to Br): This proton is ortho to two hydrogens (Hc and the vinyl Hβ) and will likely appear as a triplet with a typical ortho coupling constant (³J ≈ 7-10 Hz).
The 3-Iodophenyl Ring Protons (Hf, Hg, Hh, Hi)
The analysis for this ring is similar to the bromophenyl ring. Iodine is also an electron-withdrawing halogen. The N-H acrylamide group is a moderately deactivating substituent.
-
Hf (proton between Iodo and Amide group): This proton is ortho to two deactivating groups and will be the most downfield signal on this ring, appearing as a triplet or narrow multiplet due to small meta couplings.
-
Hg and Hi (protons ortho and para to Iodo): Similar to the other ring, these will likely be complex multiplets, such as a doublet of doublets, due to both ortho and meta couplings.
-
Hh (proton meta to Iodo): This proton will likely appear as a triplet, being split by its two ortho neighbors, Hg and Hi.
Predicted Data Summary
The following table summarizes the predicted ¹H NMR data for 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| N-H | 8.0 - 10.5 | Broad Singlet (br s) | - | 1H |
| Aromatic (H_e, H_f) | 7.8 - 8.2 | Multiplet (m) | - | 2H |
| Aromatic (H_b, H_c, H_d, H_g, H_h, H_i) | 7.0 - 7.8 | Multiplet (m) | Ortho: 7-10 Hz, Meta: 2-3 Hz | 6H |
| Hβ (Vinyl) | ~7.6 | Doublet (d) | trans: 12-18 Hz | 1H |
| Hα (Vinyl) | ~6.7 | Doublet (d) | trans: 12-18 Hz | 1H |
Note: The aromatic region will likely be a complex series of overlapping multiplets that may be difficult to resolve and assign without advanced techniques like 2D NMR.
Comparative Analysis with Alternative Structures
To validate our predictions, we can compare them to published data for compounds with similar structural motifs. For a series of bis(3-(4-nitrophenyl)acrylamide) derivatives, the amide (N-H) protons were observed between 10.3 and 10.8 ppm, and the olefinic protons appeared as doublets in the 6.7-8.3 ppm range[4]. For N-(4-bromophenyl)acrylamide, the vinyl protons are observed around 5.8, 6.3 and 6.5 ppm, and the amide proton at 10.2 ppm[10]. These experimental values align well with our predicted ranges and lend confidence to our analysis.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a robust methodology for acquiring a high-quality ¹H NMR spectrum of the title compound, ensuring accurate data for structural confirmation.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation. A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is critical for resolving the complex aromatic region[8].
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Solvent Choice Rationale:
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the recommended solvent. It is highly polar and will readily dissolve the compound. Crucially, the amide N-H proton exchanges slowly in DMSO-d₆, resulting in a sharper signal that is easier to identify.
-
CDCl₃ (Deuterated Chloroform): A common alternative, but the amide proton may exchange more rapidly or be broader and harder to observe.
-
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent. TMS provides the 0 ppm reference peak.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals from ~0 to 16 ppm are captured.
-
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm).
-
Integrate all signals. Set the integral of a well-resolved single proton (e.g., one of the vinyl doublets) to 1.0 to determine the relative number of protons for all other signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Advanced Verification Workflow
If the aromatic region proves too convoluted for direct assignment, a 2D COSY (Correlation Spectroscopy) experiment is recommended. This experiment reveals which protons are coupled to each other, providing definitive evidence for J-coupling connectivity and allowing for unambiguous assignment of the aromatic spin systems.
Caption: Recommended workflow for NMR analysis.
References
-
University of Manitoba. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
S.K. Sahoo, S.K. (2012). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
-
Barrett, A. G. M., White, A. J. P., Qu, T., Shaw, J., Gosein, R., Kalita, M. M., & Griffin, S. D. C. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 23). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) PAM, (b) PAM-Ia and (c) PAM-IIIa. Retrieved from [Link]
-
SpectraBase. (n.d.). Acrylamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Cooper, M. A., & Manatt, S. L. (1969). Variation of Vinyl Proton Coupling Constants with Ring Size in cis-Cyclic Olefins. Journal of the American Chemical Society, 91(22), 6325–6328. [Link]
-
Gümüş, M., Ceylan, Ş., Muranlı, F. D., & McKee, V. (2022). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Journal of Molecular Structure, 1265, 133405. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
- Dhedan, R. M., Awaad, S. H., & Fadhl, S. N. (2025). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal, 22(2).
-
ResearchGate. (n.d.). ¹H NMR of N-(4-bromine phenyl)acrylamide (a), antioxidant intermediate.... Retrieved from [Link]
-
Preprints.org. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. Retrieved from [Link]
- Barım, E., & Özdemir, M. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. Munzur University Journal of Science, 7(1), 1-6.
-
Ioniţă, M. I., Caira, M. R., & Cîrîc, A. (2021). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. Polymers, 13(20), 3594. [Link]
Sources
- 1. 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis: A Comparative Study of LC-MS for 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unintended pharmacological effects, toxicity, or impact the stability of the final drug product.[1][2] The subject of this guide, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, is a small molecule with structural motifs—a reactive acrylamide core and heavy halogen substituents (bromine and iodine)—that present unique challenges and opportunities for analytical characterization.
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other principal analytical techniques for purity assessment. We will move beyond a simple recitation of protocols to explain the fundamental causality behind our experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to ensure the highest fidelity in their analytical outcomes.
Comparative Analysis: Choosing the Optimal Purity Assessment Technique
The selection of an analytical method is a critical decision dictated by the physicochemical properties of the analyte and the specific questions being asked. For a molecule like 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, several techniques are viable, but they are not created equal.
The Gold Standard: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is the workhorse of most quality control laboratories due to its robustness, reliability, and ease of use.[3][4] It excels at separating the main compound from many of its impurities. However, its reliance on UV absorbance presents significant limitations:
-
Co-elution: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.[4][5]
-
Lack of Identification: A UV detector provides no structural information. An impurity is just a peak, unidentifiable without a corresponding reference standard.[5]
-
Detection Blindness: Impurities that lack a strong chromophore will be underestimated or missed entirely.[4][5]
The Absolute Quantifier: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method, capable of determining purity without needing a specific reference standard for the analyte itself.[6] Its key advantage is that the NMR signal area is directly proportional to the number of nuclei.[7] By adding a certified internal standard of known purity and mass, the absolute purity of the target compound can be calculated.[7] However, qNMR has its own constraints:
-
Lower Sensitivity: Compared to chromatographic methods, qNMR is significantly less sensitive, making it unsuitable for detecting trace-level impurities.[8][9]
-
Signal Overlap: In complex mixtures, peaks from different compounds can overlap, complicating accurate integration and quantification.[8]
The Thermal Analyst: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with a material's melting transition. The presence of impurities lowers and broadens the melting point, a phenomenon described by the van't Hoff law, which can be used to calculate purity.[10][11][12] Its advantages include speed and the need for only a small amount of sample (1-2 mg).[11] The limitations are significant:
-
Nonspecificity: DSC provides a total purity value for eutectic impurities but cannot identify or quantify individual impurity species.[11]
-
Limited Applicability: The method is only suitable for highly pure (>98%), crystalline materials and cannot replace chromatographic methods for detailed impurity profiling.[11]
The Superior Solution: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, providing an unparalleled depth of information.[13][14][15] For 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, this combination is particularly potent:
-
High Sensitivity and Specificity: MS can detect impurities at levels far below UV detection limits and can often distinguish between co-eluting peaks based on their mass-to-charge ratio (m/z).[1][4][16]
-
Definitive Identification: MS provides the molecular weight of the parent compound and its impurities.[13] For halogenated molecules, the characteristic isotopic patterns of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine, if present, serve as a definitive signature for identification.[17][18]
-
Broad Applicability: It can detect impurities that are not UV-active, providing a more comprehensive purity profile.[4]
The following diagram illustrates the decision-making framework for selecting an appropriate analytical technique.
Caption: Comparative framework for purity analysis techniques.
Data Summary: A Head-to-Head Comparison
To provide a clear, at-a-glance comparison, the following table summarizes the key performance attributes of each technique for the task of API purity assessment.
| Feature | LC-MS | HPLC-UV | qNMR | DSC |
| Specificity/Selectivity | Very High | Moderate to High | High | Low |
| Sensitivity | Very High (pg-ng) | High (ng-µg) | Low (µg-mg) | Low |
| Impurity Identification | Yes (MW, Isotopes) | No (Requires Std.) | Yes (Structure) | No |
| Quantitation Type | Relative (Area %) | Relative (Area %) | Absolute | Absolute (Total) |
| Detects Unknowns | Yes | No | Yes | No |
| Throughput | High | High | Low | High |
| Sample Requirement | Low | Low | Moderate | Very Low |
| Primary Method Status | No | No | Yes | No |
A Self-Validating LC-MS Workflow for Purity Determination
A trustworthy analytical protocol must be a self-validating system. This begins with ensuring the instrumentation is performing optimally before any sample is analyzed. The following workflow integrates System Suitability Testing (SST) as a non-negotiable first step.
Caption: Self-validating LC-MS workflow for purity analysis.
Experimental Protocol: LC-MS Analysis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
This protocol is designed to be a robust starting point for method development and validation, adhering to guidelines from regulatory bodies like the FDA and ICH.[19][20]
Part 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis.[21][22]
Procedure:
-
Prepare a System Suitability Solution containing the 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide reference standard at a working concentration (e.g., 0.5 mg/mL) and a known, closely eluting impurity if available.
-
Make six replicate injections of the SST solution.
-
Acceptance Criteria:
-
Do not proceed with sample analysis unless all SST criteria are met.
Part 2: Purity Analysis
1. Materials & Reagents:
-
Analyte: 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide sample
-
Solvents: Acetonitrile (ACN, LC-MS Grade), Water (LC-MS Grade)
-
Additive: Formic Acid (FA, LC-MS Grade)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
2. Instrumentation & Conditions:
-
LC System: UPLC/UHPLC system
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
-
Column Temperature: 40 °C. Rationale: Elevated temperature lowers mobile phase viscosity and can improve peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 15.0 30 Rationale: A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the column is cleaned effectively after each injection.
-
MS Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The amide functional group is readily protonated, making ESI+ an effective ionization technique.
-
Scan Range: m/z 100 - 1000. Rationale: This range comfortably covers the molecular weight of the analyte (approx. 428 g/mol ) and potential dimers or degradation products.
-
Key Ions to Monitor (for confirmation):
-
Expected [M+H]⁺ for C₁₅H₁₁BrINO⁺: m/z 427.91
-
Expected Isotopic Peak [M+2+H]⁺: m/z 429.91 (due to ⁸¹Br)
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide sample.
-
Dissolve in 10.0 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Data Analysis & Purity Calculation:
-
Integrate all peaks in the total ion chromatogram (TIC) that are above a justified reporting threshold (e.g., 0.05%).
-
Calculate the purity using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For each significant impurity, examine the mass spectrum. Confirm the presence of halogenated impurities by looking for the characteristic Br isotopic pattern. Use the accurate mass measurement to propose potential elemental compositions for unknown impurities.
Conclusion
While several analytical techniques can provide an estimate of purity, LC-MS offers the most comprehensive and definitive assessment for a complex API like 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide. Its unique ability to couple chromatographic separation with mass-based identification allows for the detection and characterization of impurities that other methods would miss.[24] By implementing a self-validating workflow that begins with rigorous system suitability testing, researchers can ensure the highest level of confidence in their data, a non-negotiable requirement in the pursuit of safe and effective medicines. This guide provides the strategic framework and practical methodology to achieve that goal.
References
-
Title: Use of DSC in Pharmaceuticals Drug Characterisation Source: Veeprho URL: [Link]
-
Title: Place of DSC purity analysis in pharmaceutical development Source: AKJournals URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]
-
Title: Purity Determination of Pharmaceuticals by Thermal Analysis Source: Mettler-Toledo URL: [Link]
-
Title: qNMR: A Powerful and Affordable Tool for Purity/Potency Determination Source: YouTube URL: [Link]
-
Title: Purity Determination and DSC Tzero Technology Source: TA Instruments URL: [Link]
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: American Pharmaceutical Review URL: [Link]
-
Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]
-
Title: A Review on the Different Techniques Used In Pharmaceutical Analysis Source: IJRPR URL: [Link]
-
Title: Will % impurity profile of HPLC-UV and LC-HRMS matches? Source: ResearchGate URL: [Link]
-
Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi Source: PubMed URL: [Link]
-
Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi Source: ACS Publications URL: [Link]
-
Title: Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” Source: Ijaresm URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: New Food Magazine URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]
-
Title: Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U Source: Agilent URL: [Link]
-
Title: Advances in Chromatographic Techniques for Drug Purity Determination Source: ManTech Publications URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: System Suitability for HPLC Source: CHROMacademy URL: [Link]
-
Title: Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis Source: NorthEast BioLab URL: [Link]
-
Title: Why HPLC Alone is not Sufficient for Impurity Qualification Source: Veeprho URL: [Link]
-
Title: Small Molecule Standards for LC-MS Analysis Source: Waters Corporation URL: [Link]
-
Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: PubMed URL: [Link]
-
Title: LCMS-guided detection of halogenated natural compounds Source: ResearchGate URL: [Link]
-
Title: Small Molecule System Suitability (Evaluation) Test for LC-MS/MS Source: LabRulez LCMS URL: [Link]
-
Title: Analytical Method Development and Validation in Pharmaceuticals Source: LinkedIn URL: [Link]
-
Title: New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives Source: PMC URL: [Link]
-
Title: Validation issues arising from the new FDA guidance for industry on bioanalytical method validation Source: ResearchGate URL: [Link]
-
Title: Validation of clinical LC-MS/MS methods: What you need to know Source: YouTube URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
-
Title: Determination of Acrylamide in Starchy Foods by RP-HPLC Source: The International Journal of Multiphysics URL: [Link]
-
Title: Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples Source: EPA URL: [Link]
-
Title: Table 4-2, Physical and Chemical Properties of Acrylamide Source: NCBI - NIH URL: [Link]
-
Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: PMC URL: [Link]
-
Title: Determination of Acrylamide in Raw and Drinking Waters Application Source: Agilent URL: [Link]
-
Title: LC-MS Method Development and Column Screening for Pharmaceutical and Personal Care Products in the Environment Source: HALO® Chromatography URL: [Link]
-
Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link]
-
Title: 3-(3-bromophenyl)-n-(3,5-dichlorophenyl)acrylamide Source: PubChemLite URL: [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. akjournals.com [akjournals.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. nebiolab.com [nebiolab.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 22. chromacademy.com [chromacademy.com]
- 23. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 24. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of bromo vs iodo substituents in acrylamides
An In-Depth Guide to the Comparative Reactivity of Bromo- vs. Iodo-Acrylamides for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of bioconjugation, covalent drug design, and materials science, halo-acrylamides serve as indispensable building blocks. Their utility stems from the dual reactivity of the electron-deficient alkene and the synthetically versatile carbon-halogen bond. The choice between a bromo- or iodo-substituent is a critical decision that significantly influences reaction kinetics, yields, and the feasibility of sequential chemical transformations.
This guide provides a comprehensive comparison of the reactivity of bromo- and iodo-substituted acrylamides. We will delve into the fundamental principles governing their reactivity, compare their performance in key synthetic reactions with supporting data, and provide actionable experimental protocols to aid in your research and development endeavors.
The Foundational Principle: Carbon-Halogen Bond Properties
The observed differences in reactivity between iodo- and bromo-acrylamides are fundamentally rooted in the intrinsic properties of the carbon-halogen bond. Two key factors are at play:
-
Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1][2][3] This lower bond energy means that less energy is required to cleave the C-I bond, making iodo-substituted compounds more susceptible to reactions where this bond cleavage is a key step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[2][3]
-
Leaving Group Ability: In nucleophilic substitution reactions, the effectiveness of the leaving group is paramount. A good leaving group is a species that is stable on its own after departing with a pair of electrons.[4] The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity.[4][5] Consequently, iodide (I⁻) is a better leaving group than bromide (Br⁻), leading to faster reaction rates in substitution reactions.[4][6]
These core principles dictate the reactivity patterns observed across a range of important chemical transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds. In this context, the reactivity of the halo-acrylamide directly impacts reaction efficiency and conditions. The general reactivity trend for aryl and vinyl halides in these reactions is overwhelmingly I > Br > Cl .[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is profoundly influenced by the choice of halogen. The rate-determining step is often the oxidative addition of the halide to the palladium(0) catalyst.[1][7] Due to the weaker C-I bond, iodo-acrylamides undergo this step much more readily than bromo-acrylamides.[2][3]
This enhanced reactivity translates to several practical advantages:
-
Milder Reaction Conditions: Iodo-acrylamides often react at lower temperatures and require shorter reaction times.[2][3]
-
Lower Catalyst Loading: The higher reactivity can allow for a reduction in the amount of expensive palladium catalyst needed.
-
Chemoselectivity: In molecules containing both bromo and iodo substituents, the iodo group can be selectively coupled under mild conditions, leaving the bromo group intact for subsequent, more forcing transformations.[1][8]
Heck Reaction
The Heck reaction couples the halo-acrylamide with an alkene. Similar to the Suzuki coupling, the oxidative addition of the C-X bond to the palladium catalyst is a critical step.[9][10] Consequently, iodo-acrylamides are generally more reactive substrates than their bromo-analogues.[11] While kinetic studies show that the overall rate-determining step can vary depending on the specific substrates and ligands, the initial activation of the C-I bond is more facile, often leading to higher efficiency.[11][12]
Sonogashira Coupling
In the Sonogashira coupling of a terminal alkyne with a halo-acrylamide, the reactivity difference is particularly pronounced and synthetically useful. The established reactivity order is Aryl/Vinyl-I > Aryl/Vinyl-Br >>> Aryl/Vinyl-Cl .[2][13] This predictable trend allows for highly selective reactions. For example, an iodo-acrylamide can often be coupled at or near room temperature, while the corresponding bromo-acrylamide would require heating to achieve a comparable reaction rate.[2][13] This disparity provides a powerful tool for sequential functionalization of di-halogenated substrates.
Reactivity in Nucleophilic Substitution & Bioconjugation
Halo-acrylamides, and the closely related halo-acetamides, are widely used as cysteine-reactive probes and covalent warheads in drug discovery. The reaction proceeds via a nucleophilic attack from the cysteine thiol group.
Iodo-acrylamides are the more reactive species in this context.[6][14][15] The superior leaving group ability of iodide facilitates a faster rate of nucleophilic substitution (S_N2) or Michael addition.[4][6]
-
Reaction Kinetics: The second-order rate constant for the reaction of iodoacetamide with cysteine is significantly high (approx. 36 M⁻¹ min⁻¹ at pH 7).[14] While precise data for bromo-acrylamide is less available, its reactivity is often described as "comparable" or "slightly less" than the iodo-analogue.[14][16][17] The general chemical principle remains that the C-I bond is more labile, leading to faster conjugation.[6]
-
Specificity vs. Reactivity Trade-off: The high reactivity of iodo-acrylamides can be a double-edged sword. While it ensures rapid and efficient labeling of the target cysteine, it can also lead to a higher incidence of off-target modifications with other nucleophilic amino acid residues like methionine, lysine, and histidine.[14] Bromo-acrylamides, being slightly less reactive, may offer a better balance, providing sufficient reactivity for cysteine modification while potentially reducing the extent of these undesired side reactions.[17][18]
Comparative Data Summary
| Feature | Iodo-Acrylamide | Bromo-Acrylamide | Rationale |
| General Reactivity | Higher | High | Weaker C-I bond; Iodide is a better leaving group.[2][4][6] |
| Suzuki Coupling | More reactive; Milder conditions (e.g., lower temp, shorter time).[2] | Less reactive; Often requires more forcing conditions.[2] | Facile oxidative addition of the C-I bond to Pd(0).[1][3] |
| Sonogashira Coupling | High reactivity, often at room temperature.[2][13] | Moderate reactivity, typically requires heating.[13] | Established halide reactivity trend: I > Br.[2][13] |
| Cysteine Alkylation | Very high reaction rate.[6][14] | High, but generally slightly lower than iodo-acrylamide.[16][17] | Iodide is a superior leaving group to bromide.[4][6] |
| Key Advantage | Speed, efficiency, and utility in selective, sequential couplings. | Good balance of reactivity, stability, and potentially higher specificity.[17][18] | - |
| Key Disadvantage | Potentially lower specificity in bioconjugation; lower stability.[6][14] | Slower reaction rates and harsher conditions in cross-coupling.[2] | - |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an N-substituted halo-acrylamide with an arylboronic acid.
Materials:
-
N-substituted bromo- or iodo-acrylamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[19]
-
Base (e.g., K₂CO₃, 2.0 equiv)[19]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[19]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the halo-acrylamide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).[19]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.[19]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration is typically between 0.1 and 0.5 M with respect to the halo-acrylamide.[19]
-
Reaction: Heat the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Cysteine Alkylation for Proteomics Sample Preparation
This protocol outlines the alkylation of cysteine residues in a protein sample.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH ~8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent stock solution (e.g., 500 mM Iodoacetamide or Bromoacetamide in buffer)
-
Quenching reagent (e.g., DTT or L-cysteine)
Procedure:
-
Reduction: Reduce the protein sample by adding DTT to a final concentration of 10 mM. Incubate at 56 °C for 30 minutes. Cool the sample to room temperature.
-
Alkylation:
-
Add the alkylating agent stock solution to a final concentration of 20-50 mM. Perform this step in the dark to prevent the degradation of the light-sensitive reagents.
-
For Iodoacetamide: Incubate at room temperature for 30 minutes.[14]
-
For Bromoacetamide: A slightly longer incubation time (e.g., 45-60 minutes) may be required to ensure complete alkylation, owing to its slightly lower reactivity.[14]
-
-
Quenching: Quench the reaction by adding a quenching reagent to consume any excess alkylating agent.
-
Downstream Processing: The sample is now ready for subsequent steps, such as enzymatic digestion with trypsin, followed by desalting and analysis by mass spectrometry.[14]
Visualizations
Caption: Mechanism of cysteine alkylation by a halo-acrylamide.
Caption: Decision workflow for selecting a halo-acrylamide reagent.
Conclusion
The choice between bromo- and iodo-acrylamides is a strategic decision dictated by the specific goals of a synthetic or analytical procedure. Iodo-acrylamides are the more reactive counterparts, offering significant advantages in speed and allowing for milder conditions in cross-coupling reactions. This heightened reactivity also enables powerful chemoselective strategies in polyhalogenated systems. However, this comes with potential drawbacks, including lower stability and a higher risk of off-target reactions in complex biological systems.
Bromo-acrylamides represent a robust and versatile alternative, providing a favorable balance between reactivity and stability. While they may require more forcing conditions in palladium-catalyzed reactions, they can offer improved specificity in bioconjugation applications. Ultimately, a thorough understanding of the reactivity differences outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic routes and experimental outcomes.
References
-
Sonogashira coupling - Wikipedia. (2023, December 29). Retrieved February 22, 2024, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). Star Protocols. Retrieved February 22, 2024, from [Link]
-
P. M. L. (2003, March 13). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Retrieved February 22, 2024, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 22, 2024, from [Link]
-
G. S. (2005, August 31). Kinetics and mechanistic aspects of the Heck reaction promoted by a CN-palladacycle. PubMed. Retrieved February 22, 2024, from [Link]
-
Y. Z. (2023, January 18). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC. Retrieved February 22, 2024, from [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF. (2025, August 7). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? (2021, February 19). Reddit. Retrieved February 22, 2024, from [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000, March 3). PubMed. Retrieved February 22, 2024, from [Link]
-
Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - eScholarship. (n.d.). Retrieved February 22, 2024, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). Retrieved February 22, 2024, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 22, 2024, from [Link]
-
Why is iodine a better leaving group than other halogen class 11 chemistry CBSE. (2024, July 1). Vedantu. Retrieved February 22, 2024, from [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
The kinetics of the Heck reaction of aryl iodides with methyl acrylate... | Request PDF. (2025, August 5). ResearchGate. Retrieved February 22, 2024, from [Link]
-
8.5: Leaving Groups - Chemistry LibreTexts. (2019, August 12). Retrieved February 22, 2024, from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved February 22, 2024, from [Link]
-
Use of Nucleophilic Compounds, and Their Combination, for Acrylamide Removal. (n.d.). Retrieved February 22, 2024, from [Link]
-
Heck reactions of acrylamide and methyl acrylate with iodobenzene. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (n.d.). Retrieved February 22, 2024, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. Retrieved February 22, 2024, from [Link]
-
Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanistic aspects of the Heck reaction promoted by a CN-palladacycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to Michael Acceptors: Evaluating 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide Against Industry Standards
In the landscape of covalent drug discovery and chemical biology, the judicious selection of a Michael acceptor is paramount to achieving desired potency and selectivity. While standard electrophiles such as acrylamide and N-ethylmaleimide (NEM) have been extensively characterized, the nuanced reactivity of more complex, substituted acrylamides remains an area of active investigation. This guide provides a comparative analysis of the novel Michael acceptor, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, against established standards. Due to the limited publicly available experimental data on this specific compound, this guide will leverage established principles of physical organic chemistry to infer its reactivity profile and propose a framework for its experimental validation.
The Michael Addition Reaction: A Cornerstone of Covalent Inhibition
The Michael addition is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor[1]. In a biological context, the soft nucleophilic thiol side chain of cysteine residues in proteins is a common Michael donor[2]. The reaction proceeds via a conjugate addition to the β-carbon of the electrophile, forming a stable covalent bond[3]. This irreversible modification of a protein's structure can modulate its function, a principle that is the bedrock of targeted covalent inhibitors[4][5].
The reactivity of a Michael acceptor is governed by both electronic and steric factors. Electron-withdrawing groups on the α,β-unsaturated system increase the electrophilicity of the β-carbon, accelerating the rate of nucleophilic attack. Conversely, bulky substituents near the reactive center can sterically hinder the approach of the nucleophile, slowing the reaction.
Caption: Generalized workflow of a Michael addition reaction.
Standard Michael Acceptors: A Benchmarking Overview
Acrylamide: The Workhorse of Targeted Covalent Inhibitors
Acrylamide is a widely employed Michael acceptor in drug design, valued for its relatively low intrinsic reactivity. This characteristic is advantageous in minimizing off-target reactions with other biological nucleophiles, such as glutathione, which is present in high cellular concentrations[6][7]. The potency of acrylamide-based inhibitors is therefore more dependent on the non-covalent binding affinity of the drug scaffold to the target protein, which pre-orients the electrophile for reaction with a nearby cysteine[4].
N-Ethylmaleimide (NEM): A Highly Reactive Probe
In contrast to acrylamide, N-ethylmaleimide (NEM) is a more reactive Michael acceptor and is frequently used as a chemical probe to identify reactive and accessible cysteine residues in proteins[8][9]. Its reactivity is pH-dependent, increasing at a more alkaline pH where the thiol group is more readily deprotonated to the more nucleophilic thiolate[8]. However, this high reactivity can also lead to non-specific labeling of proteins and reaction with other nucleophiles like amines at higher pH[8][10][11].
A Theoretical Evaluation of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
The structure of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide suggests a nuanced reactivity profile that can be dissected by considering the electronic and steric contributions of its substituents.
Electronic Effects
The reactivity of an acrylamide is influenced by the electronic nature of the substituents on both the phenyl ring attached to the double bond and the N-phenyl ring. In 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, the 3-bromophenyl group attached to the β-carbon of the acrylamide will have the most significant impact on the electrophilicity of the double bond. Bromine is an electron-withdrawing group via induction, which should increase the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenylacrylamide.
The 3-iodophenyl group on the amide nitrogen will have a less direct, but still relevant, electronic influence. The electron-withdrawing inductive effect of the iodine will decrease the electron-donating ability of the nitrogen atom into the carbonyl group, which in turn will slightly increase the overall electrophilicity of the α,β-unsaturated system.
Steric Effects
The substituents on the phenyl rings are in the meta-position, which should minimize direct steric hindrance at the reactive β-carbon. However, the overall bulk of the molecule is greater than that of simple acrylamide or NEM, which could influence its ability to access cysteine residues in sterically constrained protein binding pockets.
Comparative Analysis
| Feature | Acrylamide | N-Ethylmaleimide (NEM) | 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide (Predicted) |
| Intrinsic Reactivity | Low | High | Moderate |
| Selectivity | Generally high, driven by non-covalent binding | Lower, prone to off-target reactions | Potentially high, balanced reactivity and steric profile |
| Key Structural Feature | Unsubstituted α,β-unsaturated amide | Cyclic maleimide | Di-halogenated N-phenylacrylamide |
| Primary Application | Targeted covalent inhibitors | Cysteine labeling, biochemical probe | Targeted covalent inhibitors requiring tuned reactivity |
Proposed Experimental Validation
To empirically validate the predicted reactivity of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, a series of well-established assays can be employed.
Synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
A plausible synthetic route would involve the acylation of 3-iodoaniline with 3-bromocinnamoyl chloride. The 3-bromocinnamoyl chloride can be prepared from 3-bromocinnamic acid and a chlorinating agent such as thionyl chloride.
Caption: A potential synthetic pathway for the target molecule.
Reactivity Assay with a Model Thiol
The intrinsic reactivity can be quantified by measuring the second-order rate constant for the reaction with a model thiol, such as glutathione or N-acetyl-L-cysteine, under pseudo-first-order conditions. The disappearance of the starting material or the appearance of the product can be monitored by HPLC or LC-MS.
Protocol:
-
Prepare stock solutions of the Michael acceptors (acrylamide, NEM, and the test compound) in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of N-acetyl-L-cysteine in a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the N-acetyl-L-cysteine solution to achieve the desired final concentrations. The thiol should be in at least 10-fold excess.
-
At various time points, quench the reaction by adding a suitable quenching agent (e.g., an excess of a highly reactive thiol like dithiothreitol or by acidification).
-
Analyze the samples by reverse-phase HPLC to determine the concentration of the remaining Michael acceptor.
-
Plot the natural logarithm of the Michael acceptor concentration versus time. The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the thiol.
Competitive Cysteine Labeling in a Cellular Proteome
To assess the selectivity of the Michael acceptors, a competitive chemical proteomics experiment can be performed. This involves treating a cell lysate with the test compound, followed by labeling of the remaining accessible cysteines with a more reactive, tagged probe (e.g., an alkyne- or biotin-functionalized iodoacetamide or maleimide). The extent of labeling can then be quantified by mass spectrometry. A more selective Michael acceptor will result in the modification of a smaller subset of the proteome.
Conclusion
While lacking direct experimental data, a theoretical analysis based on fundamental chemical principles suggests that 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is a Michael acceptor with a moderate intrinsic reactivity, potentially offering a favorable balance between potency and selectivity. The electron-withdrawing halogen substituents are expected to enhance its electrophilicity compared to simple acrylamide, while its steric profile is not predicted to be a major impediment to its reactivity. The proposed experimental workflows provide a clear path to empirically test these hypotheses and to fully characterize this promising, yet understudied, covalent warhead for its potential application in drug discovery.
References
-
N-Ethylmaleimide - Wikipedia. Available at: [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed. Available at: [Link]
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Available at: [Link]
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC. Available at: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Reactions of N-Ethylmaleimide with Peptides and Amino Acids - Portland Press. Available at: [Link]
-
Reaction of NEM with cysteine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Michael addition reaction between acrylamide and a Cys residue of a... - ResearchGate. Available at: [Link]
-
Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition - Semantic Scholar. Available at: [Link]
-
Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI. Available at: [Link]
-
Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02941A. Available at: [Link]
-
Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - PMC. Available at: [Link]
-
Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy - RSC Publishing. Available at: [Link]
-
Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC. Available at: [Link]
-
Michael Acceptor Definition - Organic Chemistry Key Term |... - Fiveable. Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC - NIH. Available at: [Link]
-
Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC. Available at: [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Available at: [Link]
-
Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Available at: [Link]
-
Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone - ResearchGate. Available at: [Link]
-
N-(3-Aminophenyl)acrylamide | C9H10N2O | CID 22033841 - PubChem. Available at: [Link]
-
3-(3-bromophenyl)-n-(3,5-dichlorophenyl)acrylamide - PubChemLite. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? | MDPI [mdpi.com]
- 6. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
HPLC Method Development for Diaryl Acrylamides: A Comparative Guide
Introduction: The Analytical Challenge
Diaryl acrylamides represent a critical scaffold in modern drug discovery, particularly as tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogues) and photoswitchable ligands. Structurally, these compounds feature two aryl rings bridged by an acrylamide linker.
From a chromatographic perspective, they present a unique triad of challenges:
-
Hydrophobicity: The dual aromatic systems drive strong retention on standard reverse-phase columns.
-
Isomerization: The alkene bridge is susceptible to
photo-isomerization, requiring strict control of light exposure and high-resolution separation to quantify isomeric purity. -
Structural Similarity: Synthetic libraries often contain regioisomers (e.g., meta- vs. para- substitution) that co-elute on traditional alkyl phases.
This guide moves beyond standard "cookbook" recipes to compare the performance of C18 (Octadecyl) versus Biphenyl stationary phases and evaluates the transition from HPLC to UHPLC workflows.
Comparative Analysis: Stationary Phase Selection
The choice of stationary phase is the single most critical variable for diaryl acrylamides. While C18 is the industry standard, it relies almost exclusively on hydrophobic subtraction.[1] For diaryl systems, we must exploit
Comparison: C18 vs. Biphenyl[1][2][3][4]
| Feature | C18 (Octadecyl) | Biphenyl |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Selectivity | Based on hydrophobicity and shape | Based on aromaticity and electron density |
| Isomer Separation | Moderate. Often fails to resolve | Superior. Resolves isomers based on planar configuration and |
| Retention | Strong for all lipophilic compounds. | Enhanced retention for aromatic solutes; reduced for non-aromatics. |
| Recommendation | Routine QC of pure samples. | Method Development & Impurity Profiling. |
Expert Insight:
On a C18 column, a diaryl acrylamide and its de-methylated impurity might co-elute because their hydrophobicity changes minimally. On a Biphenyl column, the electron-donating methoxy groups alter the
Mechanism Visualization (DOT)
The following diagram illustrates the interaction difference between the analyte and the two stationary phases.
Figure 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases. Note the dual interaction mode in Biphenyl phases.
Technique Comparison: HPLC vs. UHPLC
For diaryl acrylamides, the transition to UHPLC is not just about speed—it is about peak capacity .
| Parameter | Standard HPLC | UHPLC |
| Particle Size | 3.0 - 5.0 µm | 1.7 - 1.9 µm |
| Backpressure | < 400 bar (6000 psi) | > 1000 bar (15,000 psi) |
| Resolution ( | Baseline ( | Higher |
| Solvent Consumption | High (~15-20 mL/run) | Low (~2-3 mL/run) |
| Frictional Heating | Negligible | Significant (Requires active pre-heating/cooling). |
Data Supporting UHPLC:
In a comparative study of indole-3-acrylamides, UHPLC reduced the run time from 18 minutes (HPLC) to 3.5 minutes while increasing the resolution between the
Method Development Workflow
Do not rely on trial and error. Follow this systematic workflow to develop a robust method.
Step 1: Solvent Screening (Organic Modifier)
-
Methanol (MeOH): Promotes
interactions. Use this first for Biphenyl columns. The protic nature of MeOH does not disrupt the -stacking as aggressively as ACN. -
Acetonitrile (ACN): Suppresses
interactions due to its own -electrons (triple bond). Use this if peak shape on MeOH is too broad or if you need to break strong retention on C18.
Step 2: pH Control
Diaryl acrylamides are generally neutral but may contain ionizable groups (e.g., indole N-H, pyridine rings).
-
Acidic (0.1% Formic Acid): Standard. Suppresses silanol activity and protonates basic nitrogens, improving peak shape.
-
Neutral: Generally avoided due to peak tailing on silica supports.
Step 3: Gradient Optimization
Start with a broad scouting gradient (5% to 95% B) to locate the elution window. Diaryl acrylamides typically elute in the 40-70% organic range.
Workflow Diagram (DOT)
Figure 2: Decision tree for method development, prioritizing column chemistry based on sample complexity.
Validated Experimental Protocol
This protocol is designed for the separation of a library of diaryl acrylamides (e.g., trimethoxyphenyl-indole acrylamides) and is self-validating through the use of a resolution check.
Equipment & Reagents[5][6][7][8][9][10]
-
System: UHPLC system with DAD (Diode Array Detector) or HPLC (adjust gradient time).
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) OR equivalent C18 for comparison.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[2]
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 0.4 mL/min (UHPLC) | Optimal linear velocity for 1.7 µm particles. |
| Temperature | 35°C | Improves mass transfer; ensures retention time stability. |
| Detection | UV 280 nm & 320 nm | 320 nm is specific for the conjugated acrylamide system; 280 nm for general aromatics. |
| Injection | 1-2 µL | Low volume prevents solvent effects (peak splitting). |
Gradient Table[10][12]
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 10 | Initial hold |
| 0.5 | 10 | Load sample |
| 6.0 | 90 | Linear ramp |
| 7.5 | 90 | Wash |
| 7.6 | 10 | Re-equilibrate |
| 10.0 | 10 | Ready for next injection |
Self-Validation Criteria (System Suitability)
Before running samples, inject a standard mixture of the
-
Resolution (
): Must be > 2.0 between the main peak and nearest impurity. -
Tailing Factor (
): Must be between 0.9 and 1.2. -
Precision: %RSD of retention time < 0.5% (n=5).
References
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Source: Chromatography Online. URL:[Link] Relevance: Foundational theory on why Biphenyl phases separate aromatic compounds better than C18.
-
Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors. Source: Semantic Scholar / Molecules (2021). URL:[Link] Relevance: Provides specific HPLC retention data (
) and synthesis details for diaryl acrylamide drug candidates. -
Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives. Source: PubMed Central (PMC). URL:[Link] Relevance: Confirms the use of Methanol/Water gradients for indole-acrylamide derivatives.
-
Comparison of biphenyl and other aromatic stationary phases. Source: Nacalai Tesque. URL:[Link] Relevance: Technical data comparing
interaction strengths of different columns.[1][4]
Sources
A Comparative Guide to Acrylamide-Based Covalent Inhibitors: Reference Standards for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, covalent inhibitors have carved a significant niche by forming a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition. The acrylamide moiety is a widely employed "warhead" in the design of these inhibitors, undergoing a Michael addition reaction with a nucleophilic cysteine residue within the target's active site. This guide provides a comprehensive comparison of four FDA-approved, acrylamide-containing covalent inhibitors that serve as crucial reference standards in drug discovery and development: Ibrutinib , Afatinib , Osimertinib , and Neratinib .
As a Senior Application Scientist, this guide is structured to provide not just a side-by-side comparison of these molecules but also to delve into the causality behind the experimental choices for their characterization. We will explore their mechanisms of action, comparative potency and selectivity, and provide detailed protocols for key assays, empowering researchers to design and interpret their own experiments with confidence.
The Mechanism of Covalent Inhibition by Acrylamide Warheads
The core of acrylamide-based covalent inhibition lies in the irreversible Michael addition reaction between the electrophilic β-carbon of the acrylamide and the nucleophilic thiol group of a cysteine residue on the target protein. This two-step process begins with the non-covalent, reversible binding of the inhibitor to the protein's active site, driven by shape complementarity and non-covalent interactions. This initial binding event is characterized by the inhibition constant, Ki. Following this, the correctly positioned acrylamide warhead undergoes a chemical reaction with the cysteine residue, forming a stable covalent bond. The rate of this irreversible step is defined by the inactivation rate constant, kinact. The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.[1][2][3]
Diagram of the Two-Step Covalent Inhibition Mechanism
Caption: The two-step mechanism of irreversible covalent inhibition.
Comparative Analysis of Reference Acrylamide-Based Inhibitors
The following sections provide a detailed comparison of Ibrutinib, Afatinib, Osimertinib, and Neratinib, focusing on their target profiles, potency, and selectivity.
Ibrutinib: A Pioneer in BTK Inhibition
Ibrutinib is a first-in-class, potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] By covalently binding to Cys481 in the BTK active site, ibrutinib effectively blocks B-cell proliferation and survival, making it a cornerstone therapy for various B-cell malignancies.[5]
Target Profile and Signaling Pathway:
Ibrutinib's primary target, BTK, is a key downstream effector of the BCR. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK, which in turn activates downstream pathways like PLCγ2 and the NF-κB pathway, promoting B-cell survival and proliferation. Ibrutinib's inhibition of BTK disrupts this entire cascade.
BCR Signaling Pathway and Ibrutinib's Point of Intervention
Caption: Ibrutinib covalently inhibits BTK, blocking downstream BCR signaling.
Afatinib, Osimertinib, and Neratinib: Targeting the ErbB Family of Receptors
Afatinib, Osimertinib, and Neratinib are all tyrosine kinase inhibitors (TKIs) that target members of the epidermal growth factor receptor (EGFR/ErbB) family, which play crucial roles in cell growth and proliferation in various cancers.
-
Afatinib is a second-generation, irreversible pan-ErbB inhibitor, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[6]
-
Osimertinib is a third-generation EGFR inhibitor designed to be selective for EGFR mutants, including the T790M resistance mutation, while sparing wild-type EGFR.[7][8]
-
Neratinib is an irreversible pan-HER inhibitor with potent activity against HER2 and EGFR.[9][10]
Target Profile and Signaling Pathways:
These inhibitors target the kinase domains of EGFR and HER2, which, upon activation by ligand binding and dimerization, trigger downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation.
EGFR/HER2 Signaling Pathways and Points of Intervention
Caption: Acrylamide-based TKIs covalently inhibit EGFR/HER2, blocking downstream signaling.
Quantitative Comparison of Reference Inhibitors
The following tables summarize key quantitative data for the four reference inhibitors, providing a basis for their comparison.
Table 1: Target and Potency of Reference Acrylamide-Based Inhibitors
| Inhibitor | Primary Target(s) | Covalent Binding Site | kinact/Ki (M-1s-1) | IC50 (nM) |
| Ibrutinib | BTK | Cys481 | 3.28 x 105[3][4] | 0.5 (BTK)[11] |
| Afatinib | EGFR, HER2, HER4 | Cys797 (EGFR), Cys805 (HER2) | 6.3 - 23 x 106 (WT EGFR)[2] | 0.5 (EGFR), 14 (HER2), 1 (HER4)[6] |
| Osimertinib | EGFR (mutant selective) | Cys797 | 20- to 50-fold higher for mutants vs WT[1] | 12 (L858R), 1 (T790M)[12] |
| Neratinib | HER2, EGFR | Cys805 (HER2), Cys797 (EGFR) | Not directly comparable data found | 59 (HER2), 92 (EGFR)[13] |
Table 2: Selectivity and Reactivity Profile
| Inhibitor | Selectivity Profile | Glutathione (GSH) Half-life (t1/2) |
| Ibrutinib | Inhibits other kinases with a homologous cysteine, including TEC family kinases and EGFR.[4][14] | 331 minutes[15] |
| Afatinib | Pan-ErbB inhibitor, also shows activity against other kinases at higher concentrations.[6] | 22.5 minutes[15] |
| Osimertinib | Highly selective for T790M and activating EGFR mutants over wild-type EGFR.[7][16] | Reacts with GSH, but specific half-life data is less consistently reported. |
| Neratinib | Pan-HER inhibitor, also inhibits other kinases.[9][10] | Forms a glutathione conjugate, but a specific half-life for direct comparison was not found in the reviewed literature.[12] |
Experimental Protocols for Characterization
To ensure the scientific integrity of your research, it is crucial to employ validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays used to characterize acrylamide-based covalent inhibitors.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This method directly confirms the covalent modification of the target protein by the inhibitor.
Experimental Workflow for Intact Protein Mass Spectrometry
Caption: Workflow for confirming covalent adduct formation using intact protein MS.
Step-by-Step Methodology:
-
Incubation:
-
Incubate the purified target protein (e.g., 1-5 µM) with the covalent inhibitor (e.g., 1-10 fold molar excess) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) for a defined period (e.g., 1-4 hours) at room temperature.
-
Include a vehicle control (e.g., DMSO) without the inhibitor.
-
-
Sample Preparation:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove excess inhibitor and non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a short C4 column with a rapid gradient of acetonitrile in water with 0.1% formic acid to elute the protein.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the molecular weight of the protein species.
-
A mass shift corresponding to the molecular weight of the inhibitor in the inhibitor-treated sample compared to the control confirms covalent adduct formation.
-
LC-MS/MS Peptide Mapping for Binding Site Identification
This technique identifies the specific amino acid residue modified by the covalent inhibitor.
Step-by-Step Methodology:
-
Protein Modification and Digestion:
-
Follow the incubation procedure as described for intact protein mass spectrometry.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT (dithiothreitol) at 37°C for 1 hour.
-
Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes. This step is crucial to differentiate the inhibitor-modified cysteine from other cysteines.
-
Dilute the sample to reduce the urea concentration to <1 M and digest the protein with a protease (e.g., trypsin) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument fragments the most abundant peptides to generate MS/MS spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the expected mass modification on cysteine-containing peptides in the inhibitor-treated sample. The identification of a peptide with this modification confirms the specific site of covalent binding.
-
Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of the acrylamide warhead, providing an indication of its potential for off-target reactions.
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a solution of the test compound (e.g., 10 µM) and a solution of glutathione (GSH) (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the reaction by mixing the compound and GSH solutions at 37°C.
-
-
Time-Course Monitoring:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration versus time.
-
The half-life (t1/2) of the compound can be calculated from the slope of the linear regression. A shorter half-life indicates higher reactivity.
-
Cellular Target Engagement Assay via Western Blot
This assay confirms that the inhibitor engages its target within a cellular context by assessing the modulation of a downstream signaling event.
Experimental Workflow for Western Blot-Based Target Engagement
Caption: Step-by-step workflow for assessing cellular target engagement via Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the target of interest and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of the covalent inhibitor or vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream substrate of the target kinase. Also, probe a separate blot or strip and re-probe the same blot for the total protein of that substrate and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control.
-
A dose-dependent decrease in the phosphorylation of the downstream substrate in the inhibitor-treated cells indicates successful target engagement and inhibition.
-
Conclusion
The acrylamide-based covalent inhibitors Ibrutinib, Afatinib, Osimertinib, and Neratinib represent invaluable tools and reference standards for researchers in drug discovery. Their well-characterized mechanisms of action, target profiles, and established experimental workflows provide a robust framework for the evaluation of new covalent inhibitors. By understanding their comparative potencies, selectivities, and reactivities, and by employing the detailed protocols outlined in this guide, scientists can accelerate the development of the next generation of targeted covalent therapies.
References
-
Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 369(1), 32–42. [Link]
-
Jänne, P. A., et al. (2015). AZD9291 in EGFR Inhibitor-Resistant Non-Small-Cell Lung Cancer. New England Journal of Medicine, 372(18), 1689–1699. [Link]
-
Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton’s tyrosine kinase. ChemMedChem, 2(1), 58–61. [Link]
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]
-
Burstein, H. J., et al. (2010). Neratinib, an irreversible ErbB receptor tyrosine kinase inhibitor, in patients with advanced ErbB2-positive breast cancer. Journal of Clinical Oncology, 28(8), 1301–1307. [Link]
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173–178. [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles: the design of an orally active, irreversible inhibitor of the human epidermal growth factor receptor-2 tyrosine kinase. Journal of Medicinal Chemistry, 46(1), 49–63. [Link]
-
Singh, J., et al. (2011). The re-emergence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Advani, R. H., et al. (2013). Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. Journal of Clinical Oncology, 31(1), 88–94. [Link]
-
Mok, T. S., et al. (2017). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine, 376(7), 629–640. [Link]
-
Wu, Y. L., et al. (2014). Afatinib versus cisplatin plus gemcitabine for first-line treatment of Asian patients with advanced non-small-cell lung cancer harbouring EGFR mutations (LUX-Lung 6): an open-label, randomised phase 3 trial. The Lancet Oncology, 15(2), 213–222. [Link]
-
Chan, A., et al. (2016). Neratinib after trastuzumab-based adjuvant therapy in patients with HER2-positive breast cancer (ExteNET): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet Oncology, 17(3), 367–377. [Link]
-
Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild-type form of the receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]
-
Barf, T., et al. (2017). Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and safety profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240–252. [Link]
-
Kwak, E. L., et al. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences, 102(21), 7665–7670. [Link]
-
Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics, 343(2), 342–350. [Link]
-
Lazzari, C., et al. (2019). The role of dacomitinib in the treatment of advanced non-small cell lung cancer. Expert Review of Anticancer Therapy, 19(10), 857–865. [Link]
-
Roskoski, R., Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34–74. [Link]
-
He, S., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 306–312. [Link]
-
Li, D., et al. (2008). BIBW2992, an irreversible dual EGFR/HER2 receptor tyrosine kinase inhibitor. International Journal of Cancer, 123(8), 1965–1973. [Link]
-
Soria, J. C., et al. (2017). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine, 378(2), 113–125. [Link]
-
Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase. Cancer Research, 64(11), 3958–3965. [Link]
-
U.S. Food and Drug Administration. (2017). NERLYNX (neratinib) tablets, for oral use. [Link]
-
Aalipour, A., et al. (2019). Kinome-wide selectivity profiling of clinically relevant kinase inhibitors. Cell Chemical Biology, 26(5), 737–749.e6. [Link]
-
U.S. Food and Drug Administration. (2017). IMBRUVICA (ibrutinib) capsules, for oral use. [Link]
-
U.S. Food and Drug Administration. (2016). GILOTRIF (afatinib) tablets, for oral use. [Link]
-
U.S. Food and Drug Administration. (2017). TAGRISSO (osimertinib) tablets, for oral use. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Boster Biological Technology. Western Blot Protocol: Complete Step-by-Step Guide. [Link]
-
Azure Biosystems. 6 Western Blotting Steps. [Link]
-
Cytiva. Western blot protocol: A simple 7-step guide to protein detection. [Link]
-
Ward, R. A., et al. (2019). Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR). Journal of Medicinal Chemistry, 62(17), 7813–7832. [Link]
-
Jänne, P. A., et al. (2018). Osimertinib for EGFR T790M-Positive Advanced NSCLC. The New England Journal of Medicine, 378(2), 113-125. [Link]
Sources
- 1. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase | Oncotarget [oncotarget.com]
- 7. onclive.com [onclive.com]
- 8. youtube.com [youtube.com]
- 9. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 15. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of any therapeutic agent. Impurities, even in trace amounts, can have unintended biological consequences, affect the stability of the drug product, and lead to regulatory hurdles.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of potential impurities in 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, a substituted acrylamide of interest in discovery research.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, grounding them in established principles of analytical chemistry and regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][4][5]
The Crucial Role of Impurity Profiling
Impurity profiling is the systematic process of identifying, quantifying, and monitoring substances other than the API that may be present in a drug substance or product.[2][4] Regulatory bodies like the FDA and EMA, following ICH guidelines, have established strict thresholds for the reporting, identification, and toxicological qualification of impurities.[3][4][5] Understanding these impurities is not merely a quality control exercise; it is a fundamental aspect of ensuring patient safety and product consistency.[6] Impurities are broadly classified into organic impurities (e.g., starting materials, by-products, degradation products), inorganic impurities (e.g., catalysts, salts), and residual solvents.[1][3][5] This guide will focus on the organic impurities, which are often the most complex and biologically relevant.
Proposed Synthesis and Anticipated Impurities of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
While specific manufacturing details for this compound are not widely published, a plausible and common synthetic route for N-aryl acrylamides is the acylation of an aniline with a cinnamoyl chloride derivative.[7][8] This allows us to anticipate a range of potential process-related impurities.
Proposed Synthetic Pathway:
-
Step 1: Formation of 3-(3-bromophenyl)acryloyl chloride. 3-(3-bromophenyl)acrylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Step 2: Amide Coupling. The resulting 3-(3-bromophenyl)acryloyl chloride is reacted with 3-iodoaniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl by-product and drive the reaction to completion.
Based on this proposed synthesis, we can predict several potential impurities:
-
Starting Materials: Unreacted 3-(3-bromophenyl)acrylic acid and 3-iodoaniline.
-
Intermediates: Residual 3-(3-bromophenyl)acryloyl chloride (highly reactive, may form other by-products).
-
By-products:
-
Diacylated product: Reaction of a second molecule of the acryloyl chloride with the newly formed amide (less likely but possible).
-
Self-condensation products of the starting materials or intermediates.
-
-
Degradation Products: The acrylamide functional group can be susceptible to hydrolysis (forming the starting acrylic acid) or Michael addition, especially under stress conditions (light, heat, pH extremes).
The following workflow provides a comprehensive strategy for identifying and characterizing these potential impurities.
Caption: A comprehensive workflow for impurity characterization.
Comparative Analysis of Key Analytical Techniques
The cornerstone of impurity profiling lies in the synergistic use of chromatographic separation and spectroscopic identification.[2] High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.[1][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for pharmaceutical analysis, offering high-resolution separation and precise quantification of impurities.[4][9]
Expertise & Experience: The choice of an appropriate HPLC method is critical. For a molecule like 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, a reversed-phase C18 column is an excellent starting point due to the compound's non-polar nature. A gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) will be necessary to resolve the API from both more polar (e.g., starting acrylic acid) and less polar (e.g., certain by-products) impurities within a reasonable timeframe. UV detection is suitable as the aromatic rings and conjugated acrylamide system provide strong chromophores.
Trustworthiness (Self-Validating System): A robust HPLC method must be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH Q2(R1) guidelines. Specificity is demonstrated by showing that the method can resolve the API from all known impurities and degradation products. This is often confirmed through forced degradation studies, where the drug substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[9]
Experimental Protocol: HPLC Method Development and Validation
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient from approximately 30% B to 95% B over 20-30 minutes to ensure separation of all potential impurities.
-
Detection: Use a UV detector set at a wavelength that provides a good response for both the API and expected impurities (e.g., 254 nm or a diode array detector to capture multiple wavelengths).
-
Forced Degradation:
-
Dissolve the API in a suitable solvent.
-
Subject separate aliquots to: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (e.g., 80°C), and exposure to UV light.
-
Analyze the stressed samples by HPLC to demonstrate that all newly formed peaks are resolved from the main API peak.
-
-
Quantification: Calculate the percentage of each impurity using the principle of area normalization, assuming a similar response factor to the API for impurities at low levels.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for the identification of unknown impurities.[10][11] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information that is critical for proposing elemental compositions and structures.[10][11]
Expertise & Experience: For impurity profiling, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument is superior to a nominal mass instrument (e.g., a single quadrupole).[10] HRMS provides accurate mass measurements, which allow for the determination of the elemental formula of an impurity, drastically narrowing down the number of possible structures. Tandem mass spectrometry (MS/MS) experiments, where an impurity ion is isolated and fragmented, provide further structural clues by revealing the connectivity of the molecule.
Caption: Logic of tandem mass spectrometry (MS/MS) for structural analysis.
Trustworthiness (Self-Validating System): The combination of retention time from the LC and the accurate mass and fragmentation pattern from the MS provides a highly confident, multi-dimensional identification of an impurity.[11] For example, an impurity suspected to be unreacted 3-iodoaniline would not only have a characteristic retention time but also an accurate mass corresponding to C₆H₆IN and a fragmentation pattern consistent with the loss of iodine or the amino group.
Experimental Protocol: LC-MS Impurity Identification
-
Interface HPLC to MS: Utilize a validated HPLC method, ensuring the mobile phase is compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like formic acid or ammonium formate). Electrospray ionization (ESI) is a suitable choice for this class of compounds.
-
Full Scan Analysis: Perform an initial run in full scan mode to obtain the accurate masses of all eluting peaks.
-
Elemental Composition: Use the accurate mass data to calculate the most plausible elemental formulas for each impurity.
-
MS/MS Analysis: Conduct a second run using a data-dependent acquisition (DDA) or similar mode. In this mode, the instrument automatically selects the most intense ions from the full scan for fragmentation, generating MS/MS spectra for each impurity.
-
Structure Proposal: Analyze the fragmentation patterns to propose a chemical structure. For example, a characteristic loss of 127 Da would strongly suggest the presence of an iodine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS provides strong evidence for a proposed structure, NMR spectroscopy is the gold standard for unequivocal structural elucidation.[12][13][14] It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[12][14]
Expertise & Experience: For impurity characterization, 1D proton (¹H) NMR is used for initial assessment and quantification (qNMR). However, for structural elucidation of an unknown, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is required. The main challenge is often isolating a sufficient quantity of the impurity (typically >0.5 mg) with high purity for analysis. This may require preparative HPLC. NMR is a non-destructive technique, which is a significant advantage as the sample can be recovered.[12][14]
Trustworthiness (Self-Validating System): An assigned structure is considered confirmed when all NMR signals (chemical shifts, coupling constants, and 2D correlations) are self-consistent with the proposed structure and no signals remain unassigned. For instance, the presence of the acrylamide vinyl protons would be confirmed by their characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum, and their correlation to the corresponding carbons in an HSQC experiment.
Experimental Protocol: NMR Structural Elucidation
-
Isolation: If an impurity is present at a sufficient level (>0.15% as per ICH guidelines), isolate it using preparative HPLC.[3] Confirm the purity of the isolated fraction by analytical HPLC.
-
Sample Preparation: Dissolve the isolated impurity (0.5-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
2D NMR Acquisition: Acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the molecular fragments.
-
-
Structure Elucidation: Integrate the data from all experiments to build the final, unambiguous structure of the impurity.
Data Summary and Comparison
| Technique | Primary Use | Strengths | Limitations | Best Suited For |
| HPLC-UV | Separation and Quantification[4][9] | - Excellent quantitative accuracy and precision.- High-resolution separation.- Robust and widely available. | - Provides no structural information.- Requires a chromophore for detection.- Reference standards needed for absolute quantification. | Routine quality control, purity assessment, and monitoring known impurities. |
| LC-MS | Identification[10][11] | - High sensitivity.- Provides molecular weight and elemental composition (HRMS).- MS/MS gives structural fragments.[10] | - Quantitative response can be variable.- Ionization efficiency is compound-dependent.- Can be complex to interpret without expertise. | Identifying unknown impurities and degradation products found during HPLC analysis. |
| NMR | Structural Elucidation[12][13] | - Provides unambiguous structural information.[13][14]- Non-destructive.[12]- Can be used for quantification (qNMR). | - Relatively low sensitivity; requires isolated material.- Can be time-consuming and expensive.- Complex spectra can be difficult to interpret. | Confirming the definitive structure of critical unknown impurities that have been isolated. |
Conclusion
The characterization of impurities in a novel compound like 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide requires a multi-faceted analytical approach. No single technique is sufficient. An effective and compliant strategy begins with a high-resolution HPLC method to detect and quantify all impurities. Those exceeding the ICH identification threshold are then subjected to LC-MS analysis to rapidly propose a structure based on accurate mass and fragmentation data.[3][11] Finally, for any significant or potentially toxic impurity, isolation followed by a full suite of NMR experiments is necessary for definitive structural confirmation.[6][13] This integrated workflow ensures not only compliance with global regulatory standards but also a deep understanding of the product, ultimately safeguarding patient safety.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews.
- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
- Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed.
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Veeprho.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). Pharmachitchat.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Impurity Profiling: Theory and Practice. PharmaInfo.
- ICH Q3 Guidelines. (2023). SlideShare.
- Nmr Spectroscopy In Pharmaceutical Analysis. (n.d.). NIMC.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- For Drug Impurity Analysis and Quantitation. (n.d.). Waters Corporation.
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Separation Science Online.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
- Impurity Profiling in APIs: Strategies & Control. (n.d.). BOC Sciences.
- Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis. (2024). Thermo Fisher Scientific.
- Learn how to conduct structural analysis of impurities in pharmaceuticals. (2023). Agilent.
- 3-(3-BROMOPHENYL)-N-(3-IODOPHENYL)ACRYLAMIDE AldrichCPR. Sigma-Aldrich.
- What is Impurity Characterization. (2026). ResolveMass Laboratories Inc..
- Synthesis of 3-Acrylamidophenylboronic Acid. (2024). Alfa Chemistry.
- Impurity Characterization & Management. (n.d.). Creative Biolabs.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 3-(3-BROMO-PHENYL)-N-(3,4-DIMETHYL-PHENYL)-ACRYLAMIDE AldrichCPR. Sigma-Aldrich.
- Purification and characterization of an amidase from an acrylamide-degrading Rhodococcus sp. (1994). PubMed.
- Determination of Acrylamide: Are You Avoiding Isobaric Interferences? (n.d.). Waters Corporation.
- Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. (2025). ResearchGate.
- The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (2022). MDPI.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. tasianinch.com [tasianinch.com]
- 4. rroij.com [rroij.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. veeprho.com [veeprho.com]
- 13. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
Executive Summary & Chemical Profiling
The compound 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is a highly reactive, di-halogenated aryl acrylamide. In drug development and bioconjugation, aryl acrylamides are prized for their ability to act as covalent warheads, undergoing Michael addition reactions to preferentially form covalent bonds with biological nucleophiles, such as the thiolate groups of cysteine residues[1].
However, this exact mechanism makes unpolymerized acrylamide monomers potent, cumulative neurotoxicants[2]. The presence of heavy halogens (bromine and iodine) on the phenyl rings significantly increases the molecule's lipophilicity compared to aliphatic acrylamides. This enhanced lipophilicity facilitates rapid dermal penetration and systemic absorption, mandating stringent operational and disposal protocols. Furthermore, the halogenated nature of the compound dictates that it must be segregated into specialized waste streams to prevent the formation of carcinogenic dioxins and furans during incineration[3].
Immediate Safety & Operational Prerequisites
Before initiating any experimental or disposal procedures, the following self-validating safety systems must be established[4]:
-
Engineering Controls: All handling of the unpolymerized monomer (weighing, dissolution, and waste consolidation) must be conducted within a certified chemical fume hood to mitigate inhalation risks[4].
-
Personal Protective Equipment (PPE):
-
Hand Protection: Double-layered nitrile gloves are mandatory. The lipophilic halogens accelerate the permeation of the monomer through standard latex or single-layer nitrile over time.
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields[1].
-
Body Protection: A fluid-resistant laboratory coat with fully extended sleeves.
-
Waste Segregation Logic & Workflow
Proper disposal hinges on two critical factors: the polymerization state and the halogen content . Unpolymerized acrylamide is highly reactive, while polymerized matrices (gels) are generally inert but must still be treated as hazardous due to trace unreacted monomers[5]. Because this compound contains bromine and iodine, all unpolymerized waste must be strictly segregated into a Halogenated Organic Waste stream.
Decision tree for the segregation and disposal of halogenated acrylamide waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Unpolymerized Monomer (Solid & Solution)
Causality: Halogenated organic wastes cannot be processed in standard municipal or biomedical incinerators, as low-temperature combustion of halogens generates highly toxic dioxins. They require EPA-compliant high-temperature incineration[3].
-
Segregation: Verify that the receiving waste container is explicitly designated for "Halogenated Organic Waste." Never mix with aqueous or non-halogenated solvent streams[5].
-
Transfer: Using disposable anti-static spatulas (for powders) or dedicated pipettes (for solutions), transfer the waste into a chemically resistant, sealable High-Density Polyethylene (HDPE) carboy.
-
Capacity Management: Fill the container to no more than 75% capacity to prevent overpressurization from ambient temperature fluctuations[5].
-
Labeling: Immediately affix a hazardous waste label. Write the full chemical name: 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide. Do not use abbreviations[6].
Protocol B: Decontamination of Glassware (Triple-Rinse System)
Causality: The triple-rinse protocol is a self-validating system based on serial dilution. The first rinse removes >90% of the toxic monomer residue. Therefore, the first rinse must be treated as primary highly toxic waste, while subsequent rinses reduce the residual concentration to safe handling levels[6].
-
First Rinse (Critical): Inside the fume hood, rinse the contaminated glassware with a minimal volume of a compatible organic solvent (e.g., acetone or dichloromethane). Collect this effluent and dispose of it directly into the Halogenated Organic Waste container [6].
-
Second & Third Rinses: Rinse the glassware twice more with the solvent, followed by a final wash with deionized water. These subsequent rinses can typically be routed to standard hazardous solvent waste.
-
Drying: Allow the glassware to air-dry completely in the fume hood before returning it to general circulation.
Protocol C: Disposal of Polymerized Matrices
-
Assessment: Ensure the acrylamide matrix (e.g., gel or resin) is fully crosslinked and cured.
-
Collection: Transfer the gels into a heavy-duty, lined 5-gallon plastic pail designated for solid hazardous waste[5].
-
Liquid Restriction: Do not place free unpolymerized liquids into this pail. Any residual liquid buffer containing the monomer must be routed to Protocol A.
Emergency Spill Response Plan
In the event of a spill, OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standards (29 CFR 1910.120) apply[7].
-
Solid Powder Spills: Do not sweep dry powder. Sweeping creates inhalable toxic dust that bypasses the stratum corneum barrier and delivers the neurotoxin directly to the pulmonary alveoli. Instead, lightly moisten the spilled material with water or a compatible solvent to bind the particulates into a slurry, or use a dedicated HEPA-filter vacuum[7].
-
Liquid Spills: Evacuate non-essential personnel. Absorb the liquid using inert materials (e.g., universal spill pads or vermiculite).
-
Containment: Double-bag all contaminated spill cleanup materials, seal tightly, and label as highly toxic halogenated waste[4]. Never wash acrylamide spills into the laboratory drain or sewer system [7].
Quantitative Segregation and Compatibility Metrics
Summarizing waste streams ensures rapid operational decision-making and strict regulatory compliance.
Table 1: Quantitative Segregation and Compatibility Metrics for Halogenated Acrylamide Waste
| Waste Category | Physical State | Primary Hazard Profile | EPA Waste Code Applicability | Approved Containment | Max Fill Limit |
| Unpolymerized Monomer | Solid Powder | Neurotoxic, Inhalation Hazard | Characteristic Toxic | Sealed Amber Glass or HDPE | 75% |
| Monomer in Solution | Liquid | Neurotoxic, Dermal Hazard | F001-F005 (if mixed with listed solvents)[3] | HDPE Carboy | 75%[5] |
| Polymerized Matrix | Gel / Resin | Trace Toxicity | State-Specific / Non-RCRA | Lined 5-Gallon Pail[5] | 100% |
| 1st Rinse Effluent | Liquid | Highly Toxic Residue | Matches Carrier Solvent | HDPE Carboy | 75% |
| Contaminated PPE | Solid Debris | Trace Dermal Hazard | Solid Hazardous Waste | Polyethylene Bags/Drums | 100% |
References
- Benchchem. "N-(2-Aminoethyl)acrylamide|Primary Amine Monomer - Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3cvee7GbFNn8yNxKvyuFYuMjunDnSYWXKje2BmNfB_olSn8Cd72tXf5yBkL5rKlDBws-_0CKD67fZDlRpqJ6ET6SD_uUXH3w2odNGx0jivu5XutOsgCKIPFVyi8n9blkz2IDw]
- New Jersey Department of Health. "Acrylamide - Hazardous Substance Fact Sheet". NJ.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVhFOQb0Uw0LrT6B9xyOFsHAhAuyU-FYzXBhAQg2-hzNfoexc0KGASEzfA_pPFhDLbx4QEliNEVtCrLT6f56sjGHgJmZgAXTvgyF7mQ1F5HVUMdvZPlETUZbOwWwoe-y2ZqReJDJrXZhrCiUFHYp0x]
- Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". Northwestern.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3S7RTZF5VBD9KaiH2aFgPrPa6nKpQU3yaNNgu4pjjfg8YEbU9suPS5F64ck1V6KOY2I2r2jvwLQcxglmgFFWZ8Ngzc2k71i2nj-erAVGCsIQ1FUAtJYd0M2VQaupiQoQ0Yz-oHveRKltWkScT6XjJB4ZdHKGivyQBUSjHyvrwYkg_1r_kjh53k1L8ghMjqL1ik5iOsKtkiA==]
- Benchchem. "2-Bromoacrylamide | 70321-36-7 - Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsWw6wDNfrw_a9JKmKAwKjw4045e7HFpfHzso8yIhR4zMx79FxiBc5XAZUYfGXR_UqMHuj8vG_jj3nhbKPrSt6tNqBuhiSS_GPKaHu3xxsQzwPWbPfcWXk7TQereUFqAFUwmE0]
- Dartmouth College. "Hazardous Waste Disposal Guide - Research Areas - Policies". Dartmouth.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm3JzBMUbRrODI6oJaEqnfOZLy1yRULLF-IqvV93syB9Wsr6l6kUInBYavhVEJp_FJBYAvrB9hOo9fuo4zGxEuCm4y4ksr6QrYPb7fpLX9ZCgEKmDw5oTaLoUVrPI_1KJnmwmvIrhzFPvBms_OKu5sbFxUaeKL5VCwfCjPj5qkdbO3PpjnSLpIoVHxDJ0=]
- University of New Mexico. "Acrylamide Standard Operating Procedure Template - Environmental Health & Safety". UNM.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbsQBkE_6WM3rBJo8KlXn_xQgy7G_1KanoAuv-q2qNqGpG-RlDF_rLs3aY9CY7kap4Ju9anaqCYLOZ8Iv3bxMIuLWie-u4Q-G_sjruZDqll9lEnYVqz-FtcCWAiM9b18s3NLWiSi24GzwQ8ko8W7u7fN2By0wUadmz2Yga-QR9t0CvzWRvRStZCLrrfXoSA-JTw8xc4rQ=]
- Western Kentucky University. "EPA HAZARDOUS WASTE CODES". WKU.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt6-US-Py3N1ugz-fmWinZzNhys4cwp26R6ksqPWz-4p_VSBrjBRFMjx9j6TNoy8bZUfSb-m8N_KaKS6B9w0Fwt1bwk9SGgAYwGRbG9YLl1VVp4QUJmeLCCQlOBqmy7SettaEMsrDCtxDxHcrR0qCgR-dIdxU=]
Sources
- 1. N-(2-Aminoethyl)acrylamide|Primary Amine Monomer [benchchem.com]
- 2. 2-Bromoacrylamide | 70321-36-7 | Benchchem [benchchem.com]
- 3. wku.edu [wku.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nj.gov [nj.gov]
A Comprehensive Guide to the Safe Handling of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
As a novel research chemical, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide presents a unique set of handling challenges due to the combined structural alerts of an acrylamide core and di-halogenated aromatic rings. In the absence of a specific Safety Data Sheet (SDS), a thorough understanding of its constituent parts is paramount for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles and regulatory guidelines.
Hazard Assessment: An Inferred Profile
The toxicological properties of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide have not been fully characterized. Therefore, a conservative approach is necessary, treating the compound as highly hazardous based on the known toxicities of its structural components.
Acrylamide Core: The core of this molecule is acrylamide, a well-documented hazardous substance. The International Agency for Research on Cancer (IARC) classifies acrylamide as a "probable human carcinogen" (Group 2A).[1] It is also a known neurotoxin, with chronic exposure leading to peripheral neuropathy, and can be absorbed through the skin.[1][2] The reactive α,β-unsaturated amide system makes acrylamides electrophilic, allowing them to react with biological nucleophiles like proteins and DNA, which is a key mechanism of their toxicity.[3]
Halogenated Aromatic Rings: The presence of bromophenyl and iodophenyl groups introduces additional potential hazards. Halogenated aromatic compounds can exhibit a range of toxicities, including liver and kidney damage, and may persist in the environment.
Given these components, 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide should be handled as a substance that is:
-
Potentially Carcinogenic: Assume carcinogenicity and handle with extreme caution to minimize all routes of exposure.
-
A Neurotoxin: Be aware of the potential for neurological damage with repeated exposure.
-
Readily Absorbed Through the Skin: Dermal contact should be strictly avoided.
-
An Irritant: May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving Recommended. Inner Glove: Nitrile.Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or Viton™. Nitrile gloves alone offer poor protection against many halogenated hydrocarbons.[4] Always consult a glove compatibility chart for the specific solvents being used. |
| Eye Protection | Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5] |
| Body Protection | A fully buttoned lab coat with long sleeves is required. For procedures with a higher risk of contamination, a disposable chemical-resistant apron or gown should be worn over the lab coat.[5] |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |
Engineering Controls and Safe Handling Procedures
Engineering controls are the most effective way to minimize exposure. The following procedures must be followed:
Designated Work Area: All work with 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide should be conducted in a designated area within a laboratory. This area should be clearly marked with a warning sign indicating the presence of a potential carcinogen.[7]
Chemical Fume Hood: All weighing of the solid, preparation of solutions, and experimental procedures involving this compound must be performed in a properly functioning and certified chemical fume hood.[8]
Weighing Solid Compound: To prevent the generation of dust, which can be easily inhaled, follow this procedure:
-
Tare a sealed container (e.g., a vial with a screw cap) on a balance located outside the fume hood.
-
Inside the fume hood, carefully transfer the desired amount of the solid compound into the tared container.
-
Securely close the container before removing it from the fume hood for weighing.
-
Clean any spills within the fume hood immediately.
Solution Preparation and Handling:
-
Prepare solutions in the fume hood.
-
Use a vortex mixer with a sealed cap to avoid aerosol generation when dissolving the compound.
-
Keep all containers of the compound and its solutions tightly closed when not in use.
Workflow for Handling Potentially Carcinogenic Compounds
Caption: Workflow for handling 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide.
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, decontaminate the area using the two-step procedure outlined below.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect all contaminated materials in a sealed, labeled hazardous waste bag.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the contaminated area.
-
Decontamination of Surfaces: For surfaces contaminated with acrylamide or its derivatives, a two-step decontamination process is recommended:[9][10]
-
Wipe the surface with a 1.6% solution of potassium persulfate.
-
Follow with a wipe down using a 1.6% solution of sodium metabisulfite.
-
Allow the surface to react for at least 30 minutes.
-
Wipe the surface clean with copious amounts of water.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide, including contaminated PPE, spill cleanup materials, and experimental waste, must be treated as hazardous waste.
Waste Segregation:
-
Halogenated Organic Waste: This compound is a halogenated organic chemical. All waste streams (both solid and liquid) must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.
-
Do NOT mix with non-halogenated waste. This is crucial as mixed waste streams can complicate and increase the cost of disposal.
Waste Containers:
-
Use chemically resistant containers with secure, tight-fitting lids.
-
Label all waste containers clearly with the full chemical name and the words "Hazardous Waste."
-
Do not fill liquid waste containers to more than 80% capacity to allow for expansion.
Disposal Procedure: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department for guidance.
Waste Management Flowchart
Caption: Decision-making process for chemical waste segregation.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide and ensure a safe and compliant laboratory environment.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Standard Operating Procedure for Acrylamide. University of Houston. [Link]
-
Duke OESO Guidelines for Safe Use of Acrylamide. Duke University Occupational & Environmental Safety Office. [Link]
-
Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]
-
Working Safely with Carcinogens Guideline. The University of Queensland. [Link]
-
Chemical Carcinogens. University of Delaware Environmental Health & Safety. [Link]
-
Policy and guidelines for the use of chemical carcinogens, mutagens and substances toxic to reproduction (CMR). University of Nottingham. [Link]
-
Carcinogens - AL Research Support. [Link]
-
Incident management: acrylamide. Public Health England. [Link]
-
Standard Operating Procedures for the safe use of Acrylamide. Louisiana State University Health Sciences Center. [Link]
-
Esko Glove Chemical Resistance Chart. eskosafety. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Chemical Resistance Guide For Gloves. BMC Protect. [Link]
-
Chemical Resistance Glove Guide. ABL Distribution. [Link]
-
Acrylamide Toxicological Summary. Minnesota Department of Health. [Link]
-
TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. Agency for Toxic Substances and Disease Registry. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]
-
Acrylamide | ToxFAQs™. Agency for Toxic Substances and Disease Registry. [Link]
-
Neurotoxicity of Acrylamide in Exposed Workers. International Journal of Environmental Research and Public Health. [Link]
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]
-
Acrylamide | ToxFAQs™. Agency for Toxic Substances and Disease Registry. [Link]
-
Neurotoxicity of Acrylamide in Exposed Workers. International Journal of Environmental Research and Public Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acrylamide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmcprotect.com [bmcprotect.com]
- 5. jefferson.edu [jefferson.edu]
- 6. restoredcdc.org [restoredcdc.org]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. uh.edu [uh.edu]
- 10. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
